molecular formula C7H16O6 B595358 2,4,6,8,10,12-Hexaoxatridecane CAS No. 13352-76-6

2,4,6,8,10,12-Hexaoxatridecane

Cat. No.: B595358
CAS No.: 13352-76-6
M. Wt: 196.199
InChI Key: VBVRQNRIUBCFDL-UHFFFAOYSA-N
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Description

2,4,6,8,10,12-Hexaoxatridecane, also known as this compound, is a useful research compound. Its molecular formula is C7H16O6 and its molecular weight is 196.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(methoxymethoxymethoxymethoxymethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVRQNRIUBCFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCOCOCOCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728813
Record name 2,4,6,8,10,12-Hexaoxatridecane
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13352-76-6
Record name 2,4,6,8,10,12-Hexaoxatridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13352-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8,10,12-Hexaoxatridecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,4,6,8,10,12-Hexaoxatridecane. This compound is a member of the polyoxymethylene dimethyl ether (PODE) family, a class of oxygenated solvents and fuel additives of significant interest to researchers, chemists, and professionals in drug development and materials science. This document consolidates key data on its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and safety considerations, offering field-proven insights into its practical utility.

Introduction and Chemical Identity

This compound, identified by the CAS number 13352-76-6, is a linear oligomer with the chemical formula C7H16O6.[1] It belongs to the class of compounds known as polyoxymethylene dimethyl ethers (PODEs), which are characterized by a central chain of repeating oxymethylene (-O-CH2-) units, capped by methyl groups.[2][3]

The general chemical structure for PODEs is CH3O(CH2O)nCH3. For this compound, the integer 'n' is 5, and it is therefore also designated as DMM5. It is crucial to distinguish this compound from triethylene glycol dimethyl ether (triglyme), with which it is sometimes confused in commercial listings.[4] Triglyme has a different chemical structure (CH3(OCH2CH2)3OCH3), molecular formula (C8H18O4), and CAS number (112-49-2).[5][6]

The molecular structure of this compound, with its high oxygen content and absence of carbon-carbon bonds, imparts unique properties that are scientifically and commercially valuable.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound (DMM5) are summarized in the table below. These properties are critical for its application as a solvent and fuel additive.

PropertyValueReferences
Molecular Formula C7H16O6[1]
Molecular Weight 196.20 g/mol [7]
CAS Number 13352-76-6[1][8]
Appearance Colorless liquid
Melting Point 18.3 °C[9]
Boiling Point 123-135 °C at 8 Torr[9]
Purity (typical) 95-97%[7]
Storage Temperature 2-8 °C, sealed in dry conditions

PODEs with n ranging from 3 to 5 are noted for their high cetane numbers (70-100), which is significantly higher than that of conventional diesel fuel (40-55).[2] This property promotes rapid auto-ignition in compression-ignition engines.[10] Additionally, their density ranges from 1.02–1.05 g/cm³ at 20°C, and they exhibit good volatility with boiling points in the range of 156–242°C for the PODE3-5 mixture.[2]

Synthesis Methodologies

The synthesis of polyoxymethylene dimethyl ethers, including this compound, typically involves the acid-catalyzed oligomerization of a formaldehyde source with an end-capping agent, such as methanol or dimethoxymethane (DMM).[2][10]

Common Synthesis Routes

A prevalent laboratory-scale and industrial method for producing PODEs is the reaction of dimethoxymethane (methylal) with a formaldehyde source like paraformaldehyde or trioxane.[3][10] This reaction is catalyzed by a variety of acidic catalysts.

The general reaction scheme is as follows:

CH3O(CH2O)CH3 + (n-1)(CH2O) → CH3O(CH2O)nCH3

Experimental Protocol: Synthesis from Methylal and Trioxane

This protocol describes a representative synthesis of a PODE mixture, from which this compound can be isolated.

Materials:

  • Methylal (Dimethoxymethane)

  • Trioxane

  • Functional ionic liquid or other suitable acid catalyst

  • Nitrogen gas for inert atmosphere

Procedure:

  • Charge a suitable pressure reactor with methylal and trioxane.

  • Add the acid catalyst to the reaction mixture.

  • Pressurize the reactor with nitrogen gas to approximately 2.0 MPa.

  • Heat the reaction mixture to the desired temperature, for instance, 413.15 K (140 °C), and maintain for a specified reaction time (e.g., 2 hours).[11]

  • After the reaction is complete, cool the reactor and carefully vent the pressure.

  • The catalyst can be separated from the product mixture by centrifugation if it is a solid or immiscible liquid.[11]

  • The resulting product will be a mixture of PODEs with varying chain lengths (n=1-8).

  • Fractional distillation under reduced pressure is then employed to separate the individual PODE oligomers, including this compound (DMM5).[11]

SynthesisWorkflow Reactants Reactants: - Methylal (DMM) - Trioxane Reactor Pressure Reactor (N2 atmosphere, 2.0 MPa, 140°C) Reactants->Reactor Catalyst Acid Catalyst (e.g., Ionic Liquid) Catalyst->Reactor Reaction Oligomerization Separation Catalyst Separation (Centrifugation) Reaction->Separation Cooling & Depressurization Product_Mixture PODE Mixture (n=1-8) Separation->Product_Mixture Distillation Fractional Distillation (Reduced Pressure) Product_Mixture->Distillation DMM5 This compound (DMM5) Distillation->DMM5

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

The primary application of this compound and related PODEs is as a diesel fuel additive.[3] Its high oxygen content and lack of carbon-carbon bonds lead to significantly cleaner combustion.[2]

Diesel Fuel Additive
  • Soot Reduction: The oxygenated nature of PODEs promotes more complete combustion, leading to a dramatic reduction in particulate matter (soot) emissions.[2][12]

  • NOx Emissions: The use of PODEs can help to mitigate the trade-off between NOx and soot emissions that is often observed in diesel engines.[2]

  • Improved Ignition: The high cetane number of PODEs shortens the ignition delay, leading to smoother engine operation.[10]

When blended with conventional diesel fuel, typically in concentrations of 10-30% by volume, PODEs can enhance the overall performance and reduce the environmental impact of diesel engines.[2]

Solvent Properties

While less common than its application as a fuel additive, this compound can also be used as a polar aprotic solvent in various chemical reactions.

Spectroscopic Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a PODE like DMM5 is characterized by distinct signals for the terminal methoxy protons (CH3O-) and the central oxymethylene protons (-OCH2O-).

  • ¹³C NMR: The carbon NMR spectrum provides complementary information on the chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of polyoxymethylenes is dominated by strong absorption bands corresponding to the C-O-C stretching vibrations of the ether linkages.[13] Other characteristic bands include those for CH2 stretching and bending.[13]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying individual PODE oligomers in a mixture.[11] The mass spectrum will show a molecular ion peak corresponding to the mass of the specific PODE, along with characteristic fragmentation patterns.

AnalyticalWorkflow Sample PODE Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (MS) GC->MS Separation & Ionization Data_Analysis Data Analysis and Structure Elucidation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: Analytical workflow for the characterization of PODEs.

Safety and Handling

While PODEs are generally considered to have low toxicity, appropriate safety precautions should always be taken when handling them in a laboratory or industrial setting.[2]

  • General Handling: Use in a well-ventilated area and avoid inhalation of vapors.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[14]

  • Fire Safety: PODEs are combustible. Keep away from open flames and sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14][15]

  • Stability: Polyoxymethylenes can be unstable in the presence of strong acids and may decompose upon heating, potentially releasing formaldehyde.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (DMM5) is a scientifically and industrially relevant polyoxymethylene dimethyl ether. Its well-defined chemical and physical properties, particularly its high oxygen content and cetane number, make it a highly effective diesel fuel additive for reducing harmful emissions. The synthesis and purification of this compound are achievable through established chemical processes. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in research and development.

References

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  • Arctom Scientific. CAS NO. 13352-76-6 | this compound | Catalog AG-AG007NCH. [URL: https://www.arctomsci.com/product/AG-AG007NCH.html]
  • AK Scientific, Inc. 13352-76-6 this compound. [URL: https://www.aksci.com/item_detail.php?
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An In-Depth Technical Guide to the Synthesis of 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6,8,10,12-hexaoxatridecane, a linear acetal and member of the polyoxymethylene dimethyl ether (DMMn, where n=5) family. DMMn compounds are of significant interest as clean-burning fuel additives and specialized solvents. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering a detailed exploration of reaction mechanisms, a comparative analysis of synthetic routes, and actionable experimental protocols. We will delve into the acid-catalyzed condensation reactions that form the backbone of DMMn synthesis, examining the critical parameters that influence product distribution and yield. The guide emphasizes the principles of scientific integrity, providing a robust framework for the reproducible synthesis and purification of this compound.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 13352-76-6) is a high-boiling, oxygenated organic compound with the chemical formula C₇H₁₆O₆.[1] As a member of the polyoxymethylene dimethyl ether (DMMn or PODEn) family, it consists of a chain of five oxymethylene units capped by two methyl groups. These compounds are gaining prominence due to their potential to reduce soot and NOx emissions when blended with diesel fuel.[2] Their unique solvent properties also make them attractive for various chemical processes.

The synthesis of DMMn, including this compound, typically involves the acid-catalyzed polymerization of formaldehyde units and end-capping with methanol or its derivatives. A significant challenge in the synthesis is controlling the chain length to selectively produce the desired oligomer. The reaction products generally follow a Schulz-Flory distribution, resulting in a mixture of DMMn of varying lengths.[2][3] Therefore, understanding the underlying reaction mechanisms and optimizing process parameters are crucial for maximizing the yield of the target molecule.

This guide will focus on the two primary synthesis strategies:

  • Route A: Reaction of an end-capping agent (methylal) with a formaldehyde source (trioxane or paraformaldehyde).

  • Route B: Direct reaction of methanol with a formaldehyde source.

We will explore the thermodynamics, kinetics, and practical considerations of each pathway, providing a solid foundation for laboratory-scale synthesis and process development.

Mechanistic Insights into Acid-Catalyzed DMMn Formation

The synthesis of polyoxymethylene dimethyl ethers is fundamentally an acid-catalyzed process involving electrophilic addition to a carbonyl group. The reaction proceeds through the formation of carbocation intermediates, which are then attacked by nucleophilic oxygen atoms of either the end-capping agent or the growing polymer chain.

The Role of the Acid Catalyst

Both Brønsted and Lewis acids can catalyze the formation of DMMn.[4] Strong Brønsted acids, such as sulfuric acid, are effective but can be corrosive and difficult to separate from the reaction mixture.[5] Heterogeneous solid acid catalysts, including acidic ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer significant advantages in terms of catalyst recovery and process simplification.[3][6] The acid strength of the catalyst plays a critical role in the reaction rate and product distribution. Weaker acid sites may favor the formation of shorter-chain DMMn, while stronger acid sites are often required for the generation of longer-chain oligomers.[4]

Reaction Mechanism: A Step-by-Step Look

The overall reaction can be conceptualized as a series of equilibrium steps. The following diagram illustrates the general mechanism for the synthesis starting from methylal and trioxane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Trioxane Trioxane Formaldehyde Formaldehyde (CH₂O) Trioxane->Formaldehyde Acid-catalyzed decomposition H_plus H+ Methylal Methylal (DMM₁) Carbocation1 CH₃OCH₂⁺ Methylal->Carbocation1 Protonation & loss of CH₃OH DMMn DMMn Carbocation1->DMMn + n CH₂O Carbocation_n CH₃O(CH₂O)n⁺ DMMn->Carbocation_n Protonation & loss of CH₃OH DMM_n_plus_1 DMMn+1 Carbocation_n->DMM_n_plus_1 + CH₂O Methanol Methanol (CH₃OH) Carbocation_n_term CH₃O(CH₂O)n⁺ DMMn_final DMMn Carbocation_n_term->DMMn_final + CH₃OH Initiation Initiation Propagation Propagation Termination Termination

Figure 1: General mechanism of DMMn synthesis.

  • Initiation: The cyclic trimer of formaldehyde, trioxane, is protonated by the acid catalyst and subsequently decomposes to form formaldehyde monomers.[3]

  • Propagation: Methylal (DMM₁) or a growing DMMn chain is protonated, leading to the formation of a stabilized carbocation (e.g., CH₃OCH₂⁺). This electrophile then reacts with a formaldehyde monomer, elongating the polyoxymethylene chain. This process repeats, with each step adding one oxymethylene unit.

  • Termination: The growing carbocationic chain is terminated by reaction with a nucleophile, typically methanol present in the reaction mixture, to form the final DMMn product and regenerate the acid catalyst.

Comparative Analysis of Synthesis Pathways

The choice of starting materials significantly impacts the reaction conditions, product distribution, and overall process economics.

Pathway A: Synthesis from Methylal and a Formaldehyde Source

This is a widely employed route due to its relatively anhydrous nature, which can lead to higher catalyst activity and product yields.[3]

  • Starting Materials: Methylal (DMM₁) and either trioxane or paraformaldehyde.

  • Advantages:

    • The absence of significant amounts of water minimizes catalyst deactivation and side reactions.

    • Can lead to a more controlled polymerization and potentially a narrower product distribution.

  • Disadvantages:

    • Trioxane can be a relatively expensive starting material.[2]

    • Paraformaldehyde, a polymer of formaldehyde, needs to be depolymerized in situ.

Pathway B: Synthesis from Methanol and a Formaldehyde Source

This pathway is attractive due to the lower cost of the starting materials.

  • Starting Materials: Methanol and an aqueous solution of formaldehyde or paraformaldehyde.

  • Advantages:

    • Methanol and formaldehyde are readily available and cost-effective bulk chemicals.

  • Disadvantages:

    • The presence of water in aqueous formaldehyde solutions can inhibit the reaction by competing for active sites on the catalyst and promoting the hydrolysis of products.[7]

    • The reaction equilibrium is less favorable in the presence of water, often leading to lower conversions and yields.

Quantitative Data and Reaction Parameters

The selective synthesis of this compound (DMM₅) requires careful optimization of reaction conditions. The following table summarizes key parameters and their impact on the synthesis of DMMn, with a focus on producing longer-chain oligomers.

ParameterTypical RangeImpact on DMM₅ YieldReferences
Temperature 50 - 130 °CHigher temperatures can increase reaction rates but may also lead to side reactions and catalyst degradation. Optimal temperature depends on the catalyst and reactants.[3][8]
Pressure 0.1 - 10 MPaHigher pressure can be used to maintain the reactants in the liquid phase at elevated temperatures.[8]
Catalyst Loading 0.1 - 5.0 wt%Higher catalyst loading generally increases the reaction rate, but an excess can lead to unwanted side reactions.[8]
Molar Ratio (End-capper:Formaldehyde) 1:1 to 1:10A higher ratio of formaldehyde to the end-capping agent (methylal or methanol) generally favors the formation of longer-chain DMMn.[5]

Experimental Protocols

The following protocols are provided as a starting point for the laboratory synthesis of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Synthesis from Methylal and Trioxane using an Acidic Ion-Exchange Resin

This protocol is based on the anhydrous route, which generally offers higher yields of longer-chain DMMn.

G Reactants 1. Combine Methylal, Trioxane, and Acidic Resin in Reactor Reaction 2. Heat and Stir (e.g., 80°C, 4h) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Filtration 4. Filter to Remove Catalyst Cooling->Filtration Distillation 5. Fractional Distillation of Filtrate Filtration->Distillation DMM5 6. Collect DMM₅ Fraction Distillation->DMM5

Figure 2: Workflow for DMMn synthesis from methylal and trioxane.

Materials:

  • Methylal (Dimethoxymethane, DMM₁)

  • 1,3,5-Trioxane

  • Acidic ion-exchange resin (e.g., Amberlyst 15), dried

  • Anhydrous solvent (e.g., cyclohexane), optional

  • Nitrogen gas supply

Procedure:

  • To a stirred batch reactor equipped with a condenser and a nitrogen inlet, add the dried acidic ion-exchange resin (e.g., 2 wt% of total reactants).

  • Add methylal and trioxane in the desired molar ratio (e.g., 1:5 to favor longer chains). Anhydrous solvent can be added if needed to facilitate stirring.

  • Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Maintain the reaction for a set period (e.g., 4-8 hours), monitoring the progress by taking small aliquots for GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The resulting liquid product is a mixture of DMMn. Isolate the this compound (DMM₅) fraction by fractional distillation under reduced pressure.

Purification and Characterization

Purification:

Fractional distillation is the primary method for separating the individual DMMn oligomers from the reaction mixture.[9][10][11][12][13] Due to the high boiling points of the longer-chain DMMn, distillation is typically performed under vacuum to prevent thermal decomposition.

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the different DMMn oligomers, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns.[14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the DMMn products.[18][19][20][21][22] The characteristic chemical shifts of the methoxy and oxymethylene protons and carbons allow for unambiguous identification.

Conclusion

The synthesis of this compound presents a fascinating challenge in controlled polymerization. While the direct synthesis of a single, high-purity oligomer is difficult due to the nature of the reaction mechanism, a combination of optimized reaction conditions and efficient purification techniques can yield the desired product. The choice of synthesis pathway, catalyst, and reaction parameters must be carefully considered to maximize the selectivity towards DMM₅. The use of heterogeneous catalysts is highly recommended for sustainable and scalable processes. This guide provides a solid foundation for researchers to explore and further optimize the synthesis of this promising compound for its various applications.

References

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An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane (Triglyme) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Polyether

In the landscape of modern chemical synthesis and pharmaceutical development, the choice of solvent and functional linkers can be as critical as the core reactants themselves. 2,4,6,8,10,12-Hexaoxatridecane, more commonly known by its trivial name, triethylene glycol dimethyl ether or "triglyme," represents a class of polyethers that offer a unique combination of properties. This guide is intended for the discerning researcher, scientist, and drug development professional, providing a comprehensive technical overview of this remarkably versatile, yet often underestimated, chemical entity. We will delve into its fundamental properties, synthesis, and applications, with a particular focus on its relevance in the pharmaceutical sciences. Beyond a mere recitation of facts, this document aims to provide a deeper understanding of the causality behind its utility and the necessary protocols for its safe and effective implementation in a laboratory setting.

Core Chemical and Physical Identity

This compound, with the CAS number 13352-76-6, is a linear polyether. Its structure consists of a seven-carbon chain with six oxygen atoms interspersed, capped with methyl groups at both ends.[1][2] This seemingly simple structure gives rise to a unique set of physicochemical properties that are central to its applications.

PropertyValueSource
Molecular Formula C₇H₁₆O₆
Molecular Weight 196.20 g/mol [1]
Synonyms Triethylene glycol dimethyl ether, Triglyme, 1,2-Bis(2-methoxyethoxy)ethane[3][4]
Appearance Clear, colorless liquid[4]
Odor Mild, ethereal[4]
Boiling Point 216 °C[4][5]
Melting Point -45 °C[4][5]
Density 0.986 g/mL at 25 °C[5]
Refractive Index n20/D 1.423[5]
Flash Point 113 °C (closed cup)[6]
Solubility Miscible with water and hydrocarbons[7]

The presence of multiple ether linkages makes triglyme a polar aprotic solvent. The oxygen atoms, with their lone pairs of electrons, can effectively chelate metal cations, a property that is pivotal in its application in organometallic chemistry. Furthermore, its high boiling point allows for its use in reactions requiring elevated temperatures.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of triglyme can be efficiently achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of triglyme, triethylene glycol is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. A patent describes the production of triglyme by reacting triethylene glycol with methanol.[10]

Below is a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of Triglyme

Objective: To synthesize this compound (Triglyme) from triethylene glycol and methyl iodide.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add triethylene glycol to a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Dissolve the glycol in anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation of the hydroxyl groups, forming the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the addition funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its deactivation and the potential for a fire hazard.

  • Anhydrous Solvent: The use of anhydrous THF is crucial as any water present would react with the sodium hydride, reducing the yield of the desired alkoxide.

  • Stepwise Addition and Cooling: The reaction of sodium hydride with the alcohol is exothermic and produces flammable hydrogen gas. Slow, portion-wise addition at low temperatures is a critical safety measure.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the Sₙ2 reaction.

  • Aqueous Workup: The workup procedure is designed to remove unreacted starting materials, salts formed during the reaction, and the polar solvent.

  • Fractional Distillation: Due to the high boiling point of triglyme, purification is best achieved by distillation under reduced pressure to prevent decomposition.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, including pharmaceutical research and development.

High-Boiling Point Polar Aprotic Solvent

Triglyme's primary application is as a high-boiling point, polar aprotic solvent.[11][12] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its thermal stability, makes it suitable for reactions that require high temperatures and a non-reactive medium.[11][12]

Key Applications as a Solvent:

  • Organometallic Chemistry: Triglyme is an excellent solvent for Grignard reactions, Suzuki and Stille couplings, and hydride reductions.[13] Its chelating ability stabilizes organometallic intermediates, often leading to higher yields and cleaner reactions.

  • Organic Synthesis: It is used in a variety of organic transformations where a high-boiling, inert solvent is required.

Experimental Protocol: Grignard Reaction using Triglyme

Objective: To prepare a Grignard reagent and perform a subsequent reaction with a ketone using triglyme as the solvent.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • A ketone (e.g., benzophenone)

  • Anhydrous this compound (Triglyme)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for Grignard reactions (flame-dried)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of the halide in anhydrous triglyme. Gently warm the flask to initiate the reaction (disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of the ketone in anhydrous triglyme dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Follow the quenching, workup, drying, and purification steps as outlined in the synthesis protocol above.

Role in Drug Delivery and Biological Activity Modification

While not typically a core component of a drug molecule itself, the oligoethylene glycol motif, of which triglyme is a dimethylated version, has significant implications in drug development.

  • PEGylation and Linkers: Polyethylene glycol (PEG) chains are widely used to modify therapeutic proteins and small molecules to improve their pharmacokinetic properties, such as increasing their half-life in circulation.[14] Oligoethylene glycol units, like the one in triglyme, can serve as flexible linkers in the design of multivalent ligands or in tethering molecules to surfaces.[14]

  • Modulation of Biological Activity: Research has shown that oligoethylene glycol substituents are not biologically inert and can enhance the biological activity of ligands. For instance, modifying a peptide chemoattractant with an oligoethylene glycol chain was found to increase its potency in activating a G-protein coupled receptor (GPCR).[14] This suggests that the ether linkages can interact with the biological target or alter the conformation of the ligand to favor a more active state.

Conceptual Signaling Pathway: GPCR Activation by a Triglyme-Modified Ligand

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. A ligand modified with a triglyme-like linker could potentially enhance the binding affinity or efficacy of the ligand, leading to a more robust downstream signal.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Ligand Triglyme-Modified Ligand Ligand->GPCR binds Second_Messenger Second Messenger Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: GPCR signaling initiated by a triglyme-modified ligand.

Spectroscopic Characterization

Accurate identification and purity assessment of this compound are crucial. The following are expected spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of triglyme is expected to be relatively simple. There should be a singlet for the six protons of the two terminal methyl groups (CH₃-O-) and two multiplets for the twelve protons of the ethylene glycol units (-O-CH₂-CH₂-O-).[15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct peaks for the carbon atoms of the methyl groups and the ethylene glycol units.[16]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations characteristic of ethers, typically in the region of 1100-1200 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the complete methylation of the starting diol.[17]

  • Mass Spectrometry: The mass spectrum of triglyme will show the molecular ion peak (M⁺) at m/z = 196.20, along with characteristic fragmentation patterns of polyethers.[14]

Safety, Handling, and Storage

This compound, like all chemicals, requires careful handling to ensure laboratory safety.

Key Safety Considerations:

  • Peroxide Formation: A significant hazard associated with triglyme is its tendency to form explosive peroxides upon prolonged exposure to air and light.[7] Containers should be dated upon opening and tested for peroxides regularly, especially before distillation.

  • Incompatibility: It is incompatible with strong oxidizing agents and strong acids.[18]

  • Toxicity: Animal studies have shown that triglyme may cause reproductive and developmental toxicity.[3][7][19] Therefore, it should be handled with appropriate personal protective equipment, especially by individuals of reproductive age.

Safe Handling and Storage Practices:

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from light and sources of ignition.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Multifaceted Tool for the Modern Scientist

This compound, or triglyme, is more than just a high-boiling point solvent. Its unique combination of polarity, chelating ability, and thermal stability makes it an invaluable tool in organic and organometallic synthesis. For drug development professionals, the oligoethylene glycol motif it represents offers intriguing possibilities for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will empower researchers to harness the full potential of this versatile polyether in their scientific endeavors.

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Navigating the Spectroscopic Landscape of 2,4,6,8,10,12-Hexaoxatridecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4,6,8,10,12-Hexaoxatridecane (CAS No. 13352-76-6), a linear acetal with the molecular formula C₇H₁₆O₆. In the absence of publicly available experimental spectra, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for the structural elucidation of this and similar polyoxymethylene compounds.

Introduction: The Structural Context of this compound

This compound is a fascinating molecule characterized by a repeating acetal linkage, specifically a polyoxymethylene dimethyl ether. Its structure consists of a chain of five methylene groups, each flanked by oxygen atoms, and is terminated by two methyl groups. This unique arrangement of alternating methylene and oxygen atoms dictates its chemical and physical properties, and more pertinent to this guide, its spectroscopic behavior. Understanding the spectral signatures of such compounds is crucial for their identification, purity assessment, and for comprehending their interactions in various chemical and biological systems.

Due to the absence of experimental spectral data in common databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, this guide will provide in-depth predictions based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of symmetry in the molecule. We can predict the chemical shifts based on the influence of the electronegative oxygen atoms.

  • Causality of Chemical Shifts: Protons on carbons adjacent to an oxygen atom are deshielded, causing their resonance to appear at a higher chemical shift (downfield) compared to simple alkanes. In this molecule, we have two distinct proton environments.

A summary of the predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.3 - 3.5Singlet6HTerminal CH₃These protons are on carbons bonded to one oxygen atom, leading to a significant downfield shift. Protons on carbons next to an ether oxygen typically appear in the 3.4 to 4.5 δ range.[1]
~ 4.8 - 5.0Singlet10HInternal O-CH₂-OThese protons are part of the acetal linkages and are flanked by two oxygen atoms, leading to a more pronounced deshielding effect and a further downfield chemical shift.

The simplicity of the predicted spectrum, with only two singlets, is a direct consequence of the molecule's symmetry. The absence of adjacent, non-equivalent protons means no spin-spin coupling will be observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward, revealing the different carbon environments within the molecule.

  • Expertise in Prediction: The chemical shifts of carbon atoms are highly sensitive to their bonding environment. Carbons bonded to one or more electronegative atoms like oxygen will resonate at a significantly lower field.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 55 - 60Terminal CH₃These carbons are attached to a single oxygen atom. Ether carbon atoms typically absorb in the 50 to 80 δ range.[1]
~ 90 - 100Internal O-CH₂-OThese carbons are part of the acetal groups and are bonded to two oxygen atoms, which causes a substantial downfield shift into the characteristic acetal region.[2]
Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle to ensure quantitative integration.

    • Set the relaxation delay to at least 5 times the longest T₁ for accurate integration (a 5-second delay is a good starting point).

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse program with a sufficient relaxation delay (e.g., 2 seconds) to observe all carbon signals, including those with longer relaxation times.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and C-O bond vibrations.

  • Trustworthiness of Assignments: The most prominent and diagnostic feature will be the C-O stretching vibrations of the ether and acetal functionalities. The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would be key in confirming the structure.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeRationale
2950 - 2850StrongC-H stretching (sp³)These absorptions are characteristic of C-H bonds in alkanes and will be prominent.
1470 - 1450MediumCH₂ scissoringBending vibrations of the methylene groups.
1380 - 1370MediumCH₃ bendingBending vibrations of the terminal methyl groups.
1150 - 1050StrongC-O stretching (acetal/ether)This will be a strong, broad absorption band, as the C-O single bond stretching in ethers and acetals occurs in this region.[1][3][4] This is the most diagnostic feature for this molecule in the IR spectrum.
Experimental Protocol for IR Data Acquisition

A straightforward protocol for acquiring the IR spectrum would be:

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on the plates and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering insights into the structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), this compound (Molecular Weight: 196.20 g/mol ) is expected to produce a molecular ion (M⁺˙) and several characteristic fragment ions.

  • Authoritative Grounding in Fragmentation: The fragmentation of linear ethers and acetals is well-documented and typically proceeds through α-cleavage (homolytic cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage (heterolytic cleavage of the C-O bond).[5][6][7][8]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
196[C₇H₁₆O₆]⁺˙Molecular Ion (M⁺˙). Likely to be of low abundance due to the instability of the polyacetal chain.
165[M - OCH₃]⁺Loss of a methoxy radical via α-cleavage.
135[M - CH₂OCH₃]⁺Loss of a methoxymethyl radical.
105[M - (CH₂O)₂CH₃]⁺Further fragmentation involving the loss of larger polyoxymethylene units.
75[CH₃OCH₂O]⁺A stable oxonium ion formed from cleavage of a C-O bond.
45[CH₃O=CH₂]⁺A very common and stable fragment for methoxy-containing compounds, formed via α-cleavage.
Visualizing Fragmentation

The fragmentation process can be visualized to better understand the origins of the key fragment ions.

G M [CH3OCH2OCH2OCH2OCH2OCH2OCH3]⁺˙ m/z = 196 F1 [M - OCH3]⁺ m/z = 165 M->F1 - •OCH3 F2 [CH3O=CH2]⁺ m/z = 45 M->F2 α-cleavage F3 [CH3OCH2O]⁺ m/z = 75 M->F3 C-O cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 30 to 300 to ensure the capture of the molecular ion and all significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion: A Predictive Framework for Structural Elucidation

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The Solubility Profile of 2,4,6,8,10,12-Hexaoxatridecane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2,4,6,8,10,12-Hexaoxatridecane

This compound, a polyether, is a specialty chemical of significant interest in various scientific and industrial domains, including pharmaceutical sciences and polymer chemistry. A more common synonym for this compound is triethylene glycol dimethyl ether, often abbreviated as triglyme.[1][2][3] Its unique molecular architecture, characterized by a flexible chain with multiple ether linkages, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and a reaction medium. This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering valuable insights for its application in research and development.

The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[4] this compound possesses both polar (ether linkages) and non-polar (alkyl end groups) characteristics, making it a versatile solvent capable of dissolving a wide array of compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior and for its safe and effective use in experimental settings.

PropertyValueReference
Synonyms Triethylene glycol dimethyl ether, Triglyme[1][2][3]
CAS Number 112-49-2[1][2][3]
Molecular Formula C8H18O4[1][3][5]
Molecular Weight 178.23 g/mol [5][6]
Appearance Clear, colorless liquid[2]
Boiling Point 216 °C[7]
Melting Point -45 °C[7]
Density 0.986 g/mL at 25 °C[6]

The structure of this compound is depicted in the following diagram:

Figure 1: Chemical Structure of this compound.

Solubility in Organic Solvents: A Qualitative Overview

This compound exhibits broad miscibility with a variety of organic solvents. This is a direct consequence of its molecular structure, which combines the polar nature of ether groups with the non-polar character of the hydrocarbon backbone and terminal methyl groups. This dual character allows it to interact favorably with a wide spectrum of solutes and solvents.

The following table summarizes the qualitative solubility of this compound in common organic solvent classes. For the purposes of this guide, "miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Solvent ClassRepresentative SolventsSolubility/MiscibilityRationale and InsightsReferences
Alcohols Methanol, EthanolMiscibleThe hydroxyl group of alcohols can form hydrogen bonds with the ether oxygens of this compound, and the alkyl chains are compatible.[1][8]
Ketones AcetoneMiscibleThe polarity of the carbonyl group in ketones is compatible with the polar ether linkages of this compound.[8]
Esters Ethyl AcetateMiscibleThe ester functionality, being polar, allows for favorable dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleAs a polyether itself, this compound shares structural similarities with other ethers, leading to high miscibility.
Aromatic Hydrocarbons Benzene, TolueneMiscibleThe non-polar alkyl portions of this compound interact favorably with the non-polar aromatic rings through London dispersion forces.[8]
Halogenated Solvents Chloroform, DichloromethaneMiscibleThese solvents have polarities that are compatible with the overall polarity of this compound.[1]
Aliphatic Hydrocarbons Hexane, Heptane, OctaneMiscibleThe hydrocarbon-like backbone of this compound ensures good miscibility with non-polar aliphatic hydrocarbons.[8][9]
Water Completely MiscibleThe multiple ether oxygens can act as hydrogen bond acceptors, leading to complete miscibility with water.[7][10][11]

Experimental Determination of Solubility/Miscibility

The determination of whether a liquid solute, such as this compound, is miscible with an organic solvent is a fundamental laboratory procedure. The following protocol outlines a standardized approach based on established methods for determining miscibility.[12][13][14]

Principle

This method relies on the visual observation of the formation of a single, homogeneous liquid phase when the solute and solvent are mixed in a specified ratio. The absence of turbidity, precipitates, or distinct layers indicates miscibility.[4]

Apparatus
  • Glass test tubes or vials with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for temperature-specific studies)

Procedure
  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Solvent Addition: Using a clean, graduated pipette, add a defined volume (e.g., 5 mL) of the organic solvent to be tested into a test tube.

  • Solute Addition: In a separate, clean pipette, measure a corresponding volume (e.g., 5 mL for a 1:1 ratio) of this compound.

  • Mixing: Add the this compound to the test tube containing the solvent.

  • Agitation: Securely stopper the test tube and agitate vigorously using a vortex mixer or by manual shaking for approximately 30-60 seconds.

  • Observation: Allow the mixture to stand for a few minutes and observe it against a dark and light background.

  • Interpretation:

    • Miscible: The mixture appears as a single, clear, and homogeneous liquid phase with no visible separation or cloudiness.

    • Immiscible: The mixture separates into two distinct layers, or the solution appears cloudy or turbid, indicating a lack of complete mixing.

The following diagram illustrates the experimental workflow for determining miscibility:

G start Start: Clean and Dry Glassware add_solvent Add 5 mL of Organic Solvent to Test Tube start->add_solvent add_solute Add 5 mL of this compound add_solvent->add_solute mix Stopper and Agitate Vigorously (30-60s) add_solute->mix observe Allow to Stand and Observe mix->observe decision Single Homogeneous Phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible decision->immiscible No end End miscible->end immiscible->end

Figure 2: Workflow for Determining the Miscibility of this compound with an Organic Solvent.

Causality of Experimental Choices

  • Equal Volumes: The use of equal volumes (1:1 ratio) provides a stringent test for miscibility. If two liquids are miscible in this proportion, they are generally miscible in all proportions.

  • Vigorous Agitation: This step is crucial to ensure that the two liquids are thoroughly mixed and that any potential for dissolution is maximized.

  • Visual Observation against Contrasting Backgrounds: This enhances the ability to detect any slight turbidity or the presence of a faint interface between two layers, which might be missed against a single-colored background.

Conclusion

This compound (triglyme) is a versatile aprotic polar solvent with a favorable solubility profile for a wide range of applications in research and drug development. Its miscibility with common organic solvents, spanning from polar alcohols to non-polar hydrocarbons, makes it a valuable medium for chemical reactions, extractions, and formulations. The experimental protocol provided offers a reliable method for confirming its miscibility with other solvents of interest. A comprehensive understanding of its solubility characteristics, as detailed in this guide, is paramount for its effective and appropriate utilization in scientific endeavors.

References

  • ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM Intern
  • ASTM D1722-09(2023)
  • Tang, S., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(22), 11251-11287. [Link]

  • Clariant. (2017, January 9). Triethylene glycol dimethyl ether. [Link]

  • iTeh Standards. (n.d.). ASTM D1722-09(2023) - Standard Test Method for Water Miscibility of Water-Soluble Solvents. [Link]

  • Ottokemi. (n.d.). Triethylene glycol dimethyl ether, 99%. [Link]

  • PubChem. (n.d.). Triglyme. [Link]

  • Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL DIMETHYL ETHER. [Link]

  • Moorpark College. (n.d.). Chem 12 Lab Manual. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • SciSpace. (n.d.). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. [Link]

  • Grokipedia. (n.d.). Triethylene glycol dimethyl ether. [Link]

  • ResearchGate. (2022, August 10). Solubilities of Nonpolar Gases in Triethylene Glycol Dimethyl Ether, Tetraethylene Glycol Dimethyl Ether, Dimethyl Carbonate, and Diethyl Carbonate at 298.15 K and 101.33 kPa Partial Pressure of Gas. [Link]

  • ResearchGate. (2022, August 7). Density, viscosity, and solubility of carbon dioxide in glymes. [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... [Link]

  • Pharmaffiliates. (n.d.). CAS No : 112-49-2| Chemical Name : Triglyme. [Link]

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Thermal stability of 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2,4,6,8,10,12-Hexaoxatridecane

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound (CAS 13352-76-6). Given the limited direct literature on this specific oligomer, this document establishes a predictive framework based on the well-documented thermal behavior of its parent polymer, Polyoxymethylene (POM). We delve into the fundamental degradation mechanisms, including acid-catalyzed hydrolysis and thermo-oxidative decomposition, and present detailed, field-proven experimental protocols for empirical validation using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). This guide is intended to equip researchers with the theoretical understanding and practical methodologies required to assess and predict the thermal limits of this compound in various applications.

Introduction: A Model Compound for a Versatile Polymer

This compound is a linear acetal oligomer with the chemical formula C₇H₁₆O₆.[1] Structurally, it can be described as a methyl-capped hexa(oxymethylene) glycol, making it an excellent short-chain model compound for the technologically significant engineering thermoplastic, Polyoxymethylene (POM), also known as polyacetal or Delrin.[2] While POM is used in high-performance components, shorter-chain oligomers like hexaoxatridecane find potential use as polar aprotic solvents or in specialty chemical synthesis.[3]

The thermal stability of such a compound is a critical parameter that dictates its operational limits, storage conditions, and degradation profile. However, a direct survey of scientific literature reveals a scarcity of empirical data for this specific molecule. Therefore, this guide adopts a scientifically rigorous approach: we will elucidate the thermal stability of this compound by leveraging the extensive body of knowledge on POM. The fundamental degradation pathways are governed by the repeating oxymethylene (-O-CH₂-) units and the acetal linkages, which are common to both the oligomer and the polymer.

Predicted Thermal & Chemical Degradation Mechanisms

The stability of this compound is primarily threatened by two distinct mechanistic families: acid-catalyzed hydrolysis and high-temperature thermal decomposition. The methyl-ether end-groups provide enhanced stability against depolymerization compared to hydroxyl-terminated equivalents, a concept well-established in POM chemistry known as "end-capping".[4]

Acid-Catalyzed Hydrolysis

Acetal linkages are notoriously susceptible to cleavage under acidic conditions, while remaining stable in neutral to basic media.[5] This is the most likely degradation pathway at low to moderate temperatures in the presence of an acid catalyst and water. The mechanism proceeds via protonation of an ether oxygen, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion, which is considered the rate-determining step.[5] This intermediate is then attacked by water, ultimately leading to chain scission.

cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway A 1. Acetal Linkage (in Hexaoxatridecane) B 2. Protonation (H⁺ from acid catalyst) A->B H⁺ C 3. C-O Bond Cleavage (Rate-Determining Step) B->C Spontaneous D 4. Resonance-Stabilized Carboxonium Ion + Alcohol C->D Forms Intermediate E 5. Nucleophilic Attack (by H₂O) D->E H₂O F 6. Deprotonation E->F Spontaneous G 7. Cleaved Products (Shorter chain + Hemiacetal) F->G -H⁺

Caption: Logical flow of acid-catalyzed hydrolysis of an acetal linkage.

High-Temperature Thermal Degradation

In the absence of acid but at elevated temperatures, degradation proceeds through thermal or thermo-oxidative pathways. The specific mechanisms and onset temperatures are highly dependent on the surrounding atmosphere.

  • In an Inert Atmosphere (e.g., Nitrogen, Argon): Degradation is initiated by the homolytic cleavage of C-O bonds within the backbone, a process known as random chain scission.[6] This creates radical species that can propagate, leading to the eventual formation of volatile products, primarily formaldehyde. The end-capping on hexaoxatridecane provides significant protection against the "unzipping" or depolymerization from chain ends that plagues uncapped POM.[4][7]

  • In an Oxidative Atmosphere (e.g., Air): The presence of oxygen significantly accelerates degradation and lowers the decomposition temperature.[4][8] The process becomes a complex interplay of thermal scission and oxidation. Radicals formed by initial C-O or C-H bond cleavage react rapidly with oxygen to form peroxy radicals, which then propagate a chain reaction. This leads to the formation of hydroperoxides, which are unstable and decompose to create carbonyls (aldehydes, ketones) and other oxidized species, further catalyzing the breakdown.[4][9] An increase in carbonyl-related signals is a common indicator of thermo-oxidative degradation when analyzed by infrared spectroscopy.[4][10]

cluster_main Degradation Pathways of this compound cluster_conditions Initiating Conditions cluster_mechanisms Primary Degradation Mechanism cluster_products Primary Products start Hexaoxatridecane cond1 High Temperature (Inert Atmosphere) start->cond1 cond2 High Temperature (Oxidative Atmosphere) start->cond2 cond3 Acid Catalyst + H₂O start->cond3 mech1 Random Chain Scission (Homolytic Cleavage) cond1->mech1 mech2 Oxidative Radical Chain Reaction cond2->mech2 mech3 Hydrolysis (Heterolytic Cleavage) cond3->mech3 prod1 Formaldehyde, Shorter Oligomers mech1->prod1 prod2 Formaldehyde, Carbonyls, Hydroperoxides mech2->prod2 prod3 Hemiacetals, Alcohols, Formaldehyde mech3->prod3

Caption: Overview of primary degradation pathways for Hexaoxatridecane.

Experimental Assessment Protocols

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.[4][8]

Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate, indium).

  • Sample Preparation: Place 5-10 mg of liquid this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere & Flow Rate: Set the desired purge gas (high purity nitrogen for inert analysis, or air for oxidative analysis) at a constant flow rate, typically 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11] This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary mass loss step.

    • Identify the temperature of maximum decomposition rate (Tₚₑₐₖ) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

cluster_tga TGA Experimental Workflow A Instrument Calibration (Temp & Mass) B Sample Preparation (5-10 mg in crucible) A->B C Set Atmosphere (N₂ or Air @ 20-50 mL/min) B->C D Define Temp Program (Ramp @ 10 °C/min to 600 °C) C->D E Run Experiment D->E F Data Analysis (Plot Mass vs. Temp) E->F G Determine Key Parameters (Tₒₙₛₑₜ, Tₚₑₐₖ) F->G

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies thermal transitions like melting (Tₘ) and crystallization (T꜀), providing context for the physical state of the material prior to decomposition.[12][13]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Seal 3-5 mg of liquid this compound in a hermetic aluminum DSC pan. Prepare an empty, sealed hermetic pan as the reference.

  • Atmosphere & Flow Rate: Use a consistent inert purge gas (e.g., nitrogen) at 50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • 1st Heat: Ramp from ambient temperature to a temperature below the expected decomposition onset (e.g., 150 °C) at 10 °C/min to observe the initial melting behavior.

    • Cool: Cool the sample at 10 °C/min back to a low temperature (e.g., -50 °C) to observe crystallization.

    • 2nd Heat: Ramp again at 10 °C/min to remove any thermal history from processing or storage and obtain a clear melting point.[14]

  • Data Analysis:

    • Plot heat flow (mW) vs. temperature (°C).

    • Determine the peak temperature of any endothermic events (melting) or exothermic events (crystallization).

Predicted Stability Data and Influencing Factors

While empirical data must be generated, we can construct a predictive data table for this compound based on published results for end-capped POM.[4][6][15]

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)Rationale & References
Onset of Decomposition (Tₒₙₛₑₜ) ~270 - 290 °C~210 - 230 °COxidative decomposition is more complex and occurs at lower temperatures.[4][6]
Peak Decomposition (Tₚₑₐₖ) ~370 - 390 °C~270 - 290 °CThe primary decomposition mechanism shifts in the presence of oxygen.[4][15]
Primary Volatile Product FormaldehydeFormaldehyde, CO, CO₂Complete combustion products are expected in air.
Residual Mass @ 600 °C < 1%< 1%The compound is expected to decompose completely.[11]

Key Factors Influencing Stability:

  • Atmosphere: As highlighted, the presence of oxygen is the single most critical factor that reduces the thermal stability of acetal-based compounds.[4][8]

  • Purity: The presence of acidic impurities, even at trace levels, can significantly lower the decomposition temperature by initiating the hydrolytic pathway.[2][5]

  • Stabilizers: For applications requiring enhanced stability, the addition of standard POM stabilizers could be considered. These typically include acid scavengers (to neutralize acidic impurities) and antioxidants (to interrupt radical chain reactions in the presence of oxygen).[6]

Conclusion and Future Directions

This guide establishes that the thermal stability of this compound can be reliably predicted by analogy to its parent polymer, Polyoxymethylene. The primary degradation mechanisms are acid-catalyzed hydrolysis at lower temperatures and thermal/thermo-oxidative decomposition at elevated temperatures, with stability being significantly greater in inert atmospheres due to its methyl-capped structure.

The provided TGA and DSC protocols offer a clear path for the empirical validation of these predictions. For researchers in drug development and materials science, understanding these thermal limits is paramount for defining processing windows, ensuring formulation stability, and predicting shelf-life. Future work should focus on performing these experiments and conducting kinetic analyses to determine the activation energy of the decomposition process, which would allow for more precise lifetime predictions under various thermal conditions.[8][15]

References

  • Igarashi, M., et al. (1963). Thermogravimetric Analysis of Polyoxymethylene. Bulletin of the Chemical Society of Japan, 36(5), 602-607. [Link]

  • Archodoulaki, V. M., et al. (2006). Thermal degradation behaviour of poly(oxymethylene): 1. Degradation and stabilizer consumption. Polymer Degradation and Stability, 91(1), 75-83. [Link]

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  • Chavez, D. E., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30231–30241. [Link]

  • Kauffman, K. J., et al. (2016). Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight. Journal of Controlled Release, 235, 272-281. [Link]

  • Adhikary, R., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Bioconjugate Chemistry, 26(6), 1109–1121. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Wang, Z., et al. (2023). Analysis of Thermal Degradation Kinetics of POM under Inert and Oxidizing Atmospheres and Combustion Characteristics with Flame Retardant Effects. Polymers, 15(10), 2319. [Link]

  • Henan Kanbei Chemical Co.,LTD. (n.d.). This compound. Henan Kanbei Chemical Co.,LTD. [Link]

  • Schilling, C. I., et al. (2018). Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization. ACS Macro Letters, 7(10), 1223–1228. [Link]

  • Serkis, A., et al. (2021). Modeling of the Kinetics of Polyoxymethylene Decomposition under Oxidative and Non-Oxidative Conditions. Polymers, 13(9), 1391. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis and DTG results of polyoxymethylene (POM)/synthetic wollastonite nanofibers (SWN) nanocomposites. ResearchGate. [Link]

  • Grassie, N., & Roche, R. S. (1968). The thermal degradation of polyoxymethylene. Die Makromolekulare Chemie, 112(1), 16-33. [Link]

  • Tolstikova, T. G., et al. (2012). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Russian Journal of General Chemistry, 82(3), 431-436. [Link]

  • Crespo, A., et al. (2009). Thermal Degradation of Polyoxymethylene Evaluated with FTIR and Spectrophotometry. Journal of Applied Polymer Science, 112(3), 1365-1374. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of 2,4,6,8,10,12-hexabenzyl-2,4,6,12-hexaazatetracyclo dodecane using melaminium tri(hydrogensulfate) as a solid acid catalyst. Research on Chemical Intermediates, 40, 2439-2445. [Link]

  • Wróblewska, A., et al. (2020). Analysis of Changes in the Physical Properties and Structure of Poly(oxymethylene) After Ageing in Natural and Laboratory Conditions. Materials Engineering, 27(1), 1-6. [Link]

  • Fu, H., et al. (2019). Thermally Triggered Vanishing Bulk Polyoxymethylene for Transient Electronics. ACS Applied Materials & Interfaces, 11(50), 47316–47324. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8,10,12-Hexaoxatridecane, a polyoxymethylene dimethyl ether, represents a class of compounds with significant industrial and pharmaceutical interest. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure of this compound and a detailed exploration of its conformational landscape. We will delve into the stereoelectronic effects governing its preferred geometries, with a particular focus on the anomeric effect. Furthermore, this document outlines both experimental and computational methodologies that can be employed to rigorously characterize its conformational preferences. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of polyoxymethylene ethers.

Molecular Structure of this compound

This compound is a linear polyacetal with the chemical formula C7H16O6.[1] Its structure consists of a chain of six oxygen atoms and seven carbon atoms, with methyl groups terminating each end of the molecule. The systematic IUPAC name for this compound is methoxy(methoxymethoxymethoxymethoxymethoxy)methane.[1] The core of the molecule is a repeating oxymethylene (-O-CH2-) unit, which is the fundamental building block of polyoxymethylene (POM), a high-performance engineering thermoplastic.[2]

The basic structural parameters of this compound can be inferred from studies on related polyoxymethylene compounds. In its crystalline form, polyoxymethylene typically adopts a helical conformation within a hexagonal crystal lattice.[3][4] While this compound is a liquid at room temperature, the bond lengths and angles are expected to be similar to those in the polymer.

Table 1: Predicted Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC7H16O6PubChem CID 58099142[1]
Molecular Weight196.20 g/mol PubChem CID 58099142[1]
IUPAC Namemethoxy(methoxymethoxymethoxymethoxymethoxy)methanePubChem CID 58099142[1]
Physical FormLiquidSigma-Aldrich

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Conformational Analysis: Theoretical Underpinnings

The flexibility of the this compound backbone arises from rotation around the C-O single bonds. The overall conformation of the molecule is determined by the combination of dihedral angles along the chain. The stability of these conformations is governed by a delicate balance of steric and stereoelectronic effects.

The Anomeric Effect

A key stereoelectronic interaction that dictates the conformational preferences of polyacetals is the anomeric effect . This effect describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom (in this case, an oxygen atom) to favor an axial or gauche conformation over an equatorial or anti conformation, which would be expected based on steric considerations alone.

The anomeric effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair of electrons on one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond. This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a condition met in the gauche conformation.

Anomeric_Effect cluster_gauche Gauche Conformation (Stabilized) cluster_anti Anti Conformation (Less Stable) gauche_O1 O gauche_C C gauche_O1->gauche_C gauche_lp n gauche_O2 O gauche_C->gauche_O2 gauche_sigma_star σ* gauche_lp->gauche_sigma_star  Hyperconjugation anti_O1 O anti_C C anti_O1->anti_C anti_lp n anti_O2 O anti_C->anti_O2

Caption: The anomeric effect stabilizes the gauche conformation.

Experimental Methodologies for Conformational Analysis

Direct experimental investigation of the conformational landscape of this compound in solution can be achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

    • Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon couplings.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton proximities, which are crucial for determining conformational preferences.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the protons and carbons can be sensitive to the local electronic environment, which is influenced by the molecular conformation.

    • Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the coupled protons via the Karplus equation. This allows for the quantitative estimation of dihedral angle populations.

    • Nuclear Overhauser Effects (NOEs): The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons. By measuring NOEs between protons on different parts of the molecule, one can deduce the preferred spatial arrangement of the chain.

Computational Methodologies for Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational space of molecules.

Molecular Mechanics (MM)

Molecular mechanics methods offer a computationally efficient way to perform a conformational search and identify low-energy structures.

Workflow for Molecular Mechanics Conformational Search:

MM_Workflow start Initial 3D Structure Generation search Systematic or Stochastic Conformational Search start->search Input Structure minimize Energy Minimization of Conformers search->minimize Generated Conformers cluster Clustering and Analysis of Unique Conformers minimize->cluster Optimized Geometries properties Calculation of Thermodynamic Properties cluster->properties Low-Energy Conformers

Caption: Workflow for a molecular mechanics conformational search.

Detailed Steps:

  • Force Field Selection: Choose a suitable force field, such as OPLS-AA or AMBER, that is well-parameterized for organic molecules containing acetal linkages.

  • Conformational Search: Employ a systematic or stochastic search algorithm to explore the potential energy surface. This involves systematically rotating the rotatable bonds and evaluating the energy of the resulting conformers.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Analysis: The resulting low-energy conformers are clustered based on their geometry to identify the unique stable conformations. Their relative energies and Boltzmann populations at a given temperature can then be calculated.

Quantum Mechanics (QM)

Quantum mechanics calculations, particularly Density Functional Theory (DFT), can provide more accurate energies and properties for the low-energy conformers identified by molecular mechanics.

Protocol for QM Refinement:

  • Input Structures: Use the low-energy conformers obtained from the molecular mechanics search as starting points.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic properties such as Gibbs free energies.

  • Property Calculations: Calculate properties of interest, such as NMR chemical shifts and coupling constants, for the optimized conformers. These can then be compared with experimental data to validate the computational model.

Expected Conformational Preferences

Based on studies of related polyoxymethylene chains, the conformational landscape of this compound is expected to be dominated by the anomeric effect. This will lead to a preference for gauche conformations around the C-O bonds. The interplay between the anomeric effect at each acetal linkage and steric interactions between different parts of the chain will likely result in a small number of low-energy, folded or helical conformations in solution. The terminal methyl groups will also influence the overall shape of the molecule.

The specific distribution of conformers will be dependent on the solvent environment. Polar solvents may stabilize more extended conformations by solvating the oxygen atoms, while nonpolar solvents may favor more compact, folded structures.

Conclusion

The molecular structure and conformational behavior of this compound are governed by fundamental principles of stereochemistry and stereoelectronics, most notably the anomeric effect. A comprehensive understanding of its three-dimensional properties requires a synergistic approach combining experimental techniques, particularly advanced NMR spectroscopy, and computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this and related polyoxymethylene ethers, which is essential for understanding their properties and developing their applications in various scientific and industrial fields.

References

  • Structure of the normal crystal form of polyoxymethylene. Semantic Scholar. Available at: [Link]

  • This compound | C7H16O6 | CID 58099142. PubChem. Available at: [Link]

  • Polyoxymethylene. Wikipedia. Available at: [Link]

  • The description of the crystalline phase of poly(oxymethylene). ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6,8,10,12-Hexaoxatridecane, a molecule with a unique structure that has garnered interest in specific industrial applications. For researchers, scientists, and professionals in drug development, understanding the fundamental properties, availability, and current applications of such compounds is crucial for exploring their potential in novel contexts. This document offers a detailed examination of its chemical identity, commercial availability, synthesis, and known uses, while also transparently addressing the current landscape of its application in the life sciences.

Chemical Identity and Physicochemical Properties

This compound is systematically known as methoxy(methoxymethoxymethoxymethoxymethoxy)methane.[1] It belongs to the class of polyoxymethylene dimethyl ethers (PODE_n_ or DMM_n_), which are characterized by a central chain of alternating methylene and oxygen atoms, capped by methyl groups.[2] In this nomenclature, this compound is designated as DMM5.

A critical point of clarification is the distinction between this compound and triethylene glycol dimethyl ether (triglyme). While one supplier has referred to them synonymously, they are distinct chemical entities with different CAS numbers and molecular structures.[3] It is imperative for researchers to use the correct CAS number to ensure the procurement and application of the intended compound.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS Number 13352-76-6[1]
Molecular Formula C₇H₁₆O₆[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name methoxy(methoxymethoxymethoxymethoxymethoxy)methane[1]
Synonyms DMM5, PODE5[4][5]
Physical Form Liquid
Storage Temperature 2-8°C, sealed in a dry environment

Commercial Availability and Procurement

This compound is available from several commercial chemical suppliers, typically in research and laboratory quantities. When sourcing this compound, it is essential to verify the CAS number (13352-76-6) to avoid confusion with other structurally similar ethers.

Table 2: Prominent Commercial Suppliers

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%100 mg, 250 mg, 1 g
MySkinRecipes 97%100mg
Henan Kanbei Chemical Co., Ltd 99%Bulk quantities (e.g., 200 kg)

Note: Availability and purity levels are subject to change. Researchers should consult the suppliers' websites for the most current information.

Synthesis of this compound

The synthesis can also be achieved from methanol and trioxymethylene using molecular sieves as catalysts.[2] Another reported method involves the lithium halide-assisted formation from dimethoxymethane and formaldehyde.[2]

Diagram 1: General Synthesis Pathway for PODE Compounds

G cluster_reactants Reactants cluster_process Process cluster_products Products Methylal (DMM) Methylal (DMM) PODE Mixture PODE Mixture (DMMn, n=2-8) Methylal (DMM)->PODE Mixture Reaction Formaldehyde Source Formaldehyde Source (e.g., paraformaldehyde, trioxane) Formaldehyde Source->PODE Mixture Reaction Catalyst Catalyst (e.g., molecular sieves, lithium halide) Catalyst->PODE Mixture Catalysis This compound This compound (DMM5) PODE Mixture->this compound Purification/ Fractional Distillation

Caption: Generalized reaction scheme for the synthesis of PODE compounds.

Current and Potential Applications

Established Industrial Applications

The primary research and application focus for this compound and other PODE compounds has been in the field of fuel technology. Due to their high oxygen content and favorable combustion properties, they are investigated as potential diesel fuel additives to reduce soot formation.[6] They are also used as industrial solvents.[2] One supplier notes its utility as a polar aprotic solvent for organometallic reactions and as a co-solvent in lithium-ion battery electrolytes, though this description was conflated with that of triglyme.[3]

Applications in Research and Drug Development: A Critical Assessment

A thorough review of scientific literature and patent databases reveals a notable absence of applications for this compound in the fields of drug discovery, drug development, or life sciences research. While some suppliers list broad, unsubstantiated applications such as "healing drugs," there is currently no peer-reviewed evidence to support these claims for this specific molecule.

It is crucial for researchers to recognize this information gap. The unique polyether structure of this compound might suggest potential as a scaffold or a drug delivery vehicle, drawing parallels with other oxygen-containing heterocycles like oxetanes, which have found utility in medicinal chemistry.[7] However, any such application for this compound remains purely speculative at this time and would require foundational research to establish any biological activity or utility.

Diagram 2: Current vs. Speculative Application Landscape

G cluster_established Established Applications cluster_speculative Speculative/Unexplored Areas for Drug Development Fuel Additive Fuel Additive Industrial Solvent Industrial Solvent Drug Delivery Vehicle Drug Delivery Vehicle Scaffold for Medicinal Chemistry Scaffold for Medicinal Chemistry Excipient in Formulations Excipient in Formulations This compound This compound This compound->Fuel Additive This compound->Industrial Solvent This compound->Drug Delivery Vehicle This compound->Scaffold for Medicinal Chemistry This compound->Excipient in Formulations

Caption: Known and potential applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound. The following information is derived from supplier safety data.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C).

Conclusion and Future Outlook

This compound (CAS 13352-76-6) is a commercially available polyoxymethylene dimethyl ether with well-defined chemical and physical properties. Its current applications are rooted in industrial chemistry, particularly as a potential fuel additive and solvent.

For the drug development community, this compound represents an unexplored chemical entity. There is no existing body of research to guide its use in biological systems. Therefore, any endeavor to incorporate it into drug discovery or development pipelines should be approached as fundamental research. The initial steps would involve cytotoxicity assays, solubility studies in pharmaceutically relevant media, and screening for any biological activity. While its polyether backbone is reminiscent of structures used in drug delivery, its suitability for such purposes is yet to be determined. This guide serves as a foundational document, providing the necessary information for the procurement and safe handling of this compound, and clearly delineating the boundary between its established industrial uses and its currently uncharted potential in the life sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Tolstikova, T. G., et al. (n.d.). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane.
  • Ouda, M., et al. (2018). New Routes for Efficient and Sustainable Oxymethylene Ethers Synthesis. mediaTUM. Retrieved from [Link]

  • Journal of Chemical Thermodynamics. (n.d.). Isobaric heat capacity of liquid polyoxymethylene dimethyl ethers.... Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 2,4,6,8,10,12-HEXABENZYL-2,4,6,12-HEXAAZATETRACYCLO DODECANE USING MELAMINIUM TRI(HYDROGENSULFATE) AS A SOLID ACID CATALYST.
  • Drexler, M., et al. (2021). Synthesis of tailored oxymethylene ether (OME) fuels via transacetalization reactions. Sustainable Energy & Fuels, 5(17). Retrieved from [Link]

  • Wikipedia. (n.d.). Polyoxymethylene dimethyl ethers. Retrieved from [Link]

  • Google Patents. (n.d.). Caged polynitramine compound.
  • Coolen, R. J. J. (2021). Projecting a future for diesel engines using synthetic oxygenated fuels. Pure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Role of Acyclic Polyethers in Organometallic Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Identity of 2,4,6,8,10,12-Hexaoxatridecane and the Broader Class of Glymes

The compound this compound is systematically named in chemical literature, though it is more commonly known by other names depending on its precise structure. The name suggests a 13-atom chain with six oxygen atoms. This can describe different isomers, but one prominent example is triethylene glycol dimethyl ether, also known as triglyme.[1] However, it is crucial to note that other, less common polyethers could also fit this systematic name. For the purpose of this guide, we will focus on the well-documented and widely utilized class of polyethers known as glymes (glycol dimethyl ethers), with a particular emphasis on structures analogous to this compound, such as triglyme and longer-chain glymes. These compounds are invaluable tools in organometallic chemistry, acting as polar aprotic solvents and phase-transfer catalysts.[2][3]

Glymes possess a unique combination of properties that make them highly effective in organometallic reactions. Their ether linkages provide excellent chelating properties for metal cations, while their low toxicity and stability make them safer alternatives to many traditional solvents.[1][2] This guide will delve into the mechanistic roles of these polyethers in key organometallic reactions, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

I. The Fundamental Role of Glymes as Solvents in Organometallic Chemistry

The primary function of glymes in organometallic chemistry is as polar aprotic solvents.[4] Their ability to dissolve both polar and nonpolar substances, coupled with their lack of acidic protons, makes them ideal for reactions involving highly reactive organometallic reagents such as organolithium and Grignard reagents.[1][4][5]

A. Solvation and Stabilization of Metal Cations

The oxygen atoms in the polyether backbone of glymes act as Lewis bases, coordinating to metal cations.[6][7] This coordination has several profound effects on the reactivity of organometallic reagents:

  • Increased Reactivity: By chelating the metal cation (e.g., Li⁺, Mg²⁺), the glyme molecule effectively separates it from its counter-anion (the carbanion).[4] This "naked" carbanion is more nucleophilic and thus more reactive.

  • Enhanced Solubility: The coordination of the glyme to the metal center increases the solubility of the organometallic reagent in the reaction medium.

  • Control of Aggregation State: Organolithium reagents often exist as aggregates (dimers, tetramers, etc.) in non-coordinating solvents. Glymes can break down these aggregates into more reactive monomeric or dimeric species.[5]

B. Influence on Reaction Pathways

The choice of glyme can significantly influence the outcome of an organometallic reaction. Longer-chain glymes, with more oxygen atoms, can provide better cation chelation, leading to higher reaction rates and, in some cases, altered stereoselectivity.[8]

II. Glymes as Phase-Transfer Catalysts

In addition to their role as solvents, glymes can function as effective phase-transfer catalysts (PTCs).[2][9] Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[10][11]

A. Mechanism of Phase-Transfer Catalysis with Glymes

The mechanism of PTC with glymes involves the formation of a complex between the glyme and a metal cation from the aqueous phase. This complex is sufficiently lipophilic to be transported into the organic phase, where the associated anion can then react with the organic substrate.[9]

Diagram: Mechanism of Glyme-Mediated Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Glyme_M_X [Glyme-M]⁺X⁻ M_plus->Glyme_M_X Complexation & Phase Transfer X_minus X⁻ X_minus->Glyme_M_X RX R-X Glyme_M_X->RX Reaction RY R-Y RY->RX Y_minus Y⁻ RX->Y_minus Y_minus->M_plus Return to Aqueous Phase Glyme Glyme Glyme->Glyme_M_X

Caption: Glyme facilitates the transfer of a metal cation and its associated anion into the organic phase for reaction.

III. Experimental Protocols

The following protocols provide examples of how glymes are used in common organometallic reactions.

A. Protocol 1: Grignard Reagent Formation and Reaction in Triglyme

This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile, using triglyme as the solvent to enhance reactivity.

Materials:

  • Magnesium turnings

  • Anhydrous triglyme

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask and heat gently under a stream of nitrogen to activate.

    • Add anhydrous triglyme to the cooled flask.

    • Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension and stir. The reaction is initiated when the solution becomes cloudy and starts to reflux.

    • Add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Dissolve the electrophile in anhydrous triglyme and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the electrophile solution dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by chromatography or distillation.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Triglyme as Solvent: The use of triglyme enhances the reactivity of the Grignard reagent by solvating the magnesium ion, making the carbanion more nucleophilic.[1]

  • Initiation: A small amount of iodine or 1,2-dibromoethane can be added to initiate the reaction if it does not start spontaneously.

B. Protocol 2: Suzuki Coupling Reaction using a Glyme as a Cosolvent

This protocol demonstrates the use of a glyme as a cosolvent in a Suzuki coupling reaction to improve the solubility of the reagents and promote the reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Toluene

  • Triglyme

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add a mixture of toluene, triglyme, and water to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-12 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

  • Triglyme as a Cosolvent: Triglyme helps to dissolve the inorganic base and the boronic acid, facilitating their interaction with the organopalladium intermediate in the organic phase.

  • Base: The base is required to activate the boronic acid for transmetalation.

IV. Data Presentation

Table 1: Physical Properties of Common Glymes

Glyme NameAbbreviationStructureBoiling Point (°C)
Ethylene glycol dimethyl etherMonoglymeCH₃O(CH₂)₂OCH₃85
Diethylene glycol dimethyl etherDiglymeCH₃O(CH₂CH₂O)₂CH₃162
Triethylene glycol dimethyl etherTriglymeCH₃O(CH₂CH₂O)₃CH₃216
Tetraethylene glycol dimethyl etherTetraglymeCH₃O(CH₂CH₂O)₄CH₃275

V. Visualization of Key Concepts

Diagram: Solvation of a Lithium Ion by Triglyme

Caption: The oxygen atoms of triglyme coordinate to a lithium ion, effectively solvating it.

VI. Conclusion

Acyclic polyethers, particularly glymes like triglyme, are indispensable tools in modern organometallic chemistry. Their ability to function as highly effective polar aprotic solvents and phase-transfer catalysts allows for enhanced reactivity, improved yields, and greater control over reaction pathways. A thorough understanding of their properties and mechanisms of action is crucial for any researcher working with organometallic reagents. The protocols and insights provided in this guide serve as a valuable resource for harnessing the full potential of these versatile compounds in the laboratory and in the development of new chemical entities.

References

  • This compound - MySkinRecipes. (n.d.).
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  • Biosynth. (n.d.). Hexaethylene glycol dimethyl ether.
  • Chemistry For Everyone. (2025, May 16). What Are Polyethers? [Video]. YouTube.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Nguyen, P., Gómez-Elipe, P., & Manners, I. (1999). Organometallic Polymers with Transition Metals in the Main Chain. Chemical Reviews, 99(6), 1515-1548.
  • Zaikin, P. A., et al. (2010). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Pharmaceutical Chemistry Journal, 44(5), 242-245.
  • Zhao, H. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(22), 11251-11287.
  • Henan Kanbei Chemical Co.,LTD. (n.d.). This compound.
  • ResearchGate. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study.
  • Nagasawa, K., et al. (2025, August 26). Post-functionalization of polyethers by photoinduced C–H amidation via polar-radical relay. Nature Communications.
  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds.
  • SciSpace. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry.
  • ResearchGate. (2013, June). Polyether synthesis: From activated or metal-free anionic ring-opening polymerization of epoxides to functionalization. Progress in Polymer Science, 38(6), 845–873.
  • (2020, April 9). Topic 6 Coordination Compounds. [Lecture notes].
  • Queen's University. (2008, August 29). A Survey of the Reactivity of Diphenylmagnesium in Polymeric Solvents.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Presentation].
  • PubChem. (n.d.). 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,5.03,11]dodecane.
  • (n.d.). CHAPTER 10: COORDINATION CHEMISTRY II: BONDING. [Textbook chapter].
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • (n.d.). Diglyme: The Key Solvent for Organometallic Synthesis.
  • Chad's Prep. (2022, April 18). 21.1 Introduction to Coordination Chemistry [Video]. YouTube.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • OpenStax. (2019, February 14). 19.2 Coordination Chemistry of Transition Metals. In Chemistry 2e.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. WordPress.
  • ResearchGate. (n.d.). Poly(ethylene glycol) Dimethyl Ethers (PEGDME): Efficient and Recyclable Solvents for Aryne-Involved Reactions.
  • Appetecchi, G. B., et al. (2015). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry, 17(4), 2186-2201.
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Application Note: 2,4,6,8,10,12-Hexaoxatridecane as a High-Performance Aprotic Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds.[1][2] The choice of solvent is critical, as it must solvate and stabilize the organomagnesium halide species without reacting with it.[3][4] While ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, their low boiling points and high volatility pose limitations for reactions requiring higher temperatures and present significant safety hazards. This application note introduces 2,4,6,8,10,12-Hexaoxatridecane, a high-boiling point polyacetal, as a novel and advantageous solvent for Grignard reactions. We provide the theoretical basis for its utility, detailed protocols for its use, and comparative data to illustrate its potential for enhancing reaction efficiency and safety.

Theoretical Background: The Case for a Polyacetal Solvent

The efficacy of a Grignard solvent hinges on two primary factors: its inertness and its ability to coordinate with the magnesium center of the Grignard reagent (RMgX).

1.1. Solvent-Magnesium Coordination and the Schlenk Equilibrium

Grignard reagents exist in solution as a complex equilibrium of species, known as the Schlenk equilibrium.[5] The solvent plays a crucial role by coordinating to the Lewis acidic magnesium center, typically through lone pairs on oxygen atoms. This solvation stabilizes the reagent and favors the monomeric RMgX species, which is often considered the most reactive nucleophile.

2 RMgX ⇌ R₂Mg + MgX₂

Traditional solvents like Et₂O and THF provide two oxygen ligands to stabilize the tetrahedral magnesium complex.[5] this compound, with its six ether-like oxygen atoms arranged in a flexible chain, is hypothesized to act as a polydentate ligand. This strong chelation effect, analogous to that seen with polyethers (glymes), can more effectively solvate the magnesium cation, potentially increasing the reagent's nucleophilicity and reactivity.[6][7]

Schlenk_Equilibrium THF_Mg Mg complex with THF HOT_Mg Mg complex with Hexaoxatridecane THF_Mg->HOT_Mg

Caption: Enhanced chelation by a polydentate solvent.

1.2. Chemical Inertness of the Polyacetal Backbone

A critical question is the stability of the acetal linkages within the this compound structure under the strongly basic and nucleophilic conditions of a Grignard reaction. Acetal functional groups are well-established as being exceptionally stable in neutral to strongly basic environments.[8][9][10] This stability is so robust that acetals are routinely employed as protecting groups for aldehydes and ketones to render them inert to Grignard reagents and other strong nucleophiles.[11][12] The protection is only reversed under acidic conditions, typically during an aqueous workup.[12] Therefore, the polyacetal backbone of this compound is expected to be completely unreactive, functioning as a durable and inert medium for the reaction.

Potential Advantages Over Traditional Ethereal Solvents

  • Elevated Reaction Temperatures: The high molecular weight (196.2 g/mol ) of this compound suggests a significantly higher boiling point than THF (66 °C) or Et₂O (34.6 °C). This allows for reactions to be conducted at elevated temperatures, which can be crucial for forming Grignard reagents from unreactive halides (e.g., aryl chlorides) or for reactions involving sterically hindered substrates.

  • Enhanced Safety Profile: The presumed low volatility reduces the risk of fire associated with flammable ethers and minimizes volatile organic compound (VOC) emissions.[13]

  • Improved Reagent Reactivity: As discussed, superior chelation of the magnesium center may lead to a more active Grignard reagent, potentially resulting in faster reactions and higher yields.

Experimental Protocols

CAUTION: Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using oven- or flame-dried glassware.

3.1. Solvent Preparation

Commercial this compound must be rendered anhydrous before use.[14]

  • Method A (Preferred): Distill under reduced pressure from sodium/benzophenone ketyl until the characteristic deep blue color persists.

  • Method B (Alternative): Dry over activated 3Å molecular sieves for at least 48 hours. The water content should be verified by Karl Fischer titration to be < 50 ppm.

3.2. Protocol 1: Formation of Phenylmagnesium Bromide

This protocol details the formation of a standard Grignard reagent.

  • Reagents:

    • Magnesium turnings (2.43 g, 100 mmol, 1.2 eq)

    • Bromobenzene (13.0 g, 83 mmol, 1.0 eq)

    • Anhydrous this compound (150 mL)

    • Iodine (1 crystal, as initiator)

  • Procedure:

    • Add magnesium turnings to a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under an inert atmosphere.

    • Add 30 mL of anhydrous hexaoxatridecane and the iodine crystal to the flask.

    • Dissolve the bromobenzene in the remaining 120 mL of anhydrous hexaoxatridecane and add this solution to the dropping funnel.

    • Add ~10% of the bromobenzene solution to the stirring magnesium suspension. The solution should warm, and the brown color of the iodine should fade. If the reaction does not initiate, gently warm the flask with a heat gun.

    • Once initiation is confirmed by a gentle reflux, add the remaining bromobenzene solution dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, heat the mixture to 80-90 °C for 1 hour to ensure complete reaction. The resulting dark grey-brown solution is ready for use.

3.3. Protocol 2: Reaction with Benzophenone

This protocol tests the reactivity of the prepared Grignard reagent.

  • Reagents:

    • Phenylmagnesium Bromide solution (prepared above, ~83 mmol)

    • Benzophenone (13.6 g, 75 mmol, 0.9 eq)

    • Anhydrous this compound (50 mL)

  • Procedure:

    • Dissolve the benzophenone in 50 mL of anhydrous hexaoxatridecane in a separate flask and add this solution to the dropping funnel on the Grignard reaction setup.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent. A color change and an exothermic reaction will be observed. Maintain the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

3.4. Work-up and Product Isolation

The high boiling point of the solvent necessitates a non-evaporative work-up.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the entire mixture to a separatory funnel. Add 150 mL of a less polar organic solvent (e.g., Toluene or Ethyl Acetate) to facilitate phase separation.

  • Separate the layers. Extract the aqueous layer twice more with 75 mL portions of the organic solvent.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product (Triphenylmethanol).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Experimental_Workflow start Start: Oven-Dried Glassware (Inert Atmosphere) prep_solvent Prepare Anhydrous Hexaoxatridecane start->prep_solvent form_grignard Protocol 1: Form Grignard Reagent (Mg + PhBr) prep_solvent->form_grignard react_elec Protocol 2: React with Electrophile (Benzophenone) form_grignard->react_elec quench Quench Reaction (aq. NH4Cl) react_elec->quench extract Liquid-Liquid Extraction (e.g., Toluene) quench->extract isolate Dry, Filter, Concentrate & Purify Product extract->isolate end End: Purified Product isolate->end

Caption: General workflow for Grignard reactions in Hexaoxatridecane.

Comparative Performance Data (Illustrative)

The following table presents hypothetical, yet plausible, data comparing the performance of this compound with standard solvents for the synthesis of triphenylmethanol from bromobenzene and benzophenone.

SolventBoiling Point (°C)Reaction Temp. (°C)Reaction Time (h)Yield (%)Biphenyl Impurity (%)
Diethyl Ether34.635 (reflux)485< 5
THF6665 (reflux)292< 3
This compound > 200 (est.)801> 95< 2

This data is illustrative and intended to reflect the hypothesized benefits of the solvent.

Troubleshooting

  • Failure to Initiate: Ensure magnesium is of high quality and glassware is scrupulously dry. Activate magnesium by crushing a few turnings in the flask or by adding a small amount of 1,2-dibromoethane.[5]

  • Low Yield: Confirm solvent is anhydrous (<50 ppm H₂O). Ensure complete consumption of the limiting reagent by TLC or GC analysis before work-up.

  • Difficult Work-up: Emulsions may form during extraction. Addition of brine or gentle centrifugation can help break up emulsions. Using a different extraction solvent may be necessary.

Conclusion

This compound presents a compelling alternative to traditional ethereal solvents for Grignard reactions. Its chemical stability, strong chelating properties, and high boiling point offer the potential for improved reaction rates, higher yields, and a significantly enhanced safety profile. While its high cost and the need for a non-evaporative work-up may reserve its use for challenging or high-value syntheses, it represents a valuable tool for the modern synthetic chemist.

References

  • Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Catalysis with an Advanced Ether Solvent

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. These reactions are fundamental to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. The choice of solvent is a critical parameter that can profoundly influence the outcome of these transformations, affecting reaction rates, yields, catalyst stability, and selectivity.

This guide explores the application of 2,4,6,8,10,12-Hexaoxatridecane, also known as triethylene glycol dimethyl ether or triglyme, as a high-performance solvent for palladium-catalyzed cross-coupling reactions. With its high boiling point (216 °C), excellent solvating properties for a wide range of organic and inorganic compounds, and chemical stability, triglyme offers unique advantages for challenging coupling reactions. Its polar aprotic nature and ability to coordinate with metal cations can enhance catalyst stability and promote efficient catalytic turnover, particularly at the elevated temperatures often required for the activation of less reactive substrates such as aryl chlorides.

These application notes provide detailed insights and practical, step-by-step protocols for leveraging the benefits of this compound in key palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound (Triglyme)

A comprehensive understanding of the solvent's properties is essential for protocol development and optimization.

PropertyValueReference
Molecular Formula C₈H₁₈O₄
Molar Mass 178.23 g/mol
Boiling Point 216 °C
Melting Point -45 °C
Density 0.986 g/mL at 20 °C
Polarity Polar aprotic[1]
Appearance Colorless liquid

Core Principles: The Role of Triglyme in Enhancing Palladium Catalysis

The efficacy of this compound in palladium-catalyzed cross-coupling stems from a combination of its physical and chemical properties:

  • High-Temperature Capability: Its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary to overcome the high activation energy associated with the oxidative addition of unreactive electrophiles like aryl chlorides.

  • Enhanced Solubility: Triglyme's polyether structure provides excellent solvation for a variety of organic substrates, organometallic reagents, and inorganic bases, leading to more homogeneous reaction mixtures and improved reaction kinetics.

  • Catalyst Stabilization: The oxygen atoms in the triglyme backbone can coordinate to the palladium center. This coordination can stabilize the active catalytic species, preventing aggregation and decomposition at high temperatures, thus prolonging catalyst lifetime and maintaining high catalytic activity.

  • Microwave-Assisted Synthesis: Its high polarity and boiling point make it an excellent solvent for microwave-assisted organic synthesis, which can dramatically reduce reaction times.[2][3]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryls and conjugated systems.[4] The use of triglyme can be particularly advantageous for the coupling of sterically hindered or electron-deficient aryl halides.

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid in Triglyme

This protocol describes a general procedure for the coupling of a challenging aryl chloride substrate with an arylboronic acid, leveraging the high-temperature capabilities of triglyme.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • This compound (Triglyme), anhydrous (5 mL)

  • Deionized water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl-Cl, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous Triglyme via syringe inert->solvent heat Heat to 120-150 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature and quench with water monitor->cool extract Extract with Ethyl Acetate (3x) cool->extract wash Wash combined organic layers with brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

General workflow for Suzuki-Miyaura coupling in triglyme.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous triglyme (5 mL) to the flask via a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 120-150 °C and stir the mixture vigorously. The optimal temperature will depend on the reactivity of the aryl chloride.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the activation of aryl chlorides.

  • Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant side reactions.

  • Temperature: The high temperature is crucial for the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond.

Application in Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][5] Triglyme's high boiling point is beneficial for Heck reactions, which often require high temperatures to proceed efficiently.[6]

Protocol: Heck Reaction of an Aryl Bromide with an Alkene in Triglyme

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • This compound (Triglyme), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Catalytic Cycle of the Heck Reaction:

Heck_Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkene [Ar-Pd(II)-Alkene(L)₂]⁺X⁻ Pd_Aryl->Pd_Alkene Alkene Coordination Pd_Insertion R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Pd_Alkene->Pd_Insertion Migratory Insertion Pd_Hydride H-Pd(II)-X(L)₂ Pd_Insertion:s->Pd_Hydride:n β-Hydride Elimination Product Ar-Alkene Pd_Insertion:e->Product:w Pd_Hydride->Pd0 Reductive Elimination (+ Base-HX)

Catalytic cycle of the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.02 mmol) in anhydrous triglyme (2 mL). Stir the mixture for 10 minutes at room temperature.

  • Reagent Addition: Add the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol) to the flask.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the reaction progress using TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the substituted alkene.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The use of a high-boiling solvent like triglyme can be beneficial, particularly in copper-free variants or when coupling less reactive halides.

Protocol: Copper-Free Sonogashira Coupling in Triglyme

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • This compound (Triglyme), anhydrous (5 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Cs₂CO₃ (2.0 mmol) under an argon atmosphere.

  • Solvent and Alkyne Addition: Add anhydrous triglyme (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction often requires elevated temperatures, especially for aryl chlorides, making triglyme a suitable solvent choice.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride in Triglyme

This protocol provides a general method for the coupling of an aryl chloride with a primary or secondary amine.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • This compound (Triglyme), anhydrous (5 mL)

  • Water

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vessel

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To a sealable reaction vessel, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and anhydrous triglyme (5 mL).

  • Amine Addition: Add the amine (1.2 mmol) to the mixture.

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Heat the mixture with vigorous stirring in an oil bath at 100-130 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with toluene (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound (triglyme) is a versatile and effective high-boiling point solvent for a range of palladium-catalyzed cross-coupling reactions. Its ability to facilitate reactions at elevated temperatures, solubilize a variety of reagents, and potentially stabilize the palladium catalyst makes it particularly well-suited for challenging transformations involving unreactive substrates. The protocols provided herein serve as a robust starting point for researchers and drug development professionals looking to explore the benefits of this advanced ether solvent in their synthetic endeavors. As with any catalytic system, optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Heck, R. F. The Palladium-Catalyzed Vinylic Hydrogen Substitution Reaction. Org. React.1982, 27, 345–390.
  • Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. J. Organomet. Chem.2002, 653, 46–49.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41, 1534–1544.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd ed.; Wiley-VCH: Weinheim, 2003.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100, 3009–3066.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874–922.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338–6361.
  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004, 43, 6250–6284.
  • Leadbeater, N. E.; Marco, M. Preparation of Palladium(0) Nanoparticles in a Continuous-Flow Microwave Reactor and their Use as Catalysts in the Suzuki-Miyaura Reaction. Angew. Chem. Int. Ed.2003, 42, 1407–1409.

Sources

Application Note: 2,4,6,8,10,12-Hexaoxatridecane (Triglyme) as a High-Stability Electrolyte Solvent for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The advancement of lithium-ion battery technology is intrinsically linked to the development of safer and more stable electrolyte systems. Conventional electrolytes, typically composed of lithium salts like LiPF₆ dissolved in mixtures of linear and cyclic alkyl carbonates, are widely used due to their high ionic conductivity. However, their high volatility and flammability pose significant safety risks, particularly in large-scale applications such as electric vehicles and grid storage.[1] This has driven extensive research into alternative solvent systems that can enhance battery safety without compromising electrochemical performance.

Glycol ethers, or "glymes," have emerged as a highly promising class of electrolyte solvents.[2][3] This application note focuses specifically on 2,4,6,8,10,12-Hexaoxatridecane , more commonly known as triethylene glycol dimethyl ether (triglyme or G3) . With the chemical formula CH₃O(CH₂CH₂O)₃CH₃, triglyme is a polar aprotic solvent recognized for its superior thermal stability, low volatility, and higher flash point compared to traditional carbonate solvents.[4][5] Its unique molecular structure, featuring multiple ether oxygen atoms, allows for strong chelation and solvation of lithium cations (Li⁺), which is fundamental to its function as an electrolyte solvent.[6]

This guide provides researchers and scientists with a comprehensive overview of triglyme's properties, its advantages and limitations, and detailed protocols for its application in fabricating and testing lithium-ion battery cells. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for evaluating next-generation battery chemistries.

Physicochemical Properties and Rationale for Use

The efficacy of triglyme as an electrolyte solvent is rooted in its distinct physicochemical properties. Unlike the planar structure of cyclic carbonates, the flexible linear chain of triglyme allows its ether oxygens to wrap around a Li⁺ ion, forming a stable solvent shell. This strong solvation capability directly influences ion transport, interfacial reactions, and the overall stability of the battery.

Causality Behind Solvent Choice: The selection of a solvent is a critical decision in battery design. The ideal solvent must dissolve the lithium salt, remain stable against both the highly reducing anode and the highly oxidizing cathode, and facilitate efficient Li⁺ transport. Triglyme's higher thermal stability and wider electrochemical window make it particularly suitable for high-energy systems, including those employing lithium metal anodes.[2][4]

Table 1: Comparative Physicochemical Properties of Triglyme vs. Conventional Solvents

PropertyThis compound (Triglyme)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular Formula C₈H₁₈O₄C₃H₄O₃C₃H₆O₃
Molar Mass ( g/mol ) 178.2388.0690.08
Boiling Point (°C) 216248 (decomposes)90
Flash Point (°C) 11314317
Density (g/cm³ at 20°C) 0.9861.321 (at 40°C)1.069
Viscosity (cP at 25°C) ~3.8~1.9 (at 40°C)0.59
Primary Advantage High thermal stability, low volatilityHigh dielectric constant, good SEI formationLow viscosity, good wetting
Primary Disadvantage Higher viscosity, lower salt solubility for LiPF₆High melting point (36°C)High flammability, volatile

Note: Properties are approximate and can vary with purity and conditions.

Advantages and Critical Experimental Considerations

While triglyme offers significant safety benefits, its successful implementation requires careful attention to specific experimental details.

Key Advantages
  • Enhanced Safety: Triglyme's significantly higher flash point and lower volatility drastically reduce the risk of thermal runaway and fire compared to carbonate-based electrolytes.[2][7]

  • Improved Stability with Lithium Metal: Glyme-based electrolytes are known for their improved compatibility with high-energy lithium metal anodes, which are crucial for next-generation batteries.[3]

  • Wide Electrochemical Window: High-molecular-weight glymes like triglyme generally possess a wider electrochemical stability window, allowing for their use with high-voltage cathode materials.[4]

Critical Considerations and Best Practices
  • Lithium Salt Selection: The choice of lithium salt is paramount. Lithium hexafluorophosphate (LiPF₆) , the industry standard, has relatively low solubility in triglyme.[5] Therefore, salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium bis(fluorosulfonyl)imide (LiFSI) are strongly recommended.[4] These salts exhibit excellent solubility and form a stable Solid Electrolyte Interphase (SEI) on the anode.

  • Water Content (Anhydrous Conditions): Triglyme, like all ether-based solvents, is hygroscopic. The presence of even trace amounts of water (parts-per-million level) is highly detrimental. Water reacts with the lithium anode, consumes active lithium, generates gas (H₂), and leads to rapid cell degradation. It is imperative to use battery-grade triglyme (<20 ppm H₂O) and to handle and process all materials within an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂).

  • Ionic Conductivity: Triglyme-based electrolytes typically exhibit slightly lower ionic conductivity compared to their carbonate counterparts due to higher viscosity.[4] This can affect the battery's rate capability. The formulation (salt concentration) must be optimized to balance conductivity with other performance metrics.

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation of a triglyme-based electrolyte and the subsequent assembly and testing of a CR2032-type coin cell.

Materials and Equipment
  • Solvent: this compound (Triglyme), battery grade (≤20 ppm H₂O)

  • Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (≥99.9%)

  • Anode: Lithium metal foil (≥99.9%)

  • Cathode: e.g., LiFePO₄ (LFP) or LiNiₓMnᵧCo₂O₂ (NMC) coated on aluminum foil

  • Separator: Microporous polypropylene (e.g., Celgard 2400)

  • Glovebox: Argon atmosphere with O₂ and H₂O levels below 1 ppm

  • Equipment: Magnetic stirrer, analytical balance, volumetric flasks, CR2032 coin cell components (casings, spacers, springs), coin cell crimper, battery cycler, electrochemical impedance spectroscopy (EIS) analyzer.

Protocol 1: Electrolyte Formulation (1 M LiTFSI in Triglyme)

This protocol describes the preparation of 20 mL of electrolyte. All steps must be performed inside an Ar-filled glovebox.

Workflow Rationale: The primary goal is to achieve a precise salt concentration while rigorously excluding atmospheric contaminants. Using a magnetic stirrer ensures complete and homogeneous dissolution of the salt.

Electrolyte_Preparation cluster_glovebox Inside Argon Glovebox A 1. Transfer Materials Bring sealed triglyme, LiTFSI, volumetric flask, and stir bar into the glovebox antechamber. Purge thoroughly. B 2. Measure Solvent Accurately dispense ~15 mL of triglyme into a 20 mL volumetric flask. A->B C 3. Weigh Salt Weigh 5.744 g of LiTFSI (for 1 M in 20 mL) on an analytical balance. B->C D 4. Dissolve Salt Add the weighed LiTFSI to the flask. Add a stir bar and stir until fully dissolved (may take >1 hr). C->D E 5. Final Volume Adjustment Carefully add triglyme to the 20 mL graduation mark. Cap and mix thoroughly. D->E F 6. Store Electrolyte Transfer to a tightly sealed bottle. Store in the glovebox. Allow to rest for 24 hours before use. E->F

Caption: Workflow for preparing 1 M LiTFSI in triglyme electrolyte.

Step-by-Step Methodology:

  • Preparation: Transfer all necessary materials, including sealed containers of triglyme and LiTFSI, into the glovebox. Allow materials to thermally equilibrate to the glovebox atmosphere for at least 4 hours.

  • Salt Calculation: Calculate the mass of LiTFSI required. For 20 mL of a 1 M solution (Molar Mass of LiTFSI ≈ 287.2 g/mol ): Mass = 1 mol/L × 0.020 L × 287.2 g/mol = 5.744 g

  • Dissolution: Weigh the calculated mass of LiTFSI and add it to a 20 mL volumetric flask containing a small magnetic stir bar and approximately 15 mL of triglyme.

  • Mixing: Cap the flask and place it on a magnetic stirrer. Stir until the salt is completely dissolved. This may require several hours due to the solvent's viscosity.

  • Final Dilution: Once dissolved, carefully add triglyme to bring the total volume to the 20 mL mark on the flask. Invert the flask several times to ensure homogeneity.

  • Storage: Transfer the final electrolyte solution to a clean, dry, and tightly sealed bottle for storage inside the glovebox. It is best practice to let the electrolyte rest for 24 hours before use to ensure full stabilization.

Protocol 2: CR2032 Coin Cell Assembly (LFP/Li Half-Cell)

This protocol is a standard procedure for assembling a test vehicle for the prepared electrolyte.[8][9]

Workflow Rationale: The layered assembly in a specific order (cathode, separator, anode) within the coin cell casing is critical for creating a functional electrochemical cell. The crimping step ensures proper internal pressure and sealing to prevent leaks and contamination.

Coin_Cell_Assembly cluster_glovebox Inside Argon Glovebox P1 1. Prepare Components Punch 15 mm cathode disc, 16 mm Li metal disc, and 19 mm separator disc. P2 2. Bottom Casing Place cathode disc in the center of the bottom cell case. P1->P2 P3 3. Add Electrolyte Dispense 2-3 drops (~40 µL) of triglyme electrolyte onto the cathode surface. P2->P3 P4 4. Place Separator Carefully place the separator on top of the wetted cathode. Ensure no wrinkles. P3->P4 P5 5. Wet Separator Add another 2-3 drops of electrolyte onto the separator. P4->P5 P6 6. Add Anode & Stack Place the lithium metal disc on the separator, followed by a spacer and the spring. P5->P6 P7 7. Crimp Cell Place the top cap on the assembly. Transfer to the crimper and apply pressure to seal the cell. P6->P7 P8 8. Clean and Rest Clean the exterior of the cell. Let it rest for 12-24 hours before testing. P7->P8

Sources

Application Notes and Protocols for Polymer Synthesis in 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,4,6,8,10,12-Hexaoxatridecane as a Specialized Reaction Medium

In the landscape of polymer chemistry, the choice of reaction medium is a critical parameter that profoundly influences reaction kinetics, polymer microstructure, and ultimately, the material's properties. While conventional solvents like tetrahydrofuran (THF) and toluene are widely employed, there is a growing interest in specialty solvents that offer unique advantages. This compound, a high-boiling point polar aprotic solvent, emerges as a compelling medium for specific polymerization techniques, particularly those requiring enhanced cation solvation and precise temperature control. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for advanced polymer synthesis.

This compound, with the chemical formula C₇H₁₆O₆, is a linear ether. Its structure, characterized by multiple ether linkages, imparts a high polarity and a strong ability to solvate cations, which is particularly advantageous in anionic polymerization. This property can lead to an increased rate of polymerization and the formation of polymers with narrow molecular weight distributions. Furthermore, its high boiling point allows for reactions to be conducted over a broad temperature range, enabling greater control over polymer tacticity and the synthesis of block copolymers with distinct thermal properties.

These application notes will delve into the mechanistic underpinnings of polymerization in this unique medium, provide detailed, step-by-step protocols for various polymerization methods, and present data to guide experimental design.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use as a reaction medium.

PropertyValueSource
CAS Number 13352-76-6[1]
Molecular Formula C₇H₁₆O₆[1]
Molecular Weight 196.2 g/mol
Physical Form Liquid
Purity 97%
Storage Temperature 2-8°C, Sealed in dry conditions

Core Principles: Why Choose this compound?

The decision to employ this compound as a reaction medium is driven by its distinct solvating properties, which have a direct impact on the polymerization mechanism. In anionic polymerization, for instance, the solvent's ability to solvate the counter-ion of the propagating carbanion is crucial.

Polar aprotic solvents, such as this compound, effectively solvate cations through their lone pair electrons on the oxygen atoms. This solvation separates the ion pair of the growing polymer chain, leading to a more "free" and therefore more reactive carbanion. This increased reactivity translates to a faster rate of polymerization compared to non-polar solvents.[2]

Caption: Anionic polymerization workflow.

Experimental Protocols

PART 1: Reagent and Glassware Preparation: The Foundation of Controlled Polymerization

The success of living anionic and other sensitive polymerization reactions hinges on the complete exclusion of protic impurities, oxygen, and water.[3] Therefore, rigorous purification of all reagents and meticulous preparation of glassware are non-negotiable prerequisites.

Protocol 1.1: Purification of this compound

  • Initial Drying: Stir the solvent over calcium hydride (CaH₂) for at least 48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Distillation: Decant the solvent from the CaH₂ and distill it under reduced pressure.

  • Final Purification: For highly sensitive polymerizations, the distilled solvent should be further purified by stirring over a sodium-potassium alloy or a sodium mirror until a persistent blue or green color of the benzophenone ketyl radical anion is observed. The solvent is then vacuum-distilled directly into the reaction vessel.

Protocol 1.2: Monomer Purification (Styrene and Methyl Methacrylate as Examples)

  • Styrene: Wash with aqueous NaOH to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate, filter, and then stir over CaH₂ for at least 12 hours. Finally, vacuum-distill the monomer immediately before use.[4]

  • Methyl Methacrylate (MMA): Similar to styrene, wash with aqueous NaOH and water. Dry over anhydrous sodium sulfate. Stir with CaH₂ for several hours, then vacuum-distill. For ultimate purity, the distilled MMA can be pre-treated with trialkylaluminum to scavenge any remaining impurities.[5]

Protocol 1.3: Glassware Preparation

  • Clean all glassware thoroughly with a suitable detergent and rinse with deionized water and acetone.

  • Dry the glassware in an oven at a temperature above 120°C for at least 12 hours.[6]

  • Assemble the glassware while still hot under a stream of dry, inert gas.[6]

  • Flame-dry the assembled apparatus under vacuum and then flush with inert gas. Repeat this cycle three times.

PART 2: Living Anionic Polymerization of Styrene

This protocol details the synthesis of polystyrene with a controlled molecular weight and a narrow molecular weight distribution using n-butyllithium (n-BuLi) as the initiator in this compound.

Materials:

  • Purified this compound

  • Purified Styrene

  • n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)

  • Anhydrous Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Experimental Setup:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/vacuum inlet.

Procedure:

  • Under a positive pressure of argon, transfer the desired amount of purified this compound into the reaction flask via a cannula.

  • Cool the solvent to the desired reaction temperature (e.g., 0°C or room temperature).

  • Inject the calculated amount of n-BuLi solution into the stirred solvent.

  • Slowly add the purified styrene monomer to the initiator solution via a syringe or cannula. An immediate color change to orange-red should be observed, indicating the formation of the polystyryl anion.

  • Allow the polymerization to proceed for the desired time (typically 1-4 hours).

  • Terminate the polymerization by injecting a small amount of anhydrous methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation: Expected Outcomes

EntryMonomerInitiator[M]/[I] RatioTemperature (°C)Time (h)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (Experimental)PDI (Mₙ/Mₙ)
1Styrenen-BuLi10025210,400~10,500<1.1
2Styrenen-BuLi20025220,800~21,000<1.1
3Styrenen-BuLi50045,200~5,300<1.1

Note: The experimental molecular weight and PDI are illustrative and will depend on the purity of the reagents and the precision of the experimental technique.

PART 3: Ring-Opening Polymerization of Ethylene Oxide

This protocol describes the synthesis of poly(ethylene oxide) (PEO) using an alkoxide initiator in this compound.

Materials:

  • Purified this compound

  • Ethylene Oxide (high purity, condensed from a lecture bottle)

  • Potassium naphthalenide or another suitable alkoxide initiator

  • Anhydrous Methanol or acidic methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Experimental Setup:

A flame-dried, sealed glass reactor equipped with a magnetic stirrer and break-seals for the addition of reagents.

Procedure:

  • Introduce the purified this compound into the reactor under high vacuum.

  • Add the initiator solution (e.g., potassium naphthalenide in THF) to the solvent.

  • Distill the ethylene oxide gas into the cooled reactor.

  • Allow the reactor to warm to the desired polymerization temperature (e.g., 40-80°C).

  • The polymerization is typically allowed to proceed for 24-48 hours.

  • Terminate the reaction by adding degassed methanol or acidic methanol.

  • Isolate the polymer by precipitation in a suitable non-solvent like diethyl ether or hexane.

  • Wash the polymer and dry it under vacuum.

Caption: Ring-opening polymerization of ethylene oxide.

Polymer Characterization

Following synthesis, a comprehensive characterization of the polymer is essential to verify its molecular weight, molecular weight distribution, and structure.

Standard Characterization Techniques:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the tacticity (for polymers like PMMA), and, in some cases, estimate the molecular weight by end-group analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer and confirm the absence of impurities.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Safety Precautions

Working with organolithium reagents and highly purified, reactive chemicals requires strict adherence to safety protocols.

  • Inert Atmosphere: All reactions involving organolithium initiators must be conducted under an inert atmosphere (argon or nitrogen) to prevent reaction with oxygen and moisture.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and compatible gloves.[7][9]

  • Handling of Pyrophoric Reagents: Organolithium reagents are pyrophoric and will ignite on contact with air. Use proper syringe and cannula techniques for their transfer.[7][8][9]

  • Solvent Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.[10]

  • Emergency Preparedness: Ensure that a Class D fire extinguisher (for metal fires) and a safety shower/eyewash station are readily accessible.[7]

Conclusion

This compound offers a unique and advantageous reaction environment for the synthesis of well-defined polymers. Its strong cation-solvating ability and wide liquid range make it a powerful tool for controlling polymerization kinetics and polymer architecture. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively harness the potential of this specialized solvent to advance their polymer synthesis endeavors in materials science and drug development.

References

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Application Notes and Protocols for Dissolving Salts in 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for dissolving salts in 2,4,6,8,10,12-Hexaoxatridecane. Commonly known as triethylene glycol dimethyl ether or triglyme, this polar aprotic solvent offers unique solvating properties due to its polyether structure. These notes delve into the underlying thermodynamics of dissolution in this non-aqueous medium, provide detailed, step-by-step protocols for preparing salt solutions, and outline methods for verifying dissolution and stability.

Introduction: Understanding the Solvent

This compound (Triglyme) is a high-boiling, thermally stable, and chemically inert solvent with the linear formula CH₃O(CH₂CH₂O)₃CH₃[1]. Its defining characteristic is the presence of multiple ether oxygen atoms along its backbone. These oxygen atoms, with their lone pairs of electrons, can effectively coordinate with and chelate cations, making triglyme an excellent solvent for certain classes of salts, particularly those with small, hard cations like Li⁺ and Mg²⁺[2][3]. This chelating ability is a primary driver of its solvating power and is leveraged in applications such as battery electrolytes and organometallic chemistry[3][4].

Unlike protic solvents like water, triglyme is aprotic, meaning it does not have a hydrogen atom bonded to an electronegative atom and cannot act as a hydrogen bond donor. This property is crucial as it prevents the solvent from interfering with many chemical reactions.

The Science of Dissolution in Triglyme: A Thermodynamic Perspective

The dissolution of a salt in any solvent is governed by a thermodynamic balance between two key energy terms: Lattice Energy and Solvation Energy [4][5].

  • Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt into its constituent gaseous ions. It is a measure of the strength of the ionic bonds holding the crystal together[2]. Salts with small, highly charged ions tend to have very high lattice energies[6].

  • Solvation Energy: This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules[7]. In the case of triglyme, this energy is primarily derived from the ion-dipole interactions between the salt's cations and the oxygen atoms of the ether linkages[8].

For a salt to dissolve, the solvation energy released must be sufficient to overcome the lattice energy required to break the crystal structure[4].

ΔGdissolution = ΔHdissolution - TΔSdissolution

Where a negative Gibbs Free Energy (ΔG) indicates a spontaneous dissolution process. The enthalpy of dissolution (ΔH) is roughly the difference between the lattice energy and the solvation energy.

The flexible, chain-like structure of triglyme allows it to wrap around a cation, forming a stable coordination complex. This process provides a significant release of solvation energy, which is the key to its effectiveness.

G1 cluster_0 Dissolution Process cluster_1 Governing Principle Lattice Salt Crystal (High Lattice Energy) Ions Gaseous Ions (Cation+ & Anion-) Lattice->Ions + Lattice Energy (Energy Input) Solution Solvated Ions in Triglyme (Stable Solution) Ions->Solution - Solvation Energy (Energy Released) Principle For dissolution to occur: Solvation Energy ≥ Lattice Energy G2 start Start: Prepare Dry Glassware & Reagents weigh 1. Weigh Pre-Dried Salt start->weigh transfer 2. Transfer Salt to Volumetric Flask weigh->transfer add_solvent 3. Add ~75% of Anhydrous Triglyme transfer->add_solvent dissolve 4. Add Stir Bar & Stir (Gentle Heat Optional) add_solvent->dissolve check_dissolution Is Salt Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No cool 5. Cool to Room Temperature check_dissolution->cool Yes top_up 6. Top Up to Final Volume with Triglyme cool->top_up homogenize 7. Stopper and Invert Flask to Mix top_up->homogenize store 8. Transfer to Storage Bottle & Seal homogenize->store end End: Labeled Solution store->end

Caption: Workflow for standard salt dissolution in triglyme.

Protocol 2: High-Purity Dissolution under Inert Atmosphere

This protocol is essential for preparing high-purity electrolyte solutions for applications like battery research.

Materials:

  • All materials from Protocol 1

  • Inert atmosphere glovebox (Argon or Nitrogen)

  • All glassware and equipment pre-dried and brought into the glovebox antechamber.

Procedure:

  • Environment Preparation: Ensure the glovebox atmosphere has low levels of oxygen and water (e.g., <1 ppm).

  • Material Transfer: Transfer all necessary pre-dried reagents, glassware, and equipment into the glovebox.

  • Execution: Follow steps 2 through 8 from Protocol 1 inside the glovebox. All solvent and solid transfers must be performed within the inert atmosphere.

  • Storage: The final solution should be stored in a bottle with a septum-sealed cap or other appropriate airtight closure inside the glovebox to maintain its purity.

Verification of Dissolution

Visual inspection is the first step; a properly dissolved solution should be clear, with no visible solid particles. For quantitative verification, especially when determining maximum solubility (creating a saturated solution), analytical techniques are required.

  • Preparation of Saturated Solution: Add an excess of the salt to a known volume of triglyme. Stir the suspension for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[9]

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant. It may be necessary to filter the supernatant through a syringe filter (ensure filter material is compatible with triglyme, e.g., PTFE) to remove any suspended microparticles.

  • Analysis: The concentration of the dissolved salt in the supernatant can be determined by various methods:

    • High-Performance Liquid Chromatography (HPLC): The sample can be diluted with a suitable mobile phase and injected into an HPLC system. By comparing the peak area to a calibration curve prepared from standards of known concentration, the salt concentration can be accurately determined.[9][10]

    • Gravimetric Analysis: A precise volume of the filtered solution can be taken, and the solvent can be evaporated under vacuum at a moderate temperature. The mass of the remaining dry salt can then be measured to calculate the concentration.

    • Ion-Selective Electrodes (ISE): If an electrode specific to the cation or anion of the salt is available, it can be used to determine the ionic concentration in the solution.

    • Titration: For certain salts, a titration method can be developed. For instance, halide concentration can be determined using a silver nitrate titration (Mohr's or Volhard's method), though the protocol would need to be adapted for the non-aqueous medium.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for this compound and the specific salt being used.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (check for compatibility with triglyme), and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Triglyme can form peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container away from heat sources.[6]

References

  • Pediaa. (2023). What is the Difference Between Lattice Energy and Solvation Energy. pediaa.com. [Link]

  • Difference Wiki. (2024). Solvation Energy vs. Lattice Energy: What's the Difference?. difference.wiki. [Link]

  • Pediaa. (2018). Difference Between Solvation Energy and Lattice Energy. pediaa.com. [Link]

  • Quora. (2021). Why is solvation energy greater than lattice energy to dissolve an ionic compound?. quora.com. [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. chem.libretexts.org. [Link]

  • Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL DIMETHYL ETHER. ataman-kimya.com. [Link]

  • Passerini, S., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries.
  • Abe, T., et al. (2019). Solvation of Magnesium Ion in Triglyme-Based Electrolyte Solutions. The Journal of Physical Chemistry C.
  • Tang, S., & Zhao, H. (2014).
  • Hassoun, J., et al. (2017). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Electrochimica Acta.
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Application Notes and Protocols for 2,4,6,8,10,12-Hexaoxatridecane (Triglyme)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Nature of 2,4,6,8,10,12-Hexaoxatridecane

This compound, more commonly known by its trivial name triethylene glycol dimethyl ether or "triglyme," is a high-boiling point, aprotic polar solvent with the chemical formula C₈H₁₈O₄.[1][2] Its unique solvating properties, particularly for metal cations, have established it as a critical solvent in a multitude of applications, ranging from organometallic reactions and polymer synthesis to its use in battery electrolytes and pharmaceutical formulations.[3][4][5]

However, the very chemical structure that imparts these desirable properties—the ether linkages—also presents significant handling and storage challenges. The primary and most critical hazard associated with triglyme is its propensity to form explosive peroxides upon prolonged exposure to air and light.[1][6][7] This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical reactivity. Adherence to these protocols is not merely procedural; it is a self-validating system to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is foundational to its safe use. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 112-49-2[1][8][9]
Molecular Formula C₈H₁₈O₄[1][2]
Molecular Weight 178.23 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 216 °C (421 °F)[1][10]
Melting Point -45 °C (-49 °F)[1][10]
Density 0.986 g/cm³[1]
Flash Point 111 °C (232 °F)[10][11]
Solubility Miscible in water and hydrocarbons[1][10]

Hazard Identification:

Triglyme is classified as a hazardous substance.[12] Key hazards include:

  • Peroxide Formation: May form explosive peroxides.[7][9][13]

  • Health Hazards: Causes serious eye irritation and may damage fertility or the unborn child.[1][9][13][14] Animal tests have shown adverse reproductive and fetal effects.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Ingestion: May be harmful if swallowed.[9]

The NFPA 704 diamond for triglyme indicates a health hazard rating of 1, a flammability rating of 1, and an instability rating of 0.[6]

Section 1: Receiving and Storage Protocol

The safe handling of triglyme begins the moment it arrives in the facility. The risk of peroxide formation necessitates a strict inventory and storage protocol.

Initial Receipt and Inspection
  • Verify Integrity: Upon receipt, visually inspect the container for any signs of damage, such as dents, punctures, or leaking seals. Do not accept damaged containers.

  • Date Stamping: Immediately label the container with two dates: the Date of Receipt and the Date Opened .[12] This is a critical step for tracking the age of the chemical and assessing the risk of peroxide formation.

  • Log Entry: Record the receipt date, opening date, and lot number in a centralized chemical inventory log.

Storage Conditions

The primary objective of proper storage is to mitigate peroxide formation and prevent accidental release.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][12] The storage area should be protected from direct sunlight.[1]

  • Temperature: While a specific refrigerated temperature is not always mandated, storing at ambient temperatures below 30°C is recommended.[11]

  • Inert Atmosphere: For long-term storage, especially after a container has been opened, storing under an inert atmosphere of nitrogen or argon is a best practice to minimize contact with oxygen.

  • Container: Keep the container tightly closed.[1] Do not use aluminum or galvanized containers.[12] Glass or a suitable metal can or drum is recommended.[12]

  • Segregation: Store separately from strong oxidizing agents and strong acids.[1][9]

Shelf Life and Peroxide Testing

Unopened containers from the supplier are generally considered safe to store for up to 18 months.[12] Once opened, the container should not be stored for more than 12 months.[12]

Causality: The time limits for storage are directly related to the kinetics of peroxide formation. Limiting the storage duration of opened containers minimizes the time the chemical is exposed to atmospheric oxygen, thereby reducing the risk of accumulating dangerous levels of peroxides.

Before any use, especially with older containers or if the liquid appears to have crystals or a viscous consistency, a peroxide test must be performed.[15][16] Commercially available peroxide test strips can provide a semi-quantitative measure. If peroxide levels are found to be above 1%, the material should be considered extremely dangerous and handled by trained disposal personnel only.[1]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A disciplined approach to handling is essential to prevent exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle triglyme in a well-ventilated area.[12] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the specific procedure being performed. The following are minimum requirements for handling triglyme:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] If there is a splash hazard, a face shield should be worn in addition to goggles.[17] Contact lenses should be avoided as they can absorb and concentrate vapors.[12]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[12][14] Suitable materials include PVC or rubber.[12] Always inspect gloves for tears or holes before use.

    • Protective Clothing: A lab coat or chemical-resistant apron is required.[17] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be worn.[17] Closed-toe shoes are mandatory.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a spill or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Procedure AssessTask Assess Task and Potential Exposure CheckVentilation Is Ventilation Adequate? (Fume Hood) AssessTask->CheckVentilation EnhancedPPE Enhanced PPE: - Add Face Shield - Chemical-Resistant Apron/Coveralls AssessTask->EnhancedPPE Yes MinPPE Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves CheckVentilation->MinPPE Yes RespProtection Add Respirator (Organic Vapor Cartridge) CheckVentilation->RespProtection MinPPE->AssessTask Splash Hazard? Proceed Proceed with Handling MinPPE->Proceed No Splash Hazard EnhancedPPE->Proceed RespProtection->MinPPE

Caption: PPE selection workflow for handling this compound.

General Handling Practices
  • Avoid all personal contact, including inhalation.[12]

  • Do not eat, drink, or smoke in the laboratory.[10][12]

  • Wash hands thoroughly after handling.[1]

  • Keep containers securely sealed when not in use.[12]

  • Avoid physical damage to containers.[12]

Section 3: Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to minimize hazards.

Small Spills (in a fume hood)
  • Restrict Access: Ensure no unauthorized personnel enter the area.

  • Absorb: Contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[12]

  • Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Wipe down the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills (outside a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Increase ventilation if it is safe to do so.

  • Restrict Access: Prevent personnel from entering the spill area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Self-Protection: Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing.[10] Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air.[9] If not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]

Section 4: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all triglyme waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Triethylene glycol dimethyl ether."

  • Disposal: Arrange for disposal through your institution's EHS department.[18] Do not pour triglyme down the drain.[13]

Disposal_Workflow Start Waste Generation (Used Triglyme, Contaminated Materials) Collect Collect in a Designated, Compatible, Labeled Container Start->Collect Label Label Container: 'Hazardous Waste' 'Triethylene glycol dimethyl ether' Collect->Label Store Store in a Secure, Ventilated Area Away from Incompatibles Label->Store ContactEHS Arrange for Pickup by EHS/Certified Waste Vendor Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Hazardous waste disposal workflow for this compound.

Conclusion: A Culture of Safety

This compound (triglyme) is an invaluable solvent in modern research and development. Its utility, however, is intrinsically linked to the potential for serious hazards if not handled with the respect and diligence it requires. The protocols outlined in this document are designed to be a self-validating system, where each step, from receiving to disposal, reinforces a culture of safety. By understanding the chemical causality behind these procedures—particularly the risk of peroxide formation—researchers can confidently and safely leverage the full potential of this versatile chemical.

References

  • Triethylene glycol dimethyl ether, 99% stabilized with 0.01% BHT. (n.d.). Cole-Parmer. Retrieved from [Link]

  • TRIETHYLENE GLYCOL DIMETHYL ETHER. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Understanding the Safety and Handling of Triethylene Glycol Dimethyl Ether. (n.d.). Retrieved from [Link]

  • Triglyme. (n.d.). PubChem. Retrieved from [Link]

  • Triglyme as a Chemical Intermediate: Sourcing High-Purity for Synthesis. (n.d.). Retrieved from [Link]

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Triglyme Market Size and Share Analysis - Growth Trends and Forecasts (2025-2032). (n.d.). Retrieved from [Link]

  • Triglyme Market - Global Forecast 2025-2030. (n.d.). Retrieved from [Link]

  • ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Sodium borohydride, 0.5 M solution in diglyme. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET: Triethylene glycol dimethyl ether, stabilized. (n.d.). Fisher Scientific. Retrieved from [Link]

  • TRIETHYLENE GLYCOL DIMETHYL ETHER. (2014, July 1). International Chemical Safety Cards - NIOSH. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • Sodium borohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for Formaldehyde-Based Oligomers and Polymers in Pharmaceutical Synthesis and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2,4,6,8,10,12-Hexaoxatridecane and its Polymeric Analogs

Introduction: Deconstructing the Query and Unveiling the Potential

The compound this compound represents a specific, short-chain oligomer of formaldehyde.[1] While this precise molecule is not extensively documented in pharmaceutical literature, it belongs to the broader class of polyoxymethylene (POM) chains, which are polymers of formaldehyde.[2][3][4] This guide, therefore, expands upon the initial query to address the significant potential of formaldehyde-based polymers, specifically polyoxymethylene, in pharmaceutical and biomedical applications. We will explore the utility of these polymers in advanced drug delivery systems and as components in medical devices, providing both conceptual understanding and practical protocols for the modern researcher.

It is crucial to distinguish the hexaoxatridecane structure from a similarly named but structurally distinct class of compounds, the 2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecanes. These are complex, nitrogen-containing cage molecules that have been investigated for their own unique biological activities and are synthesized via a different chemical pathway involving the condensation of glyoxal and amines.[5] Additionally, it should be noted that some sources have erroneously identified this compound as triethylene glycol dimethyl ether (triglyme), a common polar aprotic solvent used in organic synthesis.[6] This guide will focus on the applications of formaldehyde-based polymers.

I. Polyoxymethylene (POM): A Versatile Platform for Pharmaceutical Applications

Polyoxymethylene, also known as polyacetal, is an engineering thermoplastic with a robust set of properties that make it attractive for pharmaceutical and biomedical applications.[7] It is a homopolymer of formaldehyde and is characterized by excellent mechanical strength, dimensional stability, and thermal resistance, allowing for methods like steam sterilization.[7] While historically used in surgical implants, recent advancements have highlighted its potential in more sophisticated applications such as drug delivery and tissue engineering.[7][8]

Key Properties of Polyoxymethylene for Pharmaceutical Use:
PropertyRelevance in Pharmaceutical ApplicationsCitation
Biocompatibility Suitable for use in medical devices and drug delivery systems that come into contact with biological tissues.[7]
Chemical Inertness Resistant to degradation by many solvents, ensuring the stability of encapsulated drugs and the integrity of the delivery system.[8]
Thermal Stability Allows for sterilization by autoclaving, a critical requirement for many medical and pharmaceutical applications.[7]
Mechanical Strength "Metal-like" properties make it suitable for manufacturing durable components for bioreactors and other laboratory apparatus.[7]
Tunable Hydrophilicity Can be modified, for example, by creating copolymers with hydrophilic blocks like hyperbranched polyglycerol, to control its interaction with aqueous environments.[8]

II. Applications in Advanced Drug Delivery

The ability to formulate polyoxymethylene into nanoparticles has opened new avenues for its use in drug delivery.[8] POM-based nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The surface properties of these nanoparticles can be engineered to control their interaction with biological systems.

Conceptual Workflow for POM-Based Nanoparticle Drug Delivery

cluster_0 Preparation of Drug-Loaded POM Nanoparticles cluster_1 In Vitro / In Vivo Application POM_Copolymer 1. POM Copolymer Selection (e.g., hbPG-b-POM-b-hbPG) Drug_Loading 2. Drug Encapsulation (Hydrophobic Drug) POM_Copolymer->Drug_Loading Dissolve in organic solvent Emulsification 3. Miniemulsion Formation (Organic phase in aqueous surfactant) Drug_Loading->Emulsification Add to aqueous phase Solvent_Evaporation 4. Solvent Evaporation (Nanoparticle formation) Emulsification->Solvent_Evaporation High-shear homogenization Purification 5. Purification and Concentration (Centrifugation/Dialysis) Solvent_Evaporation->Purification Formation of solid nanoparticles Cell_Culture 6. In Vitro Studies (Cell viability, drug uptake) Purification->Cell_Culture Characterized Nanoparticles Animal_Model 7. In Vivo Administration (Pharmacokinetics, efficacy) Cell_Culture->Animal_Model Promising results Data_Analysis 8. Therapeutic Outcome Analysis Animal_Model->Data_Analysis

Figure 1: A conceptual workflow for the development of drug-loaded polyoxymethylene nanoparticles.

III. Protocol: Preparation of Polyoxymethylene Nanoparticles for Drug Delivery

This protocol outlines a method for preparing POM nanoparticles using a miniemulsion/solvent evaporation technique, adapted from principles described in the literature.[8] This method is suitable for encapsulating hydrophobic drugs.

Materials and Equipment:
  • Polyoxymethylene (co)polymer (e.g., hbPG-b-POM-b-hbPG)

  • Hydrophobic drug of interest

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Aqueous surfactant solution (e.g., sodium dodecyl sulfate, SDS)

  • Deionized water

  • High-shear homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

  • Dialysis tubing

Step-by-Step Procedure:
  • Preparation of the Organic Phase:

    • Dissolve a known amount of the POM copolymer and the hydrophobic drug in DCM. The ratio of polymer to drug will depend on the desired loading capacity and should be optimized.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v SDS in deionized water).

  • Emulsification:

    • Add the organic phase to the aqueous phase. The volume ratio should typically be around 1:5 to 1:10 (organic:aqueous).

    • Immediately subject the mixture to high-shear homogenization or sonication. This will create a stable miniemulsion of nanosized droplets of the organic phase dispersed in the aqueous phase.

  • Solvent Evaporation:

    • Transfer the miniemulsion to a round-bottom flask and connect it to a rotary evaporator.

    • Gradually reduce the pressure and apply gentle heating (e.g., 30-40°C) to evaporate the DCM. As the solvent is removed, the POM and encapsulated drug will precipitate to form solid nanoparticles.

  • Purification and Concentration:

    • Transfer the resulting nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed to pellet the nanoparticles.

    • Discard the supernatant, which will contain excess surfactant and any unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water.

    • For further purification, dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining impurities.

  • Characterization:

    • The size, morphology, and surface charge of the prepared nanoparticles should be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential analysis.

    • The drug loading and encapsulation efficiency should be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the nanoparticles.

IV. Polyoxymethylene in Medical Devices and Tissue Engineering

The favorable mechanical properties and sterilizability of POM have led to its use in components for medical devices, such as bioreactors for tissue engineering.[7] Studies have shown that media conditioned by exposure to machined POM does not negatively impact the proliferation and differentiation of human mesenchymal stem cells, indicating its suitability for such applications.[7] Furthermore, the non-adherent nature of POM surfaces can be advantageous in bioreactors, as it prevents cells from growing on the reactor components themselves.[7]

V. Future Perspectives and Conclusion

While the specific oligomer this compound remains a niche chemical, its polymeric counterpart, polyoxymethylene, presents a promising and versatile platform for pharmaceutical and biomedical innovation. Its robust physical properties, combined with the ability to be formulated into advanced drug delivery systems like nanoparticles, position it as a material of significant interest. Future research will likely focus on the development of novel POM copolymers with tailored properties for specific therapeutic applications, including targeted drug delivery and regenerative medicine. The protocols and concepts outlined in this guide provide a foundational understanding for researchers and drug development professionals looking to explore the potential of this intriguing class of formaldehyde-based polymers.

References

  • MySkinRecipes.
  • T. G. Tolstikova et al.
  • Noe, C. R., et al. (2013). Formaldehyde—A Key Monad of the Biomolecular System. PMC - PubMed Central - NIH.
  • Wikipedia. Formaldehyde.
  • SYNTHESIS OF 2,4,6,8,10,12-HEXABENZYL-2,4,6,12-HEXAAZATETRACYCLO DODECANE USING MELAMINIUM TRI(HYDROGENSULFATE)
  • PubChem.
  • Chemistry For Everyone. (2025).
  • Performance of polyoxymethylene plastic (POM) as a component of a tissue engineering bioreactor. (2005). PubMed.
  • Processing and adjusting the hydrophilicity of poly(oxymethylene) (co)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4,6,8,10,12-Hexaoxatridecane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for obtaining high-purity material for your experiments. As this compound is a liquid at room temperature, this guide will focus on the most relevant purification techniques: vacuum distillation and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: this compound is structurally a polyoxymethylene dimethyl ether (POMDME). Impurities in such compounds typically arise from the synthesis process.[1][2] Common impurities include residual starting materials and byproducts such as water, methanol, formaldehyde, and acidic catalysts used in the acetal formation reaction.[3][4][5]

Q2: My application is highly sensitive to water. How can I ensure my this compound is anhydrous?

A2: For stringent anhydrous requirements, a combination of chemical drying followed by vacuum distillation is recommended. You can pre-treat the compound with a suitable drying agent that does not react with ethers, such as activated molecular sieves (3Å or 4Å), followed by distillation under reduced pressure.

Q3: Can I use recrystallization to purify this compound?

A3: No, recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature, this method is not applicable.[6]

Q4: Is this compound prone to peroxide formation?

A4: Like many ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. It is good practice to test for peroxides before distillation, as they can be explosive when concentrated at high temperatures.[7]

Q5: What is a suitable storage condition for purified this compound?

A5: The purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place.[6] Storing it at 2-8°C is a common recommendation.[6]

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is the primary method for purifying high-boiling point liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.[7][8][9]

Common Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Insufficient nucleation sites.- Vacuum is too high for the heating temperature.- Use a magnetic stir bar or boiling chips.- Ensure the heating mantle fits the flask well for even heat distribution.- Gradually increase the bath temperature after the vacuum is stable.
Product Decomposing in the Flask - The heating bath temperature is too high.- Presence of acidic impurities catalyzing decomposition.- Lower the distillation pressure to further reduce the boiling point.[8][9]- Neutralize and wash the crude material before distillation. A wash with a dilute sodium bicarbonate solution can be effective.
Low Recovery of Purified Product - Inefficient condensation.- Leaks in the vacuum system.- Hold-up in the distillation column.- Ensure a good flow of coolant in the condenser.- Check all joints and connections for leaks.- Use a short-path distillation apparatus to minimize hold-up.
Distillate is Still Impure - Inefficient fractionation.- Co-distillation with a close-boiling impurity.- Use a fractionating column (e.g., Vigreux) for better separation.- Collect multiple fractions and analyze their purity by GC or NMR.
Experimental Protocol: Vacuum Distillation
  • Preparation :

    • Ensure the crude this compound is free of acidic impurities by washing with a saturated sodium bicarbonate solution, followed by a water wash.

    • Dry the washed product over anhydrous magnesium sulfate or sodium sulfate, then filter.

    • Test for peroxides. If present, treat with a reducing agent like ferrous sulfate.[7]

  • Apparatus Setup :

    • Assemble a vacuum distillation apparatus. A short-path distillation head is recommended.

    • Use a round-bottom flask of an appropriate size (not more than two-thirds full).

    • Add a magnetic stir bar to the distillation flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation Process :

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, gradually heat the distillation flask using a heating mantle.

    • Discard the first few drops of distillate (forerun), which may contain volatile impurities.

    • Collect the main fraction at a stable temperature and pressure.

    • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.

  • Post-Distillation :

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Transfer the purified product to a clean, dry, and labeled storage container.

Workflow for Vacuum Distillation Troubleshooting

G start Start Distillation check_boiling Is boiling stable? start->check_boiling stable_boiling Continue Distillation check_boiling->stable_boiling Yes unstable_boiling Unstable Boiling Detected check_boiling->unstable_boiling No check_temp Is distillation temperature stable? stable_boiling->check_temp troubleshoot_boiling Add stir bar/boiling chips. Ensure even heating. unstable_boiling->troubleshoot_boiling troubleshoot_boiling->start stable_temp Collect Main Fraction check_temp->stable_temp Yes unstable_temp Temperature Fluctuating check_temp->unstable_temp No check_purity Is distillate pure? stable_temp->check_purity troubleshoot_temp Check for vacuum leaks. Adjust heat input. unstable_temp->troubleshoot_temp troubleshoot_temp->stable_boiling pure_product Purification Successful check_purity->pure_product Yes impure_product Impure Distillate check_purity->impure_product No troubleshoot_purity Use a fractionating column. Collect smaller fractions. impure_product->troubleshoot_purity troubleshoot_purity->start Re-distill

Caption: Troubleshooting workflow for vacuum distillation.

Troubleshooting Guide: Column Chromatography

For removing highly polar or non-volatile impurities, column chromatography can be an effective alternative or complementary step to distillation. Given the polar nature of this compound, a normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) approach is suitable.[10][11]

Common Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the eluent polarity using Thin Layer Chromatography (TLC) first.[12]- Use a smaller amount of crude material relative to the stationary phase.- Ensure the column is packed uniformly.
Compound Elutes Too Quickly - The solvent system is too polar.- Decrease the polarity of the mobile phase. For normal-phase, this means increasing the proportion of the non-polar solvent.
Compound Does Not Elute - The solvent system is not polar enough.- Strong irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase.- Consider using a more polar stationary phase or a different chromatographic technique like reversed-phase.
Tailing of Peaks/Bands - Presence of acidic or basic impurities.- Interaction with active sites on the silica gel.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Experimental Protocol: Normal-Phase Flash Chromatography
  • Stationary Phase Selection :

    • Silica gel is a common choice for normal-phase chromatography.[12] For very polar compounds, alumina or a bonded phase like amino-propylated silica can also be effective.[10]

  • Mobile Phase Selection :

    • Use TLC to determine an appropriate solvent system. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[13]

    • Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate.

  • Column Packing :

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection :

    • Begin eluting the column with the mobile phase, starting with the determined polarity.

    • Collect fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Analysis :

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Optimization

Sources

Removing peroxide impurities from 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,6,8,10,12-Hexaoxatridecane

A Senior Application Scientist's Guide to Peroxide Detection and Removal

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of peroxide impurity removal. As a polyacetal, this compound is susceptible to autoxidation, leading to the formation of explosive peroxide impurities. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the safety and integrity of your experiments.

Critical Safety Bulletin: The Hazard of Peroxides

Organic peroxides are shock-sensitive, thermally unstable, and can detonate violently. The danger is significantly amplified when peroxides are concentrated through evaporation or distillation.[1][2][3] Before handling any container of this compound, especially one that has been opened or stored for an extended period, a thorough risk assessment is mandatory.

Immediate Danger Signs:

  • Visual Crystallization: If you observe crystal formation in the liquid or around the cap, do not handle the container.[4][5] These crystals are likely highly concentrated peroxides and are extremely dangerous.

  • Viscous Liquid or Oily Layer: The presence of a separate, dense, or oily layer can indicate high peroxide concentration.[5]

  • Stuck or Rusted Cap: Do not attempt to force open a cap that is rusted or stuck, as the friction could detonate peroxides that have crystallized in the threads.[4]

If you encounter any of these signs, treat the container as a potential bomb. Do not move it. Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to forming peroxides?

The structure of this compound consists of repeating acetal units (-O-CH₂-O-). These acetal and ether-like linkages contain carbon-hydrogen bonds that are susceptible to a free-radical chain reaction with atmospheric oxygen, a process known as autoxidation.[6][7] This reaction is often initiated by light and heat, leading to the formation of hydroperoxides and other peroxide species.[2][6][8]

Q2: How can I test for the presence and concentration of peroxides?

Regular testing is crucial, especially before any process that involves heating or concentration, such as distillation or rotary evaporation.[9][10][11] Two primary methods are recommended for their reliability and ease of use.

Method Description Pros Cons
Semi-Quantitative Test Strips Commercial strips (e.g., Quantofix®) are dipped into the sample. The reaction zone changes color (typically shades of blue) in the presence of peroxides, which is compared to a color chart to estimate concentration.[5][9]Fast, easy to use, and provides a quantitative estimate.[4]Limited shelf life; may require wetting with water for use in some organic solvents.[4]
Potassium Iodide (KI) Test A solution of sodium or potassium iodide in glacial acetic acid is added to the sample. Peroxides oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.[5][8][9] A starch indicator can be added to produce a deep blue-black color for a more sensitive test.[1]Inexpensive and suitable for any peroxide-forming chemical.[8]Qualitative or semi-quantitative at best; the reagent itself can slowly air-oxidize, giving a false positive.[5][9]
Q3: What are the acceptable peroxide limits for my experiments?

While specific limits depend on the application, general safety guidelines have been established.

Peroxide Concentration Hazard Level & Recommended Action
< 3-10 ppm Low Hazard: Generally considered safe for most laboratory procedures.[8][10]
10 - 30 ppm Moderate Hazard: Use with caution. Avoid any concentration steps. Consider purification or disposal if the material will not be used soon.[10]
30 - 100 ppm High Hazard: Unacceptable for most uses, especially heating or distillation. Purification is required before use.[10][12]
> 100 ppm Severe Hazard: Poses a serious risk of explosion. Do not use. Contact EHS for guidance on safe decontamination and disposal.[12][13]
Q4: Which purification method is best for this compound?

The choice of method depends on the peroxide concentration, the scale of the purification, and the required purity of the final product.

Method Mechanism Best For Causality & Considerations
Activated Alumina Column Peroxides are adsorbed and decomposed on the basic surface of the alumina.[10][14]Low to moderate peroxide levels (< 100 ppm).Why it works: The basic alumina provides a high surface area for the decomposition of hydroperoxides.[14][15] Caution: This method removes added stabilizers (e.g., BHT), making the purified solvent highly susceptible to rapid re-peroxidation.[7][9] The alumina must be safely quenched after use.[10]
Aqueous Ferrous Sulfate (FeSO₄) Wash Ferrous iron (Fe²⁺) is a reducing agent that converts peroxides into the corresponding alcohols.Moderate to high peroxide levels.Why it works: This is a chemical reduction reaction. The standard recipe involves sulfuric acid, which could potentially degrade the acid-sensitive polyacetal backbone of this compound.[11][16][17] A nearly neutral preparation may be preferred, though potentially slower. Requires a subsequent water wash and drying step.
Sodium Metabisulfite Wash A reducing agent that effectively quenches peroxides.Water-insoluble solvents with low to moderate peroxide levels.Why it works: Similar to the ferrous sulfate wash, this is a chemical reduction. It is a generally effective and fast method for quenching peroxides.[10][15]
Q5: How can I prevent or slow down peroxide formation during storage?

Proper storage is the most effective way to manage peroxide risk.[2][8]

  • Store in the Dark: Use amber or opaque containers to protect the chemical from light, which accelerates peroxide formation.[6][8][11]

  • Store in Airtight Containers: Keep containers tightly sealed to minimize exposure to atmospheric oxygen.[6][8] Consider flushing the headspace with an inert gas like nitrogen or argon.[11]

  • Add Inhibitors: If it does not interfere with your application, purchase material containing an inhibitor like butylated hydroxytoluene (BHT).[6][7] BHT acts as a free-radical scavenger, terminating the autoxidation chain reaction.[7]

  • Label Everything: Clearly label containers with the date received and the date opened.[2][3] Follow a "first-in, first-out" inventory system.

Visual Logic and Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for managing peroxide impurities.

Peroxide_Management_Workflow start_node Start: Container of this compound decision_visual Visually Inspect Container (Crystals, Oily Layer, Stuck Cap?) start_node->decision_visual action_stop STOP! Do Not Handle. Contact EHS Immediately. decision_visual->action_stop Yes test_peroxide Test for Peroxides (Strips or KI Method) decision_visual->test_peroxide No decision_level Peroxide Level? test_peroxide->decision_level action_use Safe to Use (< 10 ppm) decision_level->action_use < 10 ppm action_purify Purification Required (10-100 ppm) decision_level->action_purify 10-100 ppm action_dispose High Hazard (> 100 ppm) Consult EHS for Decontamination/Disposal decision_level->action_dispose > 100 ppm

Caption: Decision tree for peroxide detection and action.

Caption: Experimental workflow for activated alumina purification.

Detailed Experimental Protocols

Protocol 1: Peroxide Removal Using Activated Alumina Column

This method is highly effective for removing low to moderate levels of hydroperoxides and is advantageous as it does not introduce water.[10][15]

Materials:

  • Chromatography column

  • Basic activated alumina (80-mesh)

  • This compound containing peroxides (< 100 ppm)

  • Collection flask

  • Peroxide test strips

  • Quenching solution: Acidic ferrous sulfate (see Protocol 2 materials)

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a fume hood. Add a small plug of glass wool or a fritted disk at the bottom. Fill the column with basic activated alumina. A general rule is to use approximately 80-100 g of alumina for every 500-700 mL of solvent to be purified.[13][15]

  • Solvent Addition: Carefully pour the this compound onto the top of the alumina bed.

  • Elution: Allow the solvent to percolate through the column under gravity or with gentle positive pressure. Collect the eluate in a clean, dry flask.

  • Verification: Test the collected eluate for the presence of peroxides using a test strip. If the test is positive, the solvent should be passed through the column a second time.[15]

  • Stabilization (Optional but Recommended): If the purified solvent is to be stored, add an inhibitor such as BHT (e.g., 1 gram per liter) to prevent the re-formation of peroxides.[8]

  • Decontamination: Do not discard the alumina directly. The alumina now contains concentrated peroxides and must be deactivated.[10] Slowly and carefully pass a sufficient volume of acidic ferrous sulfate solution through the column to ensure all peroxides are destroyed. Dispose of the quenched alumina and solutions according to your institution's hazardous waste guidelines.

Protocol 2: Peroxide Removal by Ferrous Sulfate Wash

This chemical reduction method is suitable for higher concentrations of peroxides but requires subsequent washing and drying steps.

Materials:

  • Separatory funnel

  • This compound containing peroxides

  • Ferrous sulfate wash solution: Prepare fresh by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.[11][16]

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Peroxide test strips

Procedure:

  • Extraction: Place the this compound in a separatory funnel. Add approximately one-fifth of its volume of the freshly prepared ferrous sulfate solution.

  • Shaking: Stopper the funnel and shake vigorously for one minute, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Verification: Test a small sample of the organic layer for peroxides. Repeat the wash with fresh ferrous sulfate solution until the peroxide test is negative.[16][17]

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual acid and iron salts.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filtration: Filter or decant the purified, dry this compound into a clean, airtight, amber container for storage.

References

  • Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. (n.d.). University of California, Santa Barbara. [Link]

  • Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023, October 31). Inter-Africa. [Link]

  • Management of Peroxide-Forming Organic Solvents. (2025, November 13). University of Alabama at Birmingham. [Link]

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  • Control and Safe Use of Peroxide Formers. (2022, August). University of Wyoming. [Link]

  • Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF 2,4,6,8,10,12-HEXABENZYL-2,4,6,12-HEXAAZATETRACYCLO DODECANE USING MELAMINIUM TRI(HYDROGENSULFATE) AS A SOLID ACID CATALYST. (2025, April 29). ResearchGate. [Link]

  • 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,5.03,11]dodecane. (n.d.). PubChem. [Link]

  • Hydrogen Peroxide Solvates of 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane. (2016, October 10). PubMed. [Link]

  • Upcycling Polyoxymethylene via H2O2-Mediated Selective Oxidation. (2025, June 17). PubMed. [Link]

  • Hydrogen Peroxide Solvates of 2,4,6,8,10,12‐Hexanitro‐2,4,6,8,10,12‐hexaazaisowurtzitane. (2016, September 16). SciSpace. [Link]

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Technical Support Center: Optimizing Reaction Conditions in 2,4,6,8,10,12-Hexaoxatridecane (Triglyme)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6,8,10,12-Hexaoxatridecane, commonly known as triglyme. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile polar aprotic solvent. Here, we address common challenges and provide practical, field-tested solutions to optimize your reaction conditions and ensure experimental success.

Introduction to this compound (Triglyme)

This compound (Triglyme) is a high-boiling point glycol ether valued for its ability to solvate metal cations, making it an excellent choice for a variety of organic and organometallic reactions. Its inert nature and wide liquid range also make it suitable for reactions requiring elevated temperatures.[1] However, its unique properties, such as high viscosity and potential for peroxide formation, can present challenges. This guide will help you anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in a research setting?

A1: this compound is predominantly used as a solvent in organometallic chemistry, particularly for Grignard reactions and hydride reductions. It is also well-suited for palladium-catalyzed reactions like Suzuki and Stille couplings. Its excellent solvating power for oligo- and polysaccharides makes it useful in carbohydrate chemistry. Furthermore, its high boiling point is advantageous for reactions requiring significant thermal energy.[2]

Q2: What are the key safety precautions I should take when working with this compound?

A2: The most critical safety concern is its tendency to form explosive peroxides upon prolonged exposure to air and light.[3][4] Always test for peroxides before use, especially before distillation. It is also incompatible with strong oxidizing agents, strong acids, nitric acid, and sulfuric acid.[3] Due to its high boiling point, inhalation of vapors is less of a concern at room temperature, but adequate ventilation is still necessary, especially when heated.

Q3: How can I test for and remove peroxides from this compound?

A3: Before use, especially before distillation, it is crucial to test for peroxides. Commercially available peroxide test strips are a convenient option.[5][6] Alternatively, a fresh solution of potassium iodide in glacial acetic acid can be used; a yellow to brown color indicates the presence of peroxides.[3] To remove peroxides, you can shake the solvent with a 5% aqueous solution of ferrous sulfate or pass it through a column of activated alumina.[7] Caution: Never distill a solvent that tests positive for peroxides without first removing them.

Q4: My starting materials are not dissolving well in this compound. What can I do?

A4: While this compound is a good solvent for many polar and organometallic compounds, solubility can be an issue for nonpolar substrates.[8] Gently heating the mixture with stirring can improve solubility. If that fails, consider using a co-solvent. For nonpolar compounds, a small amount of a nonpolar solvent like toluene may be helpful, but ensure it is compatible with your reaction conditions. For some applications, the use of phase-transfer catalysts can also enhance the solubility of reactants.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Problem 1: Sluggish or Incomplete Reaction

Symptoms:

  • Reaction monitoring (e.g., by TLC or GC) shows slow conversion of starting materials.

  • The reaction does not go to completion even after extended reaction times.

Possible Causes & Solutions:

  • High Viscosity and Poor Mass Transfer: The relatively high viscosity of this compound can impede efficient mixing and mass transfer, especially in concentrated solutions or at lower temperatures. This can lead to localized "hot spots" in exothermic reactions or prevent reactants from encountering each other effectively.[10]

    • Solution:

      • Increase Agitation: Use a more powerful overhead stirrer or a larger stir bar to ensure vigorous mixing.

      • Dilution: Dilute the reaction mixture with more this compound to reduce the overall viscosity.

      • Increase Temperature: If your reaction is thermally stable, increasing the temperature will decrease the solvent's viscosity and increase the reaction rate.

  • Impurity-Related Inhibition: Trace impurities in the solvent, such as water or peroxides, can quench sensitive reagents like organometallics or inhibit catalysts.[4]

    • Solution:

      • Solvent Purification: Ensure your this compound is dry and peroxide-free. For highly sensitive reactions, consider distilling it over a suitable drying agent like sodium/benzophenone immediately before use.[4]

      • Reagent Quality: Verify the purity and activity of your reactants and catalysts.

Problem 2: Difficulty with Product Isolation and Solvent Removal

Symptoms:

  • Challenges in separating the product from the high-boiling point solvent after the reaction is complete.

  • Product decomposition during high-temperature distillation to remove the solvent.

Possible Causes & Solutions:

  • High Boiling Point of this compound: With a boiling point of 216 °C, removing it by simple distillation can be difficult and energy-intensive, and may degrade thermally sensitive products.

    • Solution:

      • Aqueous Work-up: Since this compound is water-soluble, a common and effective method is to perform an aqueous work-up.[11] Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash it multiple times with water or brine. The this compound will partition into the aqueous layer.

      • "Salting Out": To further enhance the removal of this compound into the aqueous phase, use a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and decreases the solubility of organic compounds in it.[12]

Problem 3: Uncontrolled Exotherm

Symptoms:

  • A rapid and unexpected rise in reaction temperature.

  • Vigorous boiling or fuming from the reaction vessel.

Possible Causes & Solutions:

  • Poor Heat Dissipation: The viscosity of this compound can contribute to poor heat dissipation, leading to the formation of localized hot spots and potentially a runaway reaction.[13]

    • Solution:

      • Controlled Reagent Addition: For highly exothermic reactions, add the limiting reagent slowly and in a controlled manner using a syringe pump or an addition funnel.[14]

      • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryocooler.

      • Dilution: Running the reaction at a lower concentration will increase the total heat capacity of the mixture, helping to moderate temperature changes.[14]

      • Vigorous Stirring: Maintain efficient agitation to ensure uniform temperature distribution throughout the reaction mixture.[14]

Data and Protocols

Table 1: Physical Properties of this compound (Triglyme)
PropertyValueReference
CAS Number 112-49-2[15]
Molecular Formula C8H18O4[15]
Molar Mass 178.23 g/mol [15]
Boiling Point 216 °C
Melting Point -45 °C
Density 0.986 g/mL at 25 °C
Viscosity ~2.0 mPa·s at 25 °C[16]
Water Solubility Miscible
Protocol 1: Peroxide Testing and Removal

Materials:

  • This compound to be tested

  • Potassium iodide

  • Glacial acetic acid

  • 5% aqueous ferrous sulfate solution

  • Activated alumina

  • Glassware

Procedure for Testing:

  • To 1 mL of this compound, add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.[3]

  • A yellow to brown color indicates the presence of peroxides.

Procedure for Removal:

  • Method A (Ferrous Sulfate Wash): Shake the solvent with an equal volume of 5% aqueous ferrous sulfate solution. Separate the layers and dry the organic phase.[7]

  • Method B (Alumina Column): Pass the solvent through a column packed with activated alumina.

Protocol 2: Standard Aqueous Work-up for Solvent Removal

Materials:

  • Reaction mixture in this compound

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with 2-3 volumes of an appropriate organic extraction solvent.

  • Add an equal volume of deionized water, shake vigorously, and allow the layers to separate. Drain the aqueous layer.

  • Repeat the water wash two more times.

  • Perform a final wash with an equal volume of brine to help remove residual water from the organic layer.

  • Drain the organic layer into a clean flask and dry it over a suitable drying agent.

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure to isolate the product.[11]

Visualizations

Diagram 1: Decision Tree for Troubleshooting Sluggish Reactions

SluggishReaction start Sluggish or Incomplete Reaction check_mixing Is the reaction mixture being stirred vigorously? start->check_mixing increase_agitation Increase agitation (overhead stirrer, larger stir bar) check_mixing->increase_agitation No check_concentration Is the reaction highly concentrated? check_mixing->check_concentration Yes increase_agitation->check_concentration dilute Dilute with more solvent check_concentration->dilute Yes check_temp Is the reaction temperature optimal? check_concentration->check_temp No dilute->check_temp increase_temp Increase temperature (if thermally stable) check_temp->increase_temp No check_purity Are the solvent and reagents pure? check_temp->check_purity Yes increase_temp->check_purity purify_solvent Purify solvent (dry, remove peroxides) check_purity->purify_solvent No check_reagents Verify reagent quality purify_solvent->check_reagents

Caption: Troubleshooting workflow for slow reactions in triglyme.

Diagram 2: Workflow for Post-Reaction Work-up

WorkupWorkflow start Reaction Complete cool Cool to Room Temperature start->cool transfer Transfer to Separatory Funnel cool->transfer dilute Dilute with Organic Solvent transfer->dilute wash_water Wash with Deionized Water (3x) dilute->wash_water wash_brine Wash with Brine (1x) wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter or Decant dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate product Isolated Product evaporate->product

Caption: Standard procedure for product isolation from triglyme.

References

  • University of Wisconsin-Madison. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

  • WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Beijing University of Chemical Technology. (2014). Study on purification of trimethylgallium by using tetraethylene glycol dimethyl ether. Journal of Beijing University of Chemical Technology, 41(2), 19-24.
  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Western Washington University. (2023). Peroxide-Forming Chemicals Procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Clariant. (2017). Triethylene glycol dimethyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylene glycol dimethyl ether. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing interfacial mass transfer for high‐viscosity fluids: Hydrodynamic and mass transfer by twin‐liquid film. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial Mass Transfer Intensification with Highly Viscous Mixture. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new generation of chiral phase-transfer catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Poly(triethylene glycol methyl ether methacrylate) hydrogel as a carrier of phosphotungstic acid for acid catalytic reaction in water. Retrieved from [Link]

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  • PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

  • ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. Retrieved from [Link]

  • Ulster University. (2025). Enhancing interfacial mass transfer for high‐viscosity fluids: Hydrodynamic and mass transfer by twin‐liquid film. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • ResearchGate. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Retrieved from [Link]

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Side reactions of 2,4,6,8,10,12-Hexaoxatridecane in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,6,8,10,12-Hexaoxatridecane

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this formaldehyde oligomer in organic synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions.

Section 1: Understanding this compound

What is this compound?

This compound (CAS No. 13352-76-6) is a poly(oxymethylene) dimethyl ether (OME).[1][2][3] It is an oligomer of formaldehyde, capped with methyl groups. Its structure can be represented as CH₃O(CH₂O)₅CH₃. In organic synthesis, it often serves as a source of formaldehyde, offering a more controlled and soluble alternative to paraformaldehyde or formalin solutions.[4][5]

Key Properties
PropertyValueSource
CAS Number 13352-76-6[1][2][3]
Molecular Formula C₇H₁₆O₆[2]
Molecular Weight 196.20 g/mol [2]
Appearance White powder or liquid[1]
Storage Sealed in a dry place, at 2-8°C

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish or fails to initiate. What could be the cause?

Answer:

Several factors can contribute to low reactivity of this compound. The primary reason is often related to the depolymerization to release formaldehyde, which is the reactive species.

  • Insufficient Catalyst: The depolymerization of poly(oxymethylene) dimethyl ethers is often catalyzed by acids or bases.[6][7][8] If your reaction conditions are neutral and do not generate a catalyst in situ, the release of formaldehyde can be exceedingly slow.

  • Low Reaction Temperature: Heat is often required to facilitate the depolymerization of formaldehyde oligomers.[8] If the reaction temperature is too low, the equilibrium will favor the stable oligomer over free formaldehyde.

  • Solvent Effects: The choice of solvent can influence the solubility and reactivity of both the hexaoxatridecane and your substrate. In some cases, a more polar solvent may be required to achieve sufficient concentration of the reactants.

Troubleshooting Protocol:

  • Catalyst Addition: If compatible with your reaction, consider the addition of a catalytic amount of a protic or Lewis acid. A screening of mild acids is recommended to avoid side reactions.

  • Temperature Increase: Gradually increase the reaction temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Solvent Screening: If the reaction remains sluggish, consider changing to a higher-boiling point or more polar solvent.

FAQ 2: I am observing the formation of acidic byproducts in my reaction mixture. What are they and how can I avoid them?

Answer:

The most common acidic byproduct is formic acid.[6] Its formation is a well-documented side reaction in chemistry involving formaldehyde and its oligomers.

  • Mechanism of Formic Acid Formation: Formic acid can be generated through the oxidation of formaldehyde.[9] This can occur in the presence of certain catalysts, oxidants, or even air at elevated temperatures. Another pathway is the Cannizzaro reaction, which occurs under basic conditions, where two molecules of formaldehyde disproportionate to form methanol and formic acid.[9]

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Reagent Purity: Ensure that all starting materials and solvents are free of oxidizing impurities.

  • pH Control: If your reaction conditions are basic, be mindful of the potential for the Cannizzaro reaction. It may be necessary to use a non-basic catalyst or run the reaction at a lower temperature.

  • Scavengers: In some cases, a mild, non-nucleophilic base can be added to scavenge any formic acid that is formed, preventing it from interfering with your desired reaction.

FAQ 3: My reaction is producing unexpected precipitates. What could they be?

Answer:

Precipitation can arise from several sources when using this compound.

  • Paraformaldehyde Formation: If water is present in the reaction mixture, it can lead to the hydrolysis of the methoxy end-caps of the hexaoxatridecane. This can initiate a polymerization process, leading to the formation of insoluble, higher molecular weight poly(oxymethylene) glycols, which are essentially paraformaldehyde.[9]

  • Side Reactions with Substrate: The released formaldehyde is highly reactive and can undergo self-polymerization or react with your starting material or solvent to form insoluble products.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.

  • Temperature Control: Excessive heat can accelerate side reactions. Maintain a consistent and controlled temperature throughout the reaction.

  • Order of Addition: In some cases, the slow addition of this compound to the reaction mixture can help to maintain a low concentration of free formaldehyde, minimizing self-polymerization.

Section 3: Key Side Reactions and Their Mechanisms

Acid-Catalyzed Degradation

Under acidic conditions, this compound can undergo chain scission and rearrangement. This can lead to the formation of shorter-chain OMEs, methanol, and cyclic ethers like 1,3,5-trioxane.[6]

CH3O(CH2O)5CH3 This compound Products Shorter OMEs + Methanol + Trioxane CH3O(CH2O)5CH3->Products  Degradation H+ H+ H+->Products 2 CH2O 2 Formaldehyde Products CH3OH + HCOO- 2 CH2O->Products  Cannizzaro Reaction OH- OH- OH-->Products

Caption: Base-mediated Cannizzaro reaction of formaldehyde.

Section 4: Handling and Storage

To ensure the integrity of this compound, proper handling and storage are crucial.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition. Recommended storage temperature is 2-8°C. * Handling: Handle in a well-ventilated area, and avoid contact with skin and eyes. [10]Use appropriate personal protective equipment (PPE), including gloves and safety glasses. [10][11]Avoid inhalation of dust or vapors. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [10]

References

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  • Reaction Kinetics of the Formation of Poly(oxymethylene) Dimethyl Ethers from Formaldehyde and Methanol in Aqueous Solutions. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Paraformaldehyde: why won't it dissolve? IHC WORLD. [Link]

  • Formaldehyde. Wikipedia. [Link]

  • Poly(oxymethylene) dimethyl ethers from methanol and formaldehyde: Influence of reaction conditions on the formation of irreversible side products. ResearchGate. [Link]

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  • (PDF) Kinetics of oligomerization reactions in formaldehyde solutions: NMR experiments up to 373 K and thermodynamically consistent model. ResearchGate. [Link]

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  • Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. ACS Omega. [Link]

  • Synthesis of Polyoxymethylene Dimethyl Ethers from Formaldehyde and Dimethoxymethane by the Coupling of Extraction and Catalytic Reaction | Request PDF. ResearchGate. [Link]

  • Safety Data Sheet: n-Hexadecane. Chemos GmbH&Co.KG. [Link]

  • Describing oxymethylene ether synthesis based on the application of non-stoichiomsetric Gibbs minimisation. Reaction Chemistry & Engineering. RSC Publishing. [Link]

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  • Safety Data Sheet: Hexadecane. Carl ROTH. [Link]

  • Formaldehyde. In: Wood Dust and Formaldehyde. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 62. Lyon (FR): International Agency for Research on Cancer; 1995. [Link]

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  • Hexadecane | C16H34 | CID 11006. PubChem. [Link]

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Technical Support Center: Viscosity Management of 2,4,6,8,10,12-Hexaoxatridecane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for managing the viscosity of 2,4,6,8,10,12-Hexaoxatridecane-based electrolytes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrolyte formulation and characterization. This compound, a member of the glyme family of solvents (specifically, a longer-chain poly(ethylene glycol) dimethyl ether), is increasingly utilized in next-generation lithium battery systems for its favorable safety and stability profiles[1][2].

The viscosity of an electrolyte is a critical physical property that directly influences battery performance. It governs the mobility of ions between electrodes, with lower viscosity generally enabling faster ion transport, which in turn reduces internal resistance and enhances power output[3][4][5]. This guide provides practical, in-depth solutions to common viscosity-related challenges encountered during experimental work.

Troubleshooting Guide: Common Viscosity Issues

This section addresses specific problems in a direct question-and-answer format, providing causal explanations and actionable protocols.

Q1: Why is my measured electrolyte viscosity significantly higher than expected?

An unexpectedly high viscosity can severely hinder ionic conductivity and overall cell performance[4]. Several factors, often interacting, can be the root cause.

Potential Causes & Solutions:

  • Incorrect Salt Concentration: The most common cause is a higher-than-intended concentration of the lithium salt. Viscosity shows a strong positive correlation with salt concentration due to increased intermolecular friction and the formation of complex solvation structures[6][7].

    • Solution: Meticulously verify all calculations for salt and solvent masses. If possible, use analytical techniques to confirm the molar concentration of the prepared electrolyte. Prepare a new batch, paying close attention to weighing and transfer steps to prevent solvent evaporation before the salt is fully dissolved.

  • Low Ambient Temperature: Viscosity is highly sensitive to temperature; it increases significantly as temperature decreases[8][9][10].

    • Solution: Ensure all viscosity measurements are performed in a temperature-controlled environment. Standardize your protocol to a specific temperature (e.g., 25 °C or 30 °C) and allow the electrolyte sample to thermally equilibrate for a sufficient period before measurement. Document the temperature for every reading.

  • Presence of Impurities (especially water): Certain lithium salts are highly reactive with trace amounts of water[11][12]. This can lead to degradation products that alter the chemical composition and increase the viscosity of the electrolyte.

    • Solution: All formulation steps must be conducted in an inert atmosphere with low moisture content (e.g., an argon-filled glovebox). Use anhydrous grade solvents and salts, and ensure all glassware is rigorously dried before use.

  • Solvent Degradation or Incorrect Solvent: The this compound solvent may have degraded or may not meet purity specifications.

    • Solution: Verify the purity of the solvent using techniques like Gas Chromatography (GC) or Karl Fischer titration for water content. Always use solvents from reputable suppliers and store them under recommended conditions (e.g., sealed in a dry, cool environment).

Troubleshooting Workflow: High Viscosity Diagnosis

G start High Viscosity Detected check_temp Is Measurement Temperature Correct and Stable? start->check_temp check_conc Verify Salt Concentration (Calculations & Preparation) check_temp->check_conc Yes remediate_temp Action: Equilibrate Sample & Control Temperature check_temp->remediate_temp No check_purity Assess Purity of Solvent and Salt check_conc->check_purity Correct remediate_conc Action: Prepare New Batch with Verified Weights check_conc->remediate_conc Incorrect check_instrument Calibrate & Clean Viscometer check_purity->check_instrument High Purity remediate_purity Action: Use Anhydrous Components in Glovebox check_purity->remediate_purity Contamination Suspected remediate_instrument Action: Follow Standard Calibration Protocol check_instrument->remediate_instrument Calibration Failed end_node Viscosity within Specification check_instrument->end_node Calibrated remediate_temp->check_temp remediate_conc->start remediate_purity->start remediate_instrument->check_instrument

Caption: A workflow for diagnosing the root cause of high electrolyte viscosity.

Q2: Why are my viscosity measurements inconsistent or not repeatable?

Poor repeatability can invalidate experimental results. The cause is often related to methodology or instrumentation.

Potential Causes & Solutions:

  • Instrument Calibration or Cleaning Issues: An improperly calibrated or cleaned viscometer is a primary source of error. Residual material from previous samples can contaminate the current one.

    • Solution: Implement a strict cleaning protocol for your viscometer between every measurement, using appropriate solvents. Perform regular calibration checks with certified viscosity standards.

  • Sample Volatility: Glyme-based solvents, like many electrolyte components, can be volatile. Evaporation during measurement will increase the salt concentration and, consequently, the viscosity[12].

    • Solution: Use a viscometer with a closed-cell design that minimizes the sample's exposure to air[11]. This is crucial for obtaining accurate and repeatable data, especially at elevated temperatures.

  • Presence of Bubbles or Particulates: Air bubbles or undissolved salt particles in the sample can interfere with the sensor mechanism of the viscometer, leading to erratic readings.

    • Solution: Ensure the lithium salt is fully dissolved before measurement. If necessary, gently centrifuge or filter the sample (using a filter compatible with the solvent). When loading the sample into the viscometer, do so slowly and carefully to avoid introducing air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the viscosity of this compound-based electrolytes?

The viscosity of these electrolytes is a multifactorial property. The key influencing factors are summarized below.

FactorImpact on ViscosityCausality & Explanation
Lithium Salt Concentration Increases Higher ion concentration leads to stronger intermolecular forces (cation-anion and cation-solvent interactions), which restricts fluid flow[6].
Temperature Decreases Increased thermal energy overcomes intermolecular forces, allowing molecules to move more freely[10].
Lithium Salt Type Varies The size of the ions and their ability to coordinate with solvent molecules affect the overall structure and internal friction of the fluid. Different anions (e.g., TFSI⁻, PF₆⁻, ClO₄⁻) will have distinct effects[13].
Solvent Chain Length (Glyme 'n' number) Varies In some mixed-solvent systems, shorter glyme chains can increase viscosity and conductivity, though this relationship is complex and system-dependent[1].
Co-solvents Varies The addition of co-solvents can significantly alter viscosity. High-dielectric-constant solvents like ethylene carbonate (EC) can increase viscosity but improve salt dissociation, while low-viscosity diluents can reduce it[6][10][14]. The goal is to find an optimal balance between low viscosity and a high dielectric constant[15].
Q2: How does the choice of lithium salt affect electrolyte viscosity?

The choice of lithium salt is critical. The interactions between the lithium cation (Li⁺), the salt's anion, and the glyme solvent molecules dictate the structure of the solvated ion complexes. Larger, more complex solvated structures can lead to higher viscosity. Additionally, the degree of ion pairing versus dissociation, influenced by the salt and solvent properties, plays a significant role. Salts with anions that are considered "structure-breaking" can, in some cases, disrupt the solvent's structure and lead to a decrease in viscosity at low concentrations before increasing[13].

Q3: What is the typical relationship between viscosity and ionic conductivity?

Viscosity and ionic conductivity are inversely related. High viscosity impedes the movement of ions through the electrolyte, thereby lowering conductivity[4]. This relationship is often described by the Stokes-Einstein equation, which shows that ion mobility is inversely proportional to viscosity[12]. Therefore, a primary goal in electrolyte formulation is often to minimize viscosity to maximize ionic conductivity and, consequently, battery performance[10][14].

Relationship Between Key Factors and Electrolyte Viscosity

G cluster_factors Controllable Factors Concentration Salt Concentration Viscosity Electrolyte Viscosity Concentration->Viscosity  +   (Increases) Temperature Temperature Temperature->Viscosity  -   (Decreases) SaltType Salt Type SaltType->Viscosity Modulates Conductivity Ionic Conductivity Viscosity->Conductivity  -   (Inverse)

Caption: Key experimental factors and their direct or inverse relationship with viscosity.

Standard Operating Procedure (SOP)

SOP-01: Viscosity Measurement of this compound-Based Electrolytes

This protocol outlines the standardized procedure for measuring the dynamic viscosity of glyme-based electrolytes using a microfluidic viscometer (e.g., a VROC-type instrument), which is well-suited for low-volume, volatile, and moisture-sensitive samples[4][11].

1. Preparation (Inside an Inert Atmosphere Glovebox): 1.1. Ensure the electrolyte sample is fully homogenous with no visible particulates. 1.2. Draw at least 100 µL of the electrolyte into a clean, dry, gas-tight syringe. Ensure no air bubbles are introduced. 1.3. Securely cap the syringe for transport to the instrument.

2. Instrument Setup: 2.1. Power on the viscometer and the associated temperature controller. 2.2. Set the desired measurement temperature (e.g., 25.0 ± 0.1 °C) and allow the instrument to stabilize. 2.3. Thoroughly clean the instrument's fluidic path with a sequence of appropriate anhydrous solvents (e.g., isopropanol followed by acetone) and dry completely with inert gas.

3. Measurement: 3.1. Load the syringe into the syringe pump. 3.2. Carefully prime the microfluidic chip with the electrolyte sample, ensuring the fluid path is free of bubbles. 3.3. Allow the sample to thermally equilibrate within the chip for at least 5-10 minutes. 3.4. Initiate the measurement sequence. The instrument will apply a shear rate and measure the resulting pressure drop to calculate viscosity. It is recommended to test a range of shear rates to confirm Newtonian behavior (viscosity is independent of shear rate)[10]. 3.5. Record at least 3-5 consecutive readings. The readings should be within a tight tolerance (e.g., ±2% of the mean).

4. Post-Measurement: 4.1. Retract the sample from the fluid path. 4.2. Immediately clean the system as described in step 2.3 to prevent salt crystallization or corrosion. 4.3. Record the average viscosity, standard deviation, and measurement temperature in your lab notebook.

References

  • L. G. O. P. C. J. S. S. F. P. J. H. G. L. B. F. C. (2022).
  • IEST Instrument. (2025). How Solvents And Lithium Salts Control Electrolyte Viscosity. IEST Instrument.
  • Goldsack, D. E., & Franchetto, R. (1977). The viscosity of concentrated electrolyte solutions. II. Temperature dependence. Canadian Journal of Chemistry.
  • Goldsack, D. E., & Franchetto, R. (1977). The viscosity of concentrated electrolyte solutions. I.
  • RheoSense, Inc.
  • ResearchGate. Effect of lithium salt concentration on diffusivity and viscosity of liquid electrolyte.
  • Reid, E. (2022). Viscosity of Battery Mixtures. C-Therm Technologies Ltd.
  • RheoSense, Inc. (2022).
  • Sigma-Aldrich.
  • ResearchGate. (2025). Effects of Li-Salt Concentration and Viscosity on Li-Ion Insertion/Extraction Reaction Kinetics at LiMn2O4 Electrode in Ether-Based Electrolyte Solutions.
  • Sejong University Repository. (2002). Viscosity changes of Li battery electrolytes and their long-term effect on the frequency of EQCM electrodes.
  • RheoSense, Inc. (2024). Viscosity as a Probe of Battery Electrolyte & Electrode Slurry Performance. YouTube.
  • PubChem.
  • LabX. (2025).
  • AZoM. (2024).
  • Zhang, Y., et al.
  • RheoSense Blog. (2022). Viscosity of Electrolytes.
  • ResearchGate. (PDF)
  • Measurlabs. (2024). Viscosity Testing Techniques & Standards.
  • ResearchGate. (2025). Viscosity of electrolytes in non-aqueous solvents.
  • ResearchGate. (2022).
  • ResearchGate. Glyme-based electrolyte formulation analysis in aprotic Li-oxygen battery and its cyclic stability | Request PDF.
  • ResearchGate.
  • Merrow Scientific. (2022).
  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties.
  • RheoSense, Inc.

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Technical Support Center: 2,4,6,8,10,12-Hexaoxatridecane (Trimeric Acetone Peroxide - TATP)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Thermal Degradation

Welcome to the technical support center for 2,4,6,8,10,12-Hexaoxatridecane, more commonly known in scientific literature as Trimeric Acetone Peroxide (TATP). This resource is designed for researchers, scientists, and drug development professionals who are utilizing TATP in their experiments and require guidance on maintaining its stability, particularly at elevated temperatures. As a Senior Application Scientist, my goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

The inherent instability of TATP presents significant challenges. This guide is structured to address these challenges directly, moving from frequently asked questions to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of TATP.

Q1: What is the primary cause of TATP degradation at high temperatures?

A1: The primary cause of thermal degradation is the homolytic cleavage of the weak oxygen-oxygen (O-O) bonds within the peroxide rings. This process is initiated by heat and can be accelerated by the presence of contaminants, particularly acids. The decomposition of TATP is a first-order reaction, and studies have shown that its thermal decomposition was investigated over a temperature range of 151 to 230°C.[1][2]

Q2: Are there different forms of acetone peroxide, and do they have different stabilities?

A2: Yes, the reaction of acetone and hydrogen peroxide can produce different forms, primarily the dimer (Diacetone Diperoxide - DADP) and the trimer (Triacetone Triperoxide - TATP). TATP is generally considered the main product under acidic catalysis. While both are unstable, their stability can be influenced by the synthesis conditions. For instance, TATP prepared with hydrochloric or nitric acid tends to be more thermally stable than that prepared with sulfuric acid.[3][4]

Q3: Can residual acid from synthesis affect thermal stability?

A3: Absolutely. Residual acid, particularly sulfuric acid, trapped within the TATP crystals can significantly lower its decomposition temperature.[3][5] This can lead to decomposition at temperatures as low as 50°C. Therefore, thorough purification to remove residual acid is critical for enhancing thermal stability.

Q4: Does the physical form of TATP (e.g., crystal size) impact its stability?

A4: While the primary factor is chemical purity, large crystals of primary explosives can be more sensitive to detonation due to internal strain. Recrystallization, while a purification method, should be performed carefully to avoid the formation of large, strained crystals.

Q5: Are there any known stabilizers or inhibitors for TATP?

A5: The literature does not extensively cover stabilizers for TATP in the context of preventing degradation for experimental use, largely due to its inherent instability and primary application as an explosive. However, the principles of peroxide stabilization suggest that radical scavengers or certain chelating agents could theoretically have a stabilizing effect. The tetrameric form of acetone peroxide is reported to be more chemically stable when prepared with a tin catalyst in the presence of a radical chemistry inhibitor.[5]

Section 2: Troubleshooting Guide - Preventing Degradation

This section provides a more in-depth, question-and-answer-style guide to troubleshoot and mitigate TATP degradation during your experiments.

Issue 1: My TATP sample shows signs of degradation (e.g., discoloration, gas evolution) at temperatures lower than expected.

  • Question: What are the likely causes for premature degradation of my TATP sample?

  • Answer: The most probable cause is the presence of impurities, especially residual acid from the synthesis process. The type and concentration of the acid catalyst used during synthesis have a major impact on the thermal stability of the final product.[3][4] TATP prepared with sulfuric or perchloric acid, especially at higher concentrations, exhibits lower thermal stability.[3][4]

  • Troubleshooting Protocol:

    • Purity Verification: Before any high-temperature experiment, verify the purity of your TATP sample. This can be done using techniques like Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8]

    • Neutralization and Washing: Ensure your TATP has been thoroughly washed with a base solution (e.g., dilute sodium bicarbonate) and then with distilled water until the washings are neutral. This will help remove residual acids.

    • Recrystallization: If impurities are suspected, recrystallization from a suitable solvent like methanol can be performed.[9] However, be cautious about the potential for forming large, sensitive crystals.

Issue 2: I am seeing inconsistent results in my experiments involving TATP at elevated temperatures.

  • Question: Could the solvent I'm using be contributing to the degradation of TATP?

  • Answer: Yes, the choice of solvent can influence the rate of decomposition. Decomposition in hydrogen-donating solvents can slightly increase the rate constant of TATP decomposition.[1][2] It is crucial to use aprotic, non-hydrogen-donating solvents when possible.

  • Troubleshooting Protocol:

    • Solvent Selection: Opt for aprotic solvents that are compatible with TATP. Toluene and acetone have been used in studies of TATP thermolysis.[2]

    • Solvent Purity: Ensure your solvent is of high purity and free from acidic or metallic impurities that could catalyze decomposition.

    • Degas Solvents: Consider degassing your solvent to remove dissolved oxygen, which can participate in radical chain reactions that accelerate peroxide decomposition.

Issue 3: How can I design my experiment to minimize the time TATP is exposed to high temperatures?

  • Question: What experimental design considerations can help preserve my TATP sample?

  • Answer: Minimizing the duration of thermal stress is a key strategy. The decomposition of TATP is time and temperature-dependent.

  • Experimental Workflow:

    • Pre-heating: Pre-heat your reaction vessel to the target temperature before introducing the TATP solution.

    • Rapid Addition: Add the TATP as a solution quickly and directly to the reaction mixture.

    • Controlled Reaction Time: Precisely control the reaction time at the elevated temperature.

    • Rapid Cooling: Once the desired reaction time is reached, rapidly cool the reaction mixture to quench any further degradation of unreacted TATP.

Section 3: Visualization of Degradation and Troubleshooting

The following diagrams illustrate the key pathways of TATP degradation and a logical workflow for troubleshooting stability issues.

TATP_Degradation_Pathway TATP TATP (this compound) Radicals Radical Intermediates TATP->Radicals O-O Bond Homolysis Heat Heat (>151°C) Heat->TATP Acid Acid Catalyst (e.g., H₂SO₄) Acid->TATP Products Decomposition Products (Acetone, CO₂, etc.) Radicals->Products

Caption: Thermal and acid-catalyzed degradation pathway of TATP.

Troubleshooting_Workflow Start Experiment Shows TATP Degradation CheckPurity Is the TATP pure? (GC/MS, HPLC) Start->CheckPurity Purify Purify TATP (Wash, Recrystallize) CheckPurity->Purify No CheckSolvent Is the solvent appropriate? (Aprotic, Pure) CheckPurity->CheckSolvent Yes Purify->CheckPurity ChangeSolvent Select a suitable aprotic solvent CheckSolvent->ChangeSolvent No OptimizeWorkflow Optimize Experimental Workflow (Minimize heat exposure) CheckSolvent->OptimizeWorkflow Yes ChangeSolvent->CheckSolvent Proceed Proceed with Experiment OptimizeWorkflow->Proceed

Caption: Troubleshooting workflow for TATP degradation issues.

Section 4: Quantitative Data Summary

The following table summarizes key parameters related to TATP decomposition.

ParameterValueSource
Decomposition Temperature Range 151 - 230 °C[1][2]
Activation Energy (Ea) 151 kJ/mol[1][2]
Pre-exponential Factor (A) 3.75 x 10¹³ s⁻¹[1][2]
Major Decomposition Products Acetone, Carbon Dioxide[1][2][10]

Section 5: Experimental Protocols

Protocol 1: Neutralization and Washing of Crude TATP

  • Objective: To remove residual acid catalyst from synthesized TATP.

  • Materials: Crude TATP, 5% Sodium Bicarbonate solution, Distilled Water, Buchner Funnel, Filter Paper, pH paper.

  • Procedure:

    • Suspend the crude TATP in a 5% sodium bicarbonate solution.

    • Stir gently for 15-20 minutes. Gas evolution (CO₂) should be observed as the acid is neutralized.

    • Filter the TATP using a Buchner funnel.

    • Wash the collected TATP crystals with copious amounts of distilled water.

    • Continue washing until the filtrate is neutral (pH 7), as confirmed with pH paper.

    • Dry the TATP at room temperature, away from heat and sources of ignition. Never use an oven to dry TATP.

Protocol 2: Purity Analysis by GC/MS

  • Objective: To determine the purity of the TATP sample and identify any contaminants.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • Procedure:

    • Prepare a dilute solution of the TATP sample in a suitable solvent (e.g., acetone).

    • Follow the instrument's standard operating procedure for sample injection.

    • Use a temperature program that allows for the separation of TATP from potential impurities and decomposition products.

    • Analyze the resulting mass spectrum to confirm the presence of TATP and identify any other components.[6][7][11]

References

  • Dubnikova, F., Kosloff, R., Almog, J., Zeiri, Y., Boese, R., Itzhaky, H., Alt, A., & Keinan, E. (2005). Decomposition of Triacetone Triperoxide Is an Entropic Explosion. Journal of the American Chemical Society, 127(4), 1146–1159. [Link]

  • Oxley, J. C., Smith, J. L., & Chen, H. (2002). Decomposition of a multi-peroxidic compound: Triacetone triperoxide (TATP). Propellants, Explosives, Pyrotechnics, 27(4), 209-216. [Link]

  • Oxley, J. C., Smith, J. L., & Chen, H. (2002). Decomposition of a Multi-Peroxidic Compound: Triacetone Triperoxide (TATP). Semantic Scholar. [Link]

  • Oxley, J. C., Smith, J. L., & Chen, H. (2002). Figure 4 from Decomposition of a Multi-Peroxidic Compound: Triacetone Triperoxide (TATP). Semantic Scholar. [Link]

  • Dubnikova, F., Kosloff, R., Almog, J., Zeiri, Y., Boese, R., Itzhaky, H., Alt, A., & Keinan, E. (2005). Decomposition of Triacetone Triperoxide Is an Entropic Explosion. ACS Publications. [Link]

  • Armitt, D., Zimmermann, P., & Ellis-Steinborner, S. (2008). Gas chromatography/mass spectrometry analysis of triacetone triperoxide (TATP) degradation products. Rapid Communications in Mass Spectrometry, 22(7), 950–958. [Link]

  • Armitt, D., Zimmermann, P., & Ellis-Steinborner, S. (2008). Gas chromatography/mass spectrometry analysis of triacetone triperoxide (TATP) degradation products. ResearchGate. [Link]

  • Pacheco-Londoño, L. C., Peña-Quevedo, A. J., & Hernández-Rivera, S. P. (2012). Review of the various analytical techniques and algorithms for detection and quantification of TATP. ResearchGate. [Link]

  • Sigman, M. E., & Clark, C. D. (2006). Analysis of Triacetone Triperoxide by Gas chromatography/mass Spectrometry and Gas chromatography/tandem Mass Spectrometry by Electron and Chemical Ionization. Journal of Mass Spectrometry, 41(5), 636-645. [Link]

  • Hehet, P., Puetz, M., Kaemmerer, B., Umlauf, G., Geiss, O., Nunes Caetano, J. G., Karaghiosoff, K., & Wende, M. (2023). Determination of triacetone triperoxide (TATP) traces using passive samplers in combination with GC-MS and GC-PCI-MS/MS methods. Forensic Science International, 348, 111673. [Link]

  • Acetone peroxide. (2024). In Wikipedia. [Link]

  • Matyáš, R., & Pachman, J. (2007). Thermal stability of triacetone triperoxide. Journal of Thermal Analysis and Calorimetry, 88(3), 735-739. [Link]

  • Matyáš, R., & Pachman, J. (2007). Thermal stability of triacetone triperoxide. ResearchGate. [Link]

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In-situ monitoring of reactions in 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the in-situ monitoring of chemical reactions within 2,4,6,8,10,12-Hexaoxatridecane (commonly known as triglyme). As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the complexities of real-time reaction analysis in this versatile solvent.

Introduction to In-situ Monitoring in Triglyme

This compound, or triglyme, is a polar aprotic solvent valued for its ability to solvate metal cations, making it a staple in organometallic chemistry, polymer processing, and specialty chemical synthesis.[1] Its high boiling point and stability are advantageous, but reactions within it, particularly polymerizations, can present challenges such as increased viscosity.[2][3]

In-situ, or real-time, monitoring allows for the direct observation of a reaction as it happens, without disturbing the system by drawing samples.[4] This is crucial for capturing transient intermediates, understanding complex kinetics, and ensuring process safety and control, especially when reaction conditions like viscosity or sensitivity to air and moisture make traditional offline analysis impractical.[5][6]

Part 1: Choosing the Right In-situ Technique

Selecting the appropriate analytical method is the foundation of a successful in-situ experiment. The choice is dictated by the specific chemical transformation you intend to monitor—the disappearance of a reactant's functional group, the emergence of a product, or changes in the physical properties of the mixture.

FAQ: Which in-situ technique is best for my reaction in Triglyme?

There is no single "best" technique; the optimal choice depends on the specifics of your chemical system. Vibrational spectroscopies like FTIR and Raman are excellent for tracking functional group changes, while NMR provides detailed structural and quantitative data. The following table provides a comparative overview to guide your decision.

TechniquePrinciple of OperationStrengths in TriglymeLimitations & ConsiderationsBest Suited For...
FTIR Spectroscopy Measures the absorption of infrared light by specific molecular vibrations (functional groups).[7]Excellent for tracking key functional groups (e.g., C=O, N=C=O, O-H). High sensitivity and fast acquisition times possible.[8]Triglyme itself has strong C-O ether absorbances that may obscure regions of interest. Probe fouling can be an issue in polymerizations or precipitation reactions.[5][9]Monitoring the consumption of reactants or formation of products with unique IR-active functional groups.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.[10]Excellent for monitoring symmetric bonds (e.g., C=C, S-H) that are weak in FTIR.[10][11] Less interference from triglyme's ether bonds. Can be used in aqueous or multiphase systems.[12]Can suffer from fluorescence interference from the sample or impurities. Signal can be inherently weaker than FTIR absorption.Polymerization reactions (tracking C=C bond disappearance), synthesis of organometallics, and systems where key functional groups are Raman-active.[13]
NMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing detailed structural and quantitative information.[14]Highly quantitative without extensive calibration.[14] Provides unambiguous structural information on reactants, intermediates, and products.[15]Lower temporal resolution compared to vibrational spectroscopy.[16] Requires the reaction to be conducted within the spectrometer's magnetic field. Sensitive to temperature changes.[17]Mechanistic studies, identifying unknown intermediates, and obtaining precise kinetic data for moderately paced reactions.[15]
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by molecules containing chromophores.[7]Simple, cost-effective, and sensitive for reactions involving colored compounds or those with strong UV absorbance.Limited to systems with chromophores. Less structural information compared to other techniques.Monitoring reactions of conjugated systems, organometallic catalysts, or tracking dye formation/degradation.

Part 2: Frequently Asked Questions (General)

This section addresses high-level questions that are common among researchers beginning with in-situ reaction monitoring.

Q1: Why is in-situ monitoring preferred over traditional offline sampling for reactions in triglyme? In-situ monitoring provides a continuous stream of data, offering a complete kinetic profile rather than discrete, often sparse, data points from offline methods like GC or HPLC.[6] This is critical for several reasons:

  • System Integrity: It avoids perturbing the reaction environment, which is vital for processes sensitive to air, moisture, or temperature changes.[5]

  • Transient Species: It allows for the detection of short-lived reaction intermediates that would be missed by the time a sample is quenched and prepared for offline analysis.[15]

  • Viscous & Multiphase Systems: As reactions in triglyme can become highly viscous or form emulsions, extracting a representative sample is often difficult or impossible. In-situ probes measure the bulk mixture directly, overcoming this challenge.[2][6]

  • Safety & Efficiency: Real-time data allows for immediate intervention if a reaction deviates from its expected course, improving safety. It also accelerates process development by providing rich data from fewer experiments.[18]

Q2: How do I obtain quantitative concentration data from my in-situ spectra? Transforming spectral data into concentration profiles is a key objective. The fundamental principle for absorption spectroscopies (FTIR, UV-Vis) is the Beer-Lambert Law, where absorbance is proportional to concentration. For quantitative analysis:

  • Identify a Characteristic Peak: Choose a spectral peak (e.g., an IR absorbance band or a Raman shift) that is unique to a reactant or product and does not overlap significantly with other signals.[19]

  • Create a Calibration Curve: Prepare a series of standards of known concentrations in the reaction solvent (triglyme) and measure their spectral response. Plotting signal intensity versus concentration provides a calibration model.

  • Use an Internal Standard: For improved accuracy, especially if the sample matrix changes (e.g., viscosity, refractive index), an internal standard can be used. This is a non-reacting compound with a clean spectral feature that can be used to normalize the data. In polymerization, the growing polymer chain can sometimes serve as its own internal standard.[20]

  • Validate the Model: It is crucial to validate the in-situ results against a trusted offline method (e.g., GC, HPLC) for at least a few data points to ensure accuracy.[5] NMR is inherently quantitative, meaning the integrated area of a peak is directly proportional to the number of nuclei, often reducing the need for extensive calibration if proper experimental parameters are used.[14]

Q3: What is the trade-off between how fast I can measure and the quality of my data? This is a critical consideration and represents the balance between temporal resolution and signal-to-noise ratio (S/N) .

  • High Temporal Resolution (Fast Acquisition): Collecting spectra every few seconds allows you to monitor very fast reactions. However, each spectrum is the result of a short acquisition time (or fewer co-added scans), which can lead to a lower S/N, making it difficult to detect species at low concentrations.[8]

  • High Signal-to-Noise (Slow Acquisition): Acquiring data over a longer period (e.g., co-adding many scans for a single spectrum) significantly improves the S/N.[21] This is ideal for detecting low-concentration intermediates or accurately quantifying small changes. However, if the reaction is fast, significant changes can occur during the acquisition, effectively "blurring" the kinetic data point.[16]

The optimal balance depends on your reaction's timescale. For a reaction that takes hours, acquiring a high-quality spectrum every few minutes is appropriate. For a reaction that is complete in minutes, you will need to sacrifice some S/N for faster acquisition.[5]

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides solutions to common issues encountered during in-situ monitoring in triglyme.

Issue Potential Causes Solutions & Explanations
Noisy or Unstable Spectral Baseline 1. Temperature Fluctuations: Exothermic reactions or inadequate reactor heating can cause baseline drift.[22] 2. Poor Mixing: Inhomogeneous solution leads to fluctuating signals as different concentrations pass the probe. 3. Air Bubbles: Bubbles in the reaction mixture can scatter light and cause sharp spikes or dips in the signal.1. Use an automated lab reactor with precise temperature control. For highly exothermic events, ensure adequate cooling capacity. 2. Ensure robust and consistent stirring. For viscous media, an overhead mechanical stirrer is often superior to a magnetic stir bar.[23] 3. Degas the triglyme and any liquid reagents before starting the reaction.
Signal Drifts or Becomes Unresponsive Over Time 1. Probe Fouling: This is the most common cause. Polymer, precipitated byproducts, or even viscous starting materials can coat the sensor surface (e.g., ATR crystal, Raman probe window), blocking the signal from the bulk solution.[5][9][24] 2. Instrument Drift: Changes in the spectrometer or light source over long experiments.1. Optimize Probe Position: Place the probe in a high-flow or high-shear zone of the reactor to minimize deposition.[5] Implement Cleaning: If possible, program a cleaning cycle or manually clean the probe between experiments. Select Appropriate Probe: Consider probes with non-stick coatings if available for your application.
Inconsistent or Non-Reproducible Kinetic Data 1. Variable Reaction Initiation: Inconsistent timing or method of adding a catalyst or initiator. 2. Poor Thermal Control: Small differences in temperature can lead to large differences in reaction rates. 3. Impurity of Reagents: Water or other impurities in triglyme or reactants can alter the reaction pathway or kinetics.1. Use an automated injection pump for precise and repeatable addition of reagents. 2. Employ a reaction calorimeter or automated reactor to ensure identical thermal profiles for every experiment.[22] 3. Always use freshly purified/dried triglyme and verify the purity of starting materials.
Challenges Related to High Viscosity 1. Stagnant Boundary Layers: In flow systems, viscous fluid can form a stagnant layer over the sensor, dramatically slowing the instrument's response time to changes in the bulk flow.[25] 2. Ineffective Mixing: A standard magnetic stir bar may not be able to effectively mix a highly viscous solution, leading to thermal and concentration gradients.[2]1. For flow cells, modify the cell to direct flow towards the sensor or use a static mixer upstream to promote radial flow.[25] 2. Switch to an overhead mechanical stirrer with an appropriately shaped impeller (e.g., anchor or helical) designed for viscous media.
Troubleshooting Logic Flow

TroubleshootingFlow start Problem Encountered is_signal_bad Is the signal noisy, drifting, or unresponsive? start->is_signal_bad is_data_inconsistent Is the kinetic data not reproducible? is_signal_bad->is_data_inconsistent No check_fouling Check for Probe Fouling is_signal_bad->check_fouling Yes is_viscosity_high Is the reaction medium highly viscous? is_data_inconsistent->is_viscosity_high No check_mixing_temp Check Mixing & Temp Control is_data_inconsistent->check_mixing_temp Yes optimize_stirring Optimize Stirring Method (e.g., Overhead Stirrer) is_viscosity_high->optimize_stirring Yes (Batch) modify_flow Modify Flow Cell for Better Mass Transport is_viscosity_high->modify_flow Yes (Flow) solution_fouling Clean probe. Reposition in high-shear zone. check_fouling->solution_fouling check_initiation Review Initiation Protocol & Reagent Purity check_mixing_temp->check_initiation solution_mixing_temp Improve thermal control. Ensure robust stirring. check_mixing_temp->solution_mixing_temp solution_initiation Use automated addition. Verify reagent purity. check_initiation->solution_initiation solution_viscosity Use overhead stirrer. For flow, use static mixers. optimize_stirring->solution_viscosity modify_flow->solution_viscosity

Caption: A logical workflow for diagnosing and solving common in-situ monitoring issues.

Part 4: Experimental Protocols & Workflows

This section provides generalized, step-by-step protocols for setting up in-situ FTIR and NMR experiments. These should be adapted to your specific instrumentation and chemistry.

General In-situ Monitoring Workflow

Workflow cluster_prep 1. Preparation Phase cluster_acq 2. Acquisition Phase cluster_analysis 3. Analysis Phase select_tech Select Technique (FTIR, NMR, etc.) setup_reactor Setup Reactor & Probe select_tech->setup_reactor instrument_check Instrument Performance Check (e.g., clean probe, warm-up) setup_reactor->instrument_check collect_bg Collect Background Spectrum (Solvent + Non-reactive components) instrument_check->collect_bg initiate_reaction Initiate Reaction (Add catalyst/reagent) collect_bg->initiate_reaction start_monitoring Start Time-Resolved Data Acquisition initiate_reaction->start_monitoring process_data Process Spectra (Baseline correction, peak picking) start_monitoring->process_data generate_profile Generate Kinetic Profile (Concentration vs. Time) process_data->generate_profile validate_data Validate with Offline Data (If required) generate_profile->validate_data

Caption: A generalized workflow for conducting an in-situ reaction monitoring experiment.

Protocol 1: Step-by-Step Guide for In-situ FTIR (ATR) Monitoring
  • System Setup & Probe Check:

    • Install the ATR (Attenuated Total Reflectance) probe into the reactor, ensuring a proper seal. Position the probe tip in a location that will ensure it is fully submerged and in a well-mixed region.

    • Visually inspect the ATR crystal for cleanliness. A dirty crystal is a common source of poor data. Clean with an appropriate solvent as recommended by the manufacturer.

  • Background Spectrum Collection:

    • Charge the reactor with triglyme and all non-reactive starting materials (e.g., substrate, internal standard) at the target reaction temperature.

    • Allow the system to equilibrate thermally and ensure good mixing.

    • Collect a high-quality background spectrum. This spectrum will be automatically subtracted from all subsequent spectra, removing signals from the solvent and starting materials.[5]

  • Reaction Initiation:

    • Initiate the reaction by adding the final reagent (e.g., catalyst, initiator). This marks time zero (t=0) for your kinetic analysis.

  • Real-time Data Acquisition:

    • Immediately begin collecting spectra at a pre-determined frequency. The instrument software will typically plot peak intensities or areas in real-time, allowing you to visualize the reaction progress.[5]

  • Data Processing & Analysis:

    • After the reaction is complete, export the spectral data.

    • Identify the characteristic peaks for the species of interest.

    • Plot the peak height or area versus time to generate the kinetic profile. Apply the calibration model to convert this to a concentration profile.

  • Post-Reaction Probe Cleaning:

    • Thoroughly clean the probe immediately after the experiment to prevent material from drying and hardening on the ATR crystal.

Protocol 2: Step-by-Step Guide for In-situ NMR Monitoring
  • Sample Preparation:

    • Prepare the reaction mixture (triglyme, reactants) in a clean, dry NMR tube. If one reactant must be added later, use a specialized tube with an injection port or a concentric insert.[26]

    • Include a deuterated solvent in a sealed capillary insert for locking if triglyme is not deuterated.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock and shim the spectrometer on the sample.

    • Optimize acquisition parameters. For kinetics, you typically want a short recycle delay (d1) and a minimal number of scans (ns=1 if possible) to maximize temporal resolution.[16] A prerequisite is that the magnetization can recover sufficiently between scans to maintain quantitative accuracy.[21]

  • Reaction Initiation:

    • Initiate the reaction. This can be done by injecting the final reagent through a septum or by using a photo-initiation source coupled to the spectrometer.[26]

  • Automated Data Acquisition:

    • Use the spectrometer's software to set up an arrayed experiment (often called a pseudo-2D experiment) that automatically acquires a series of 1D spectra at set time intervals.[16]

  • Data Processing and Kinetic Analysis:

    • Process the arrayed data using software like Mnova or Topspin.[16][27] This involves phasing and baseline correcting the entire series of spectra.

    • Integrate the peaks corresponding to reactants and products in each spectrum.

    • Plot the normalized integral values against time to obtain the reaction kinetics.

References
  • Chemical Instrumentation Facility - Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Mantel, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Preprint submitted to Magnetic Resonance Imaging.
  • Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. Retrieved from [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. KLUEDO. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. ACS Publications. Retrieved from [Link]

  • Polymer Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. PMC. Retrieved from [Link]

  • Organic Process Research & Development. (2015). In Situ Monitoring of Emulsion Polymerization by Raman Spectroscopy: A Robust and Versatile Chemometric Analysis Method. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Retrieved from [Link]

  • Macromolecules. (2023). In Situ Monitoring of Polymerization-Induced Self-Assembly and Gelation During the Synthesis of Triblock Copolymers via Time-Resolved Small-Angle X-ray Scattering and Rheology. ACS Publications. Retrieved from [Link]

  • News-Medical.Net. (2026). What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • KR Analytical. (2025). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]

  • PubMed. (2020). Probing Protein-Induced Membrane Fouling With In-Situ Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy and Multivariate Curve Resolution-Alternating Least Squares. Retrieved from [Link]

  • Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Realtime and in-situ monitoring of membrane fouling with fiber-optic reflectance UV-vis spectrophotometry (FORUS). Retrieved from [Link]

  • MDPI. (2023). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). Real-Time Monitoring of Chemical Reactions. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • Process Instruments. (n.d.). Probe Fouling - How To Prevent Fouling Sensors. Retrieved from [Link]

  • RSC Publishing. (2014). In situ study of reaction kinetics using compressed sensing NMR. Retrieved from [Link]

  • Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Retrieved from [Link]

  • YouTube. (2016). In Situ FTIR Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring Chemical Changes by Raman Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2024). Monitoring Chemical Changes by Raman Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Retrieved from [Link]

  • SpinChem. (n.d.). High-viscosity applications made faster. Retrieved from [Link]

  • ACS Publications. (2023). Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]

  • Annual Reviews. (n.d.). Reactive Flows in Porous Media: Challenges in Theoretical and Numerical Methods. Retrieved from [Link]

  • YouTube. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • YouTube. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. Retrieved from [Link]

  • ACS Publications. (2024). Ex Situ and In Situ Organic Fouling Monitoring in Laser-Induced Graphene-Based Electroconductive Membranes for Desalination and Wastewater Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time monitoring of viscosity changes triggered by chemical reactions using a high-speed imaging method. Retrieved from [Link]

  • myadlm.org. (2024). How to handle viscous specimens. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]

  • Bashkir Chemistry Journal. (n.d.). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • AMT. (2022). Identification, monitoring, and reaction kinetics of reactive trace species using time-resolved mid-infrared quantum cascade las. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions with 2,4,6,8,10,12-Hexaoxatridecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6,8,10,12-Hexaoxatridecane. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter when scaling up your reactions. My aim is to blend technical accuracy with practical, field-proven insights to ensure your success.

Part 1: Understanding this compound

Before delving into troubleshooting, it is crucial to have a clear understanding of the reagent. This compound is a polyoxymethylene ether with the chemical structure CH₃-O-(CH₂-O)₅-CH₃.[1][2] It belongs to a class of compounds known as polyoxymethylene dimethyl ethers (POMDMEs or OMEs). These compounds are characterized by a chain of alternating methylene and oxygen atoms, capped with methyl groups.

Due to its structure, this compound can serve multiple roles in chemical synthesis, primarily as a formaldehyde equivalent or as a reactant in the formation of other acetals and ethers. Its physical form as a liquid at room temperature offers handling advantages over gaseous formaldehyde.[2] However, scaling up reactions involving this reagent requires careful consideration of its properties and potential side reactions.

**Part 2: Troubleshooting Guide for Reaction Scale-Up

This section addresses common problems encountered during the scale-up of reactions involving this compound.

Issue 1: Incomplete Conversion or Stalled Reactions

Question: I am scaling up my reaction and observing incomplete conversion of my starting material, which was not an issue at the lab scale. What could be the cause and how can I fix it?

Answer: Incomplete conversion upon scale-up is a frequent challenge and can be attributed to several factors:

  • Mass Transfer Limitations: this compound can be viscous, and as the reaction volume increases, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. This heterogeneity slows down the overall reaction rate.

    • Solution: Improve agitation by using an overhead stirrer with a properly designed impeller (e.g., pitched-blade or anchor). For very viscous reactions, consider using a baffled reactor to ensure turbulent flow and better mixing.

  • Temperature Control: Exothermic or endothermic reactions are more difficult to control at a larger scale. Poor heat transfer can lead to temperature gradients within the reactor, causing side reactions or slowing down the desired transformation.

    • Solution: Use a reactor with a larger surface area-to-volume ratio, such as a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where this compound is added portion-wise to manage heat evolution.

  • Catalyst Deactivation: If your reaction is catalyzed, the catalyst-to-substrate ratio might not be optimal at a larger scale, or the catalyst may be deactivating more rapidly due to impurities or prolonged reaction times.

    • Solution: Re-evaluate the catalyst loading for the scaled-up reaction. Consider using a more robust catalyst or adding a fresh portion of the catalyst if the reaction stalls.

Issue 2: Formation of Unwanted Byproducts

Question: Upon scaling up, I am observing the formation of new, unidentified byproducts. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts often points to issues with reaction conditions or the stability of intermediates. For reactions with this compound, common side reactions include:

  • Oligomerization/Polymerization: As a formaldehyde equivalent, there is a risk of forming longer polyoxymethylene chains or other oligomeric species, especially under acidic conditions.

    • Solution: Carefully control the reaction stoichiometry and temperature. The addition of a trapping agent or a scavenger for any liberated formaldehyde can sometimes be beneficial.

  • Deprotection/Side Reactions with Sensitive Functional Groups: If your substrate contains acid- or base-sensitive functional groups, the reaction conditions required for the transformation with this compound might be too harsh at a larger scale, leading to decomposition or unwanted side reactions.

    • Solution: Re-evaluate the compatibility of all functional groups in your molecule with the reaction conditions. It may be necessary to introduce protecting groups for sensitive moieties.[3][4][5] For example, aldehydes and ketones can be protected as cyclic acetals, which are stable under basic and nucleophilic conditions.[4][5][6]

Here is a decision-making workflow for troubleshooting byproduct formation:

Caption: Troubleshooting workflow for byproduct formation.

Issue 3: Difficult Work-up and Product Isolation

Question: The work-up procedure that worked well on a small scale is proving to be problematic and leading to low isolated yields at a larger scale. What should I consider?

Answer: Work-up and isolation are often challenging to scale. Here are some common issues and their solutions:

  • Emulsion Formation: If your work-up involves liquid-liquid extraction, the increased agitation and volume can lead to stable emulsions, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, consider filtration through a pad of celite or using a different solvent system for extraction.

  • Product Precipitation/Oiling Out: Changes in concentration and temperature during work-up can cause the product to precipitate or oil out at an inconvenient stage.

    • Solution: Perform a solubility study of your product in different solvent systems to optimize the extraction and crystallization steps. Ensure that the temperature is carefully controlled during extractions and solvent swaps.

  • Residual Reagent: Removing unreacted this compound or its byproducts can be difficult.

    • Solution: Consider a quenching step to react with the excess reagent. For example, addition of a primary amine could form a Schiff base that is more easily removed. Alternatively, purification by column chromatography might be necessary, and the choice of stationary and mobile phases should be optimized.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with this compound at scale?

A1: As with any chemical, a thorough review of the Safety Data Sheet (SDS) is essential.[7][8] For this compound and related polyoxymethylene ethers, pay close attention to the following:

  • Thermal Stability: These compounds can decompose upon heating, potentially releasing formaldehyde. Ensure your reaction is conducted in a well-ventilated area, and avoid excessive temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Spill and Waste Management: Have a spill kit ready and dispose of waste according to your institution's guidelines.

Q2: Can this compound be used as a solvent?

A2: While structurally similar to glymes which are excellent polar aprotic solvents, the higher molecular weight and potential reactivity of this compound make it less ideal as a general-purpose solvent.[9] Its primary utility is as a reactant. For solvent applications, lower molecular weight glymes like monoglyme, diglyme, or triglyme are more common choices.

Q3: My reaction is sensitive to water. How can I ensure my this compound is dry?

A3: Polyethers like this compound can be hygroscopic. To ensure it is anhydrous for moisture-sensitive reactions, you can dry it using standard laboratory techniques such as:

  • Molecular Sieves: Stirring over activated 3Å or 4Å molecular sieves is a common and effective method.

  • Distillation: For larger quantities, distillation under reduced pressure can be employed. Ensure you have accurate boiling point data at various pressures to avoid decomposition.

Q4: Are there any analytical techniques that are particularly useful for monitoring reactions involving this compound?

A4: Yes, several techniques are well-suited for in-process monitoring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for tracking the disappearance of starting materials and the appearance of products, as the methylene protons in the polyoxymethylene chain of this compound will have a characteristic chemical shift.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction progress and detecting the formation of byproducts, especially at low concentrations.

  • Gas Chromatography (GC): If your reactants and products are sufficiently volatile, GC can provide rapid and quantitative analysis of the reaction mixture.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Acetalization at Scale

This protocol provides a general framework for an acetalization reaction using this compound as a formaldehyde source.

  • Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to create an inert atmosphere.

  • Charge Substrate and Solvent: Charge the substrate and an appropriate anhydrous solvent (e.g., dichloromethane, toluene) to the reactor.

  • Cooling: Cool the reactor to the desired reaction temperature (e.g., 0 °C) using a circulating chiller.

  • Reagent Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf) to the stirred solution.

  • Substrate Addition: In a separate vessel, dissolve this compound in the reaction solvent. Add this solution dropwise to the reactor over a period of 1-2 hours to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, LC-MS, or NMR.

  • Quenching: Once the reaction is complete, quench by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up: Proceed with the appropriate work-up procedure, which may include phase separation, extraction, and washing.

  • Purification: Purify the crude product by crystallization, distillation, or column chromatography.

Caption: Experimental workflow for a scaled-up acetalization reaction.

Part 5: Quantitative Data Summary

ParameterLab Scale (e.g., 1 g)Pilot Scale (e.g., 100 g)Key Considerations for Scale-Up
Solvent Volume 10-20 mL1-2 LMaintain similar concentration; adjust for efficient stirring and heat transfer.
Agitation Magnetic stir barOverhead stirrer (e.g., 200-400 RPM)Ensure adequate mixing to avoid concentration and temperature gradients.
Reagent Addition Time 5-10 minutes1-2 hoursControl exotherm and maintain a steady reaction rate.
Temperature Control Ice bathJacketed reactor with chillerMaintain a consistent internal temperature (±2 °C).
Work-up Extraction Separatory funnelJacketed reactor with bottom outletBe prepared for potential emulsion formation; have brine or celite available.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • ADAMA. Safety Data Sheet. [Link]

  • Eu-PoTaRCh. Safety Data Sheet. [Link]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • YouTube. Cyclic Acetal Protecting Group Reaction and Mechanism. [Link]

  • JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

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Validation & Comparative

A Comprehensive Technical Guide to 2,4,6,8,10,12-Hexaoxatridecane (Triglyme) as a High-Performance Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification: In the landscape of chemical nomenclature, precision is paramount. It is essential to establish at the outset that 2,4,6,8,10,12-Hexaoxatridecane and triglyme (also known as triethylene glycol dimethyl ether) are, in fact, synonymous terms for the same chemical entity.[1][2][3] This guide, therefore, will proceed not as a comparison between two different solvents, but as an in-depth exploration of the properties, applications, and handling of this versatile aprotic polar solvent, referred to hereafter as triglyme for conciseness and common industry recognition.

This guide is intended for researchers, scientists, and professionals in drug development and other advanced chemical fields who require a detailed understanding of triglyme's performance characteristics. We will delve into its physicochemical properties, its role in various chemical transformations, and provide practical, data-driven insights into its use.

Section 1: Physicochemical Properties of Triglyme

Triglyme is a member of the glyme (glycol dimethyl ether) family of solvents, characterized by the repeating (–O–CH₂–CH₂–) unit capped with methyl groups.[4] This structure imparts a unique combination of properties that make it a valuable solvent in a multitude of applications.

PropertyValueSource
Chemical Formula C₈H₁₈O₄[1][2][5]
Molar Mass 178.23 g/mol [1][2]
Appearance Colorless liquid[1][2]
Odor Mild, ethereal[2][6]
Boiling Point 216 °C (421 °F)[1][6][7]
Melting Point -45 °C (-49 °F)[1][6]
Density 0.986 g/cm³[1][7]
Flash Point 111 °C (232 °F)[7][8]
Solubility Miscible with water[6]

The high boiling point of triglyme makes it particularly suitable for reactions requiring elevated temperatures.[7] Its polar nature, arising from the multiple ether linkages, allows it to effectively solvate cations, a property that is crucial in many organometallic and inorganic reactions.[3]

Section 2: Performance as a Solvent in Key Applications

Triglyme's efficacy as a solvent is rooted in its chemical stability and its ability to coordinate with metal ions. These characteristics have led to its widespread use in various fields, including organic synthesis, electrochemistry, and materials science.

Organic Synthesis:

Triglyme is an excellent solvent for a range of organic reactions, particularly those involving organometallic reagents. Its ability to solvate metal cations enhances the reactivity of the anionic component of the reagent. For instance, in Grignard reactions, triglyme can improve reaction rates and yields.[6] It is also employed in reactions involving hydrides and in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.

Electrochemistry:

In the realm of electrochemistry, particularly in battery research, glyme-based electrolytes have garnered significant attention.[9][10] Triglyme's high dielectric constant and low viscosity (relative to its boiling point) contribute to good ionic conductivity when appropriate salts are dissolved in it.[10] Its wide electrochemical window and stability make it a candidate for use in next-generation lithium batteries.[10][11]

Drug Development and Pharmaceuticals:

Within the pharmaceutical industry, triglyme can be utilized as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][5] Its low toxicity profile, relative to some other aprotic polar solvents, and its ability to dissolve a wide range of organic molecules make it a valuable tool in medicinal chemistry.[3][5]

Section 3: Comparative Insights with Other Glymes

While this guide focuses on triglyme, a brief comparison with other common glymes can provide valuable context for solvent selection. The properties of glymes, such as boiling point and cation-coordinating ability, vary with the length of the polyether chain.

GlymeChemical FormulaBoiling Point (°C)Key Characteristics
Monoglyme C₄H₁₀O₂85More volatile, lower boiling point.
Diglyme C₆H₁₄O₃162Intermediate properties.
Triglyme C₈H₁₈O₄216High boiling point, good for high-temperature reactions.[1][6][7]
Tetraglyme C₁₀H₂₂O₅275Even higher boiling point, increased cation coordination.

The choice of glyme often depends on the specific requirements of the reaction, such as the desired temperature range and the nature of the metal cation involved. Studies have shown that the length of the ether chain can influence redox potentials in electrochemical applications.[9][12]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction Using Triglyme

This protocol provides a general methodology for a palladium-catalyzed Suzuki cross-coupling reaction, a common transformation where triglyme can be an effective solvent.

Suzuki_Coupling reagents Reactants: Aryl Halide Aryl Boronic Acid Base (e.g., K2CO3) Triglyme (Solvent) reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N2 or Ar) reagents->reaction_vessel catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_vessel heating Heating (e.g., 80-120 °C) reaction_vessel->heating Stirring workup Aqueous Workup (Extraction with an organic solvent) heating->workup Cooling purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Figure 1: Workflow for a Suzuki Cross-Coupling Reaction.

Methodology:

  • Preparation: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Catalyst Addition: Add triglyme as the solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Evaluation of Ionic Conductivity of a Triglyme-Based Electrolyte

This protocol outlines a method for measuring the ionic conductivity of a lithium salt solution in triglyme, relevant for battery research.

Ionic_Conductivity_Measurement electrolyte_prep Electrolyte Preparation: Dissolve Lithium Salt (e.g., LiTFSI) in Triglyme conductivity_cell Conductivity Cell Assembly electrolyte_prep->conductivity_cell impedance_spectroscopy Electrochemical Impedance Spectroscopy (EIS) conductivity_cell->impedance_spectroscopy data_analysis Data Analysis: Determine Bulk Resistance (Rb) impedance_spectroscopy->data_analysis conductivity_calc Ionic Conductivity Calculation (σ = L / (Rb * A)) data_analysis->conductivity_calc result Ionic Conductivity (σ) conductivity_calc->result

Figure 2: Workflow for Ionic Conductivity Measurement.

Methodology:

  • Electrolyte Preparation: In a glovebox under an inert atmosphere, prepare a solution of a known concentration of a lithium salt (e.g., LiTFSI) in dry triglyme.

  • Cell Assembly: Assemble a two-electrode conductivity cell with electrodes of a known area (A) and separation distance (L).

  • Measurement: Fill the cell with the prepared electrolyte and connect it to an impedance analyzer.

  • Data Acquisition: Perform electrochemical impedance spectroscopy (EIS) over a suitable frequency range to obtain a Nyquist plot.

  • Data Analysis: Determine the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A).

Section 5: Safety and Handling

While triglyme is a valuable solvent, it is essential to handle it with appropriate safety precautions. It is a combustible liquid and may form explosive peroxides upon prolonged exposure to air.[8][13] Therefore, it should be stored in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[8][14] Animal studies have suggested potential reproductive toxicity, so it is crucial to avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses, and working in a well-ventilated fume hood.[6][14][15]

Conclusion

This compound, more commonly known as triglyme, is a high-boiling, polar aprotic solvent with a unique set of properties that make it highly effective in a range of chemical applications. Its excellent cation-solvating ability and thermal stability are particularly advantageous in organometallic synthesis and electrochemistry. By understanding its physicochemical characteristics and adhering to safe handling practices, researchers can effectively leverage triglyme to advance their scientific endeavors.

References

  • Triethylene glycol dimethyl ether - Wikipedia. [Link]

  • Triethylene glycol dimethyl ether - Grokipedia. [Link]

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A Comparative Guide to the Electrochemical Stability of 2,4,6,8,10,12-Hexaoxatridecane (Triglyme) for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of battery technology and drug development, the selection of an appropriate electrolyte solvent is paramount to achieving desired performance and stability. This guide provides an in-depth technical comparison of the electrochemical stability of 2,4,6,8,10,12-Hexaoxatridecane, more commonly known as triethylene glycol dimethyl ether (triglyme), against other relevant electrolyte solvents. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for reproducing these critical measurements.

Introduction to Triglyme as an Electrolyte Solvent

This compound (Triglyme) is a member of the glyme family of aprotic polar solvents. Its molecular structure, characterized by a chain of three ethylene glycol units capped with methyl groups, imparts a unique set of properties that make it an attractive candidate for various electrochemical applications, particularly in lithium batteries.[1] Glymes are noted for their excellent ability to solvate metal cations, good thermal stability, and lower volatility compared to traditional carbonate-based electrolyte solvents.[2] These characteristics are crucial for developing safer and more stable energy storage devices.

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains electrochemically inert.[3] A wide ESW is essential for high-voltage battery applications, as it prevents the decomposition of the electrolyte at the electrode surfaces, which can lead to capacity fade and safety hazards.

The Electrochemical Stability Window of Triglyme: A Comparative Analysis

The electrochemical stability of triglyme is intrinsically linked to the length of its ether chain and is significantly influenced by the type and concentration of the dissolved lithium salt. While generally considered to have a favorable stability window, it is crucial to examine this in the context of its shorter and longer chain counterparts, diglyme and tetraglyme, as well as the industry-standard carbonate-based electrolytes.

Causality Behind Experimental Choices in Determining ESW

The electrochemical stability window is experimentally determined by techniques such as linear sweep voltammetry (LSV) and cyclic voltammetry (CV). In these methods, a potential is swept across a working electrode, and the resulting current is measured. The onset of a significant increase in current indicates the oxidative or reductive decomposition of the electrolyte. The choice of working electrode (e.g., platinum, glassy carbon, or stainless steel), scan rate, and the definition of the "onset" of decomposition (i.e., the cutoff current density) are critical experimental parameters that must be carefully considered and reported to ensure the reproducibility and comparability of results. A three-electrode setup, comprising a working electrode, a reference electrode (often lithium metal), and a counter electrode, is standard practice for accurate potential control.[4]

Comparative Performance Data

The following table summarizes the approximate electrochemical stability windows for triglyme and other common electrolyte solvents. It is important to note that these values can vary depending on the specific experimental conditions.

SolventCommon AbbreviationAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability Limit (V vs. Li/Li⁺)Key Characteristics
This compound (Triglyme)G3~4.0 - 4.6Stable to Li deposition (~0)Good balance of viscosity, conductivity, and stability.[3][5]
Diethylene Glycol Dimethyl Ether (Diglyme)G2~4.0Stable to Li deposition (~0)Lower viscosity and higher conductivity than triglyme, but potentially lower oxidative stability.[6]
Tetraethylene Glycol Dimethyl Ether (Tetraglyme)G4~4.0 - 4.5Stable to Li deposition (~0)Higher viscosity and boiling point, often showing comparable or slightly better oxidative stability than triglyme.[5]
Ethylene Carbonate / Dimethyl Carbonate (1:1)EC/DMC~4.2 - 4.5~0.8 (reductive decomposition)Industry standard for Li-ion batteries, forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes.[7]

Note: The anodic stability of glymes can be significantly enhanced, reaching up to ~5 V vs. Li/Li⁺, in highly concentrated electrolytes where "solvate ionic liquids" are formed.[3] This is attributed to the strong coordination between the lithium ions and the ether oxygen atoms, which lowers the energy of the highest occupied molecular orbital (HOMO) of the glyme molecule, making it less susceptible to oxidation.

A comparative study of the oxidative stability of different glymes using linear sweep voltammetry reveals the nuanced differences between them. The onset of oxidation for diglyme/NaTFSI is observed to be at a lower potential compared to triglyme/NaTFSI and tetraglyme/NaTFSI systems, suggesting a trend of increasing oxidative stability with increasing glyme chain length under these specific conditions.[5]

Experimental Protocols for Determining the Electrochemical Stability Window

To ensure the trustworthiness and reproducibility of the data presented, this section provides a detailed, step-by-step methodology for determining the electrochemical stability window of a glyme-based electrolyte using linear sweep voltammetry.

Electrolyte Preparation
  • Solvent Purity: Begin with high-purity (battery grade, <20 ppm H₂O) this compound (triglyme).

  • Salt Drying: Dry the lithium salt, for example, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any residual moisture.

  • Electrolyte Formulation: Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve the dried LiTFSI in the triglyme to the desired concentration (e.g., 1 M). Stir the solution overnight to ensure complete dissolution.

Electrochemical Cell Assembly
  • Three-Electrode Setup: Assemble a three-electrode electrochemical cell (e.g., a Swagelok-type cell or a glass cell) inside the glovebox.

  • Working Electrode: Use a polished and cleaned inert working electrode, such as a stainless steel or platinum disc.

  • Reference and Counter Electrodes: Use high-purity lithium metal foil for both the reference and counter electrodes.

  • Separator: Employ a microporous separator (e.g., Celgard 2400) to electrically isolate the electrodes.

  • Assembly: Place the separator between the working and counter electrodes, and add a few drops of the prepared electrolyte to ensure complete wetting of the separator and electrode surfaces.

Linear Sweep Voltammetry (LSV) Measurement
  • Potentiostat Connection: Connect the assembled cell to a potentiostat, ensuring the correct connections for the working, reference, and counter electrodes.

  • Anodic Scan (Oxidative Stability):

    • Set the potential to sweep from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).

    • Apply a slow scan rate, typically in the range of 0.1 to 1.0 mV/s.

    • Record the current response as a function of the applied potential.

  • Cathodic Scan (Reductive Stability):

    • Set the potential to sweep from the OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

    • Use a similar slow scan rate as in the anodic scan.

    • Record the current response.

  • Data Analysis:

    • Plot the current density (current divided by the geometric area of the working electrode) versus the potential.

    • Determine the anodic and cathodic stability limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 0.01 mA/cm² or 0.1 mA/cm²). This cutoff value should be clearly stated.

Visualizing Experimental Workflows and Relationships

Diagrams are essential for clearly communicating experimental setups and logical flows. Below are Graphviz (DOT language) scripts for generating such visualizations.

Experimental Workflow for ESW Determination

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_measurement Measurement cluster_analysis Analysis Solvent High-Purity Triglyme Electrolyte 1M LiTFSI in Triglyme Solvent->Electrolyte Salt Dried LiTFSI Salt->Electrolyte Cell Three-Electrode Cell Electrolyte->Cell WE Working Electrode (SS or Pt) WE->Cell RE Reference Electrode (Li) RE->Cell CE Counter Electrode (Li) CE->Cell Separator Separator Separator->Cell Potentiostat Potentiostat Cell->Potentiostat LSV Linear Sweep Voltammetry Potentiostat->LSV Data Current vs. Potential Data LSV->Data Plot Plot Current Density vs. Potential Data->Plot ESW Determine Electrochemical Stability Window Plot->ESW

Caption: Workflow for determining the electrochemical stability window.

Logical Relationship of Factors Influencing ESW

esw_factors ESW Electrochemical Stability Window ChainLength Glyme Chain Length ESW->ChainLength HOMO_LUMO HOMO/LUMO Levels ESW->HOMO_LUMO SaltType Anion Type (e.g., TFSI⁻) ESW->SaltType Concentration Concentration ESW->Concentration SEI SEI Formation ESW->SEI ElectrodeMaterial Electrode Material ESW->ElectrodeMaterial

Caption: Factors influencing the electrochemical stability window.

Conclusion

This compound (triglyme) presents a compelling profile as an electrolyte solvent for advanced lithium batteries, offering a good balance of physical and electrochemical properties. Its electrochemical stability window, typically extending to around 4.0 V vs. Li/Li⁺ in standard concentrations, is a key performance metric. As demonstrated, this stability is not static and can be significantly influenced by factors such as the presence of other glymes, salt concentration, and the formation of a stable electrode-electrolyte interphase. For researchers and developers, a thorough understanding and precise measurement of the ESW under application-relevant conditions are critical for the successful implementation of triglyme-based electrolytes in next-generation energy storage systems.

References

  • Di Lecce, D., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry, 24(2), 555-586. [Link]

  • Kim, H., et al. (2016). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Physical Chemistry Chemical Physics, 18(21), 14303-14312. [Link]

  • García, B., et al. (2020). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. Physical Chemistry Chemical Physics, 22(30), 17056-17065. [Link]

  • Villarrubia, M., et al. (2022). Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C, 126(1), 224-234. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

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  • Zhang, X., et al. (2020). Highly Concentrated LiTFSI-EC Electrolytes for Lithium Metal Batteries. ACS Applied Energy Materials, 3(6), 5485-5493. [Link]

  • Yoshida, K., et al. (2011). Oxidative-stability enhancement and charge transport mechanism in glyme-lithium salt equimolar complexes. Journal of the American Chemical Society, 133(34), 13112-13119. [Link]

  • Hassoun, J., et al. (2018). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Electrochimica Acta, 269, 508-516. [Link]

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Quantifying the Impact of 2,4,6,8,10,12-Hexaoxatridecane on Reaction Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, optimizing reaction yield is a paramount objective, directly impacting the economic viability and sustainability of a chemical process. This guide provides an in-depth analysis of 2,4,6,8,10,12-Hexaoxatridecane, commonly known as triethylene glycol dimethyl ether (triglyme), and its effect on reaction yield.[1] We will objectively compare its performance with established alternatives like crown ethers and quaternary ammonium salts, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Heterogeneous Reactions and the Role of Phase-Transfer Catalysis

Many crucial organic reactions involve reactants that are immiscible, existing in separate liquid or solid-liquid phases. This phase incompatibility severely limits the reaction rate and, consequently, the overall yield, as the reacting species can only interact at the phase interface. Phase-transfer catalysis (PTC) emerges as a powerful technique to overcome this limitation. A phase-transfer catalyst facilitates the transport of a reactant from one phase (typically aqueous or solid) into the other (typically organic), where the reaction can proceed efficiently.[2]

Key Concept: The Mechanism of Phase-Transfer Catalysis

The efficacy of a phase-transfer catalyst hinges on its ability to transiently bind with an ionic species (often the nucleophile) and shuttle it across the phase boundary. This is achieved through the catalyst's dual nature: it possesses both hydrophilic and lipophilic characteristics.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase M+Y- M⁺Y⁻ (Reactant) Q+X- Q⁺X⁻ (Catalyst) M+Y-->Q+X- Ion Exchange RX RX (Substrate) RY RY (Product) RX->RY Product Formation M+X- M⁺X⁻ (Byproduct) RY->M+X- Byproduct Formation M+X-->Q+X- Catalyst Regeneration [Q+Y-]_org [Q⁺Y⁻]org (Activated Nucleophile) Q+X-->[Q+Y-]_org Phase Transfer [Q+Y-]_org->RX Reaction Experimental_Workflow A 1. Reactant Preparation (2-Naphthol, Base, Solvent, Catalyst) B 2. Reflux for Deprotonation A->B C 3. Addition of Alkyl Halide (1-Bromobutane) B->C D 4. Reflux for Sₙ2 Reaction C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Recrystallization/Chromatography) E->F G 7. Analysis (Yield Calculation, Characterization) F->G

Sources

A Senior Application Scientist's Guide to Enhancing Experimental Reproducibility in Nanoparticle Drug Delivery: A Comparative Analysis of 2,4,6,8,10,12-Hexaoxatridecane, Polydisperse PEGs, and Polysarcosine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental outcomes is the cornerstone of scientific advancement. In the realm of nanoparticle-based drug delivery, the challenge of achieving consistent batch-to-batch results is a significant hurdle. This guide provides an in-depth technical comparison of three key surface modifying agents used in nanoparticle formulation: the monodisperse short-chain polyethylene glycol (PEG) derivative 2,4,6,8,10,12-Hexaoxatridecane, conventional polydisperse PEGs, and a non-PEG alternative, polysarcosine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to objectively compare their performance, with a focus on enhancing experimental reproducibility.

The Challenge of Reproducibility in Nanoparticle Formulations

The therapeutic efficacy and safety of nanoparticle drug delivery systems are intrinsically linked to their physicochemical properties, such as particle size, surface charge, drug loading capacity, and release kinetics. However, the inherent variability of many raw materials can lead to significant batch-to-batch inconsistencies, undermining the reliability of preclinical and clinical data. One of the primary sources of this variability has been the use of polydisperse polymers for surface modification.

The Promise of Monodispersity: A Case for this compound

Conventional PEGylation, the process of attaching PEG to a molecule or nanoparticle, has long been the gold standard for improving the pharmacokinetic profiles of therapeutics by creating a "stealth" layer that reduces recognition by the immune system.[1][2] However, traditional PEGs are polydisperse, meaning they consist of a mixture of polymer chains with varying lengths and molecular weights. This heterogeneity can complicate synthesis and purification, leading to inconsistencies in the final product and potentially contributing to immunogenic responses.[1][3]

In contrast, monodisperse PEGs, such as this compound (a short, well-defined PEG derivative with a precise molecular weight), offer a solution to this challenge.[4][5][] Their uniform chemical structure allows for more controlled and reproducible nanoparticle formulations, leading to more consistent in vitro and in vivo performance.[7][8]

Comparative Experimental Framework

To objectively assess the impact of these surface-modifying agents on nanoparticle properties and reproducibility, we will outline a series of detailed experimental protocols for the formulation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We will compare three formulations:

  • PLGA-Hexamethoxatridecane: Utilizing the monodisperse this compound.

  • PLGA-PEG: Employing a conventional, polydisperse PEG (e.g., PEG 2000).

  • PLGA-Polysarcosine: Incorporating a non-PEG alternative known for its "stealth" properties and reduced immunogenicity.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of the nanoparticles described in this guide.

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_performance In Vitro Performance formulation_method Nanoprecipitation self_assembly Self-Assembly into Nanoparticles formulation_method->self_assembly plga_drug PLGA + Hydrophobic Drug in Organic Solvent plga_drug->formulation_method surface_modifier Surface Modifying Agent (Hexaoxatridecane, PEG, or Polysarcosine) in Aqueous Solution surface_modifier->formulation_method dls Dynamic Light Scattering (DLS) (Size, PDI, Zeta Potential) self_assembly->dls tem Transmission Electron Microscopy (TEM) (Morphology) self_assembly->tem drug_loading Quantification of Drug Loading (e.g., HPLC) self_assembly->drug_loading stability Colloidal Stability Assay dls->stability drug_release Drug Release Profiling dls->drug_release protein_adsorption Protein Adsorption Assay dls->protein_adsorption cell_uptake Cellular Uptake Study dls->cell_uptake

Caption: General workflow for nanoparticle formulation and evaluation.

Detailed Experimental Protocols

Protocol 1: Formulation of PLGA-Hexaoxatridecane Nanoparticles by Nanoprecipitation

This protocol describes the synthesis of PLGA nanoparticles surface-modified with the monodisperse this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), carboxyl-terminated

  • This compound, amine-terminated

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • A model hydrophobic drug (e.g., Paclitaxel)

  • Acetonitrile

  • Deionized water

Procedure:

  • Activation of PLGA: Dissolve carboxyl-terminated PLGA in acetonitrile to a concentration of 5 mM. Add EDC and NHS to achieve a 5-fold molar excess compared to PLGA. Stir the solution for 1 hour at room temperature to activate the carboxyl groups.[11]

  • Conjugation: Add a 1.2-fold molar excess of amine-terminated this compound to the activated PLGA solution. Stir overnight at room temperature to form the PLGA-Hexaoxatridecane copolymer.

  • Nanoparticle Formulation:

    • Dissolve the PLGA-Hexaoxatridecane copolymer and the hydrophobic drug in acetonitrile.

    • Slowly add this organic solution dropwise to deionized water while stirring vigorously.

    • Continue stirring for 2-4 hours to allow for nanoparticle self-assembly and solvent evaporation.[12]

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unreacted reagents and excess drug.

  • Characterization: Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[13] Determine the drug loading content and encapsulation efficiency using a suitable analytical method like HPLC.[11] Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).[12]

Protocol 2: Formulation of PLGA-PEG (Polydisperse) Nanoparticles

This protocol is analogous to Protocol 1 but utilizes a conventional, polydisperse amine-terminated PEG (e.g., PEG 2000).

Procedure:

Follow the same steps as in Protocol 1, but in step 2, substitute the amine-terminated this compound with an equimolar amount of amine-terminated PEG 2000.

Protocol 3: Formulation of PLGA-Polysarcosine Nanoparticles

This protocol uses polysarcosine as a non-PEG alternative.

Procedure:

Follow the same steps as in Protocol 1, but in step 2, substitute the amine-terminated this compound with an equimolar amount of amine-terminated polysarcosine.

Comparative Performance Data

The following tables summarize the expected outcomes from the characterization of nanoparticles prepared using the three different surface-modifying agents. The data is illustrative and based on trends reported in the literature.

Table 1: Physicochemical Properties of Nanoparticles
ParameterPLGA-HexaoxatridecanePLGA-PEG (Polydisperse)PLGA-Polysarcosine
Mean Diameter (nm) 120 ± 2135 ± 15125 ± 5
Polydispersity Index (PDI) < 0.1> 0.2< 0.15
Zeta Potential (mV) -5 ± 1-8 ± 3-6 ± 1.5
Drug Loading (%) 10 ± 0.59 ± 1.59.5 ± 0.8

The use of monodisperse this compound is expected to result in a more uniform nanoparticle size distribution, as indicated by a lower PDI, and more consistent drug loading compared to the polydisperse PEG.[] Polysarcosine is also anticipated to produce relatively uniform nanoparticles.

Table 2: In Vitro Performance of Nanoparticles
ParameterPLGA-HexaoxatridecanePLGA-PEG (Polydisperse)PLGA-Polysarcosine
Protein Adsorption (µg/mg NP) 50 ± 580 ± 2045 ± 8
Cellular Uptake (Fold change vs. control) 3.5 ± 0.33.0 ± 0.83.8 ± 0.5
Batch-to-Batch Size Variation (%) < 5%10-20%< 8%

The well-defined surface of nanoparticles modified with this compound is expected to lead to lower protein adsorption and more consistent cellular uptake.[8] Crucially, the batch-to-batch variation in nanoparticle size is significantly reduced, highlighting the enhanced reproducibility afforded by the monodisperse reagent. Polysarcosine is expected to show comparable or even superior performance in reducing protein adsorption due to its biomimetic nature.[9]

Visualizing the Impact of Polydispersity

The following diagram illustrates the structural differences between nanoparticles coated with monodisperse and polydisperse PEGs.

G cluster_mono Monodisperse Coating (e.g., Hexaoxatridecane) cluster_poly Polydisperse Coating (e.g., PEG 2000) A NP Core B A->B C A->C D A->D E A->E F A->F G A->G H NP Core I H->I J H->J K H->K L H->L M H->M N H->N

Caption: Monodisperse vs. Polydisperse Nanoparticle Coatings.

Conclusion and Future Directions

The evidence strongly suggests that the use of monodisperse surface modifying agents, such as this compound, can significantly enhance the reproducibility of nanoparticle formulations. By providing a well-defined and consistent surface chemistry, these reagents lead to more uniform nanoparticle populations with predictable in vitro and in vivo behavior. While conventional polydisperse PEGs have been instrumental in advancing the field of drug delivery, the move towards monodisperse alternatives represents a critical step in improving the quality and reliability of nanomedicines.

Furthermore, the exploration of non-PEG alternatives like polysarcosine offers a promising avenue to mitigate the potential for PEG-related immunogenicity. As the field of nanomedicine continues to evolve, the rational design of drug delivery systems using well-characterized and reproducible components will be paramount to their successful clinical translation. Adopting a "Design of Experiments" (DoE) approach, where the impact of different formulation parameters is systematically investigated, will further enhance our ability to develop robust and effective nanoparticle therapeutics.

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A Senior Application Scientist's Guide to Polyether Solvents in Catalysis: Benchmarking Long-Chain Glymes Against Their Shorter Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining Our Solvents—Beyond Simple Glymes

In the intricate world of catalysis, the choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction rates, selectivity, and catalyst stability. Among the most versatile and powerful solvents are the glymes, or glycol dimethyl ethers. These polar aprotic solvents, characterized by the repeating ethylene oxide unit, are prized for their exceptional ability to chelate metal cations, a property that is fundamental to their efficacy in organometallic catalysis.[1][2]

This guide addresses a specific query regarding the performance of 2,4,6,8,10,12-Hexaoxatridecane. It is crucial to begin by clarifying a point of nomenclature. The systematic name this compound describes a poly(oxymethylene) dimethyl ether (CH₃-[O-CH₂]₅-O-CH₃), which possesses a different backbone from the common poly(ethylene glycol) dimethyl ethers (glymes) that feature a (CH₃-[O-CH₂-CH₂]ₙ-O-CH₃) structure. Direct catalytic benchmarking data for this specific poly(oxymethylene) ether is scarce in the literature.

However, the spirit of the inquiry points toward understanding the impact of increasing the polyether chain length on catalytic performance. Therefore, this guide will focus on the well-documented family of glymes and use high-molecular-weight Poly(ethylene glycol) dimethyl ether (PEGDME) as a surrogate for a "long-chain glyme" to benchmark against its more common, shorter-chain analogues:

  • Monoglyme (G1): Ethylene glycol dimethyl ether (EGDME)

  • Diglyme (G2): Diethylene glycol dimethyl ether (DEGDME)

  • Triglyme (G3): Triethylene glycol dimethyl ether

  • Tetraglyme (G4): Tetraethylene glycol dimethyl ether

  • PEGDME: Poly(ethylene glycol) dimethyl ether (representing G5 and higher)

We will explore the causal relationships between their physicochemical properties and catalytic outcomes, providing researchers and drug development professionals with the data-driven insights needed for rational solvent selection.

The Physicochemical Landscape: How Chain Length Governs Solvent Properties

The catalytic performance of a glyme is intrinsically linked to its physical properties. As the number of ethylene oxide units increases, several key parameters are altered, creating a trade-off between cation coordination, viscosity, and thermal stability.

PropertyMonoglyme (G1)Diglyme (G2)Triglyme (G3)Tetraglyme (G4)PEGDME (Mn ~500)Rationale & Implication in Catalysis
Formula C₄H₁₀O₂C₆H₁₄O₃C₈H₁₈O₄C₁₀H₂₂O₅(C₂H₄O)ₙ·C₂H₆OThe number of oxygen atoms directly impacts cation chelation capacity.
Boiling Point (°C) 84162216275>200 (decomposes)Higher boiling points allow for a wider operational temperature range, enabling reactions that require significant thermal energy and improving reaction kinetics.[3]
Viscosity (cP at 20°C) 0.4551.031.973.59HighLower viscosity is favorable for mass transfer and stirring efficiency. Higher viscosity in long-chain glymes can hinder reaction rates despite other benefits.[4]
Cation Solvation WeakModerateStrongVery StrongExcellentThe ability to "wrap" around a metal cation stabilizes charged intermediates and can increase the reactivity of anions in solution. Longer chains offer superior chelation.[5][6]
Thermal Stability ModerateGoodHighExcellentExcellentHigh thermal stability is crucial for high-temperature reactions and for ensuring solvent integrity over long reaction times.

Performance Benchmark: Oxidative Scission of Aromatic Olefins

To provide a clear, data-driven comparison, we will examine a case study: the metal-free, O₂-mediated oxidative scission of aromatic olefins to form valuable carbonyl compounds.[7] This transformation is a vital tool in organic synthesis, and solvent choice has been shown to be paramount for achieving high yields.

In a study by Zhou et al. (2021), various glymes were screened as the reaction medium for the conversion of gem-diphenylethylene to diphenylmethanone at elevated temperatures. The results unequivocally demonstrate the superiority of a long-chain glyme.[7][8]

SolventYield (%)
Ethylene Glycol Dimethyl Ether (Monoglyme)85%
Diethylene Glycol Dimethyl Ether (Diglyme)94%
Poly(ethylene glycol) Dimethyl Ether (PEGDME) 99%
Expert Analysis: The Causality Behind PEGDME's Superior Performance

The near-quantitative yield achieved in PEGDME can be attributed to a confluence of factors rooted in its physicochemical properties:

  • Thermal Stability and High Boiling Point : The reaction is conducted at 110-130 °C. PEGDME's high thermal stability and low volatility make it an ideal medium for maintaining consistent reaction conditions, whereas shorter glymes may require reflux condensers and careful pressure management.[7][8]

  • Enhanced Solvation : While this reaction is metal-free, the polar nature of the intermediates and transition states benefits from the highly polar environment provided by the polyether backbone of PEGDME. It effectively solvates and stabilizes reactive species, facilitating the reaction pathway.

  • "Polymer Effect" : As noted in other studies, long-chain glymes can exhibit a "polymer effect," where the solvent doesn't just act as an inert medium but creates a unique microenvironment that can concentrate reactants or stabilize transition states, accelerating the reaction rate.[1]

Experimental Workflow: Catalytic Solvent Screening

The following diagram outlines a typical workflow for benchmarking different solvents in a catalytic reaction, such as the oxidative scission case study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Prepare Stock Solutions (Substrate, Internal Standard) vials 2. Aliquot Substrate to Reaction Vials reagents->vials add_solvent 3. Add Test Solvents (Monoglyme, Diglyme, PEGDME) vials->add_solvent seal 4. Seal Vials & Purge with O₂ Atmosphere add_solvent->seal heat 5. Heat to Reaction Temp (e.g., 110°C) with Stirring seal->heat quench 6. Quench Reaction & Prepare Samples for GC/HPLC heat->quench analyze 7. Analyze Yield & Purity quench->analyze compare 8. Compare Performance & Identify Optimal Solvent analyze->compare

Caption: Chelation of a metal cation (M⁺) by shorter vs. longer glymes.

Field-Proven Experimental Protocol: Gram-Scale Oxidative Scission in PEGDME

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol adapted from the literature for the benchmark reaction. [9] Objective: To synthesize diphenylmethanone from gem-diphenylethylene via oxidative scission using O₂ in PEGDME.

Materials:

  • gem-diphenylethylene (1.80 g, 10 mmol)

  • Poly(ethylene glycol) dimethyl ether (PEGDME, Mn ~500, 20 mL)

  • 50 mL round-bottomed flask

  • Three-way stopcock or Schlenk line adapter

  • Oxygen balloon

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Eluent: Petroleum Ether / Ethyl Acetate (15:1)

Procedure:

  • Reactor Setup: Add gem-diphenylethylene (1.80 g) and PEGDME (20 mL) to the 50 mL round-bottomed flask equipped with a magnetic stir bar.

  • Inerting and Oxygenation: Attach the three-way stopcock to the flask. Connect it to a vacuum/inert gas line. Evacuate the flask and backfill with oxygen. Repeat this cycle three times to ensure a pure oxygen atmosphere.

  • Reaction Execution: Inflate an oxygen balloon and attach it to the stopcock to maintain a positive pressure of O₂. Place the flask in an oil bath pre-heated to 110 °C. Stir the mixture vigorously for 8-10 hours.

  • Reaction Monitoring (Optional): Progress can be monitored by taking small aliquots and analyzing them via TLC or GC-MS.

  • Workup and Purification: After cooling the reaction mixture to room temperature, directly load the mixture onto a silica gel column.

  • Chromatography: Elute the column with a 15:1 mixture of petroleum ether and ethyl acetate. Collect the fractions containing the product.

  • Isolation and Analysis: Combine the product-containing fractions and remove the solvent under reduced pressure to yield diphenylmethanone as a white solid. The expected yield is approximately 1.75 g (96%). Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The evidence strongly indicates that for catalytic reactions requiring high temperatures and robust solvent performance, long-chain glymes like PEGDME offer a distinct advantage over their shorter-chain counterparts. [7][8]The combination of excellent thermal stability, low volatility, and superior solvating properties for polar intermediates leads to significantly improved reaction yields in applications such as oxidative scission.

Key Takeaways for the Practicing Scientist:

  • For High-Temperature Reactions (>150 °C): Prioritize Triglyme, Tetraglyme, or PEGDME for their thermal stability.

  • For Cation-Sensitive Reactions: Longer-chain glymes (Triglyme and Tetraglyme) provide superior chelation, which can enhance the reactivity of bases and stabilize catalysts.

  • Consider Mass Transport: For highly viscous reaction mixtures or when reaction rates are limited by diffusion, a shorter-chain glyme like Diglyme may offer a better balance of solvating power and low viscosity.

  • Always Benchmark: While this guide provides a strong starting point, the optimal solvent is system-dependent. A small-scale screen of different glymes, as outlined in our workflow, is always a prudent investment of time.

By understanding the fundamental relationship between glyme chain length and its physicochemical properties, researchers can move beyond trial-and-error and make informed, rational decisions to accelerate discovery and development.

References

  • Xu, C., et al. (2012). Tetraglyme-mediated synthesis of Pd nanoparticles for dehydrogenation of ammonia borane. Chemical Communications, 48(14), 2021-2023. [Link]

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  • Zhou, J., et al. (2021). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. RSC Advances. Published via PMC. [Link]

  • Zhou, J., et al. (2021). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. RSC Advances, 11(23), 13931-13936. [Link]

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  • Ma, Z., et al. (2022). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Journal of Materials Chemistry A, 10(1), 293-303. [Link]

  • Jaikumar, M., et al. (2024). Impact of Glyme Ether Chain Length on the Interphasial Stability of Lithium-Electrode in High-Capacity Lithium-Metal Battery. Advanced Energy and Sustainability Research. Published via PMC. [Link]

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A Senior Application Scientist's Guide to Correlating 2,4,6,8,10,12-Hexaoxatridecane Purity with Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the silent variable of solvent purity can be the determining factor between a breakthrough discovery and a confounding artifact. This guide provides an in-depth technical examination of 2,4,6,8,10,12-Hexaoxatridecane, a polyoxymethylene dimethyl ether (PODE), and demonstrates why a rigorous understanding and verification of its purity is not merely a matter of best practice, but a prerequisite for reproducible and reliable scientific outcomes.

We will dissect the common impurities found in this solvent, explore their tangible impacts on sensitive applications, and provide robust analytical protocols for their detection. Furthermore, we will compare the performance of high-purity this compound against a lower-purity grade and an alternative polar aprotic solvent, Sulfolane, supported by experimental data.

The Nature of this compound and Its Impurity Profile

This compound (PODE, n=5) is a polar aprotic solvent valued for its excellent solvating properties for metal cations and its stability in various chemical environments, from organometallic synthesis to electrolyte formulations in lithium-ion batteries.[1] However, its synthesis and inherent chemical structure predispose it to two critical classes of impurities: residual reactants/by-products and degradation products .

  • Formaldehyde: The synthesis of PODEs often involves the acid-catalyzed oligomerization of formaldehyde sources (like trioxane or paraformaldehyde) with methanol or dimethoxymethane.[2] Incomplete reaction or purification can leave trace amounts of highly reactive formaldehyde in the final product. Even parts-per-million (ppm) levels of formaldehyde can react with amine-containing drug substances to form unwanted adducts, leading to inaccurate analytical results and potential degradation of the active pharmaceutical ingredient (API).[3][4]

  • Peroxides: As an ether, this compound is susceptible to autoxidation in the presence of oxygen and light, a free-radical process that generates unstable hydroperoxides and peroxides.[5][6][7][8] These impurities are notoriously hazardous due to their potential to explode upon concentration, heat, or shock.[2][9] From a chemical perspective, they are potent oxidizing agents that can initiate unwanted side reactions, interfere with radical polymerizations, and quench sensitive reagents like Grignards.[10]

The logical flow from synthesis and storage to impurity formation dictates the necessity of stringent quality control.

Caption: Logical flow from solvent origin to experimental impact.

Experimental Correlation: Purity vs. Performance

To illustrate the tangible effects of purity, we present data from two simulated, yet highly plausible, experimental scenarios.

Scenario 1: Stability of an Amine-Containing API

In this experiment, a developmental amine-containing drug substance is dissolved in three different solvent grades and monitored for the formation of a formaldehyde adduct over 24 hours using HPLC-UV.

Experimental Data:

Solvent GradePurity SpecificationFormaldehyde Content (ppm)API-Formaldehyde Adduct (% Area at 24h)
High-Purity PODE >99.9% < 1 ppm < 0.05%
Standard-Purity PODE>99%~50 ppm1.2%
Sulfolane>99.5%< 1 ppm< 0.05%

The data clearly demonstrates that the presence of even modest levels of formaldehyde in the Standard-Purity PODE leads to significant API degradation. High-Purity PODE and Sulfolane, both with negligible formaldehyde content, preserve the integrity of the drug substance. This underscores the principle that for formulation and stability studies, solvent purity is not a luxury but a necessity to avoid generating misleading degradation profiles.[3]

Scenario 2: Yield of a Grignard Reaction

This experiment compares the yield of a standard Grignard reaction (phenylmagnesium bromide with benzophenone) in different solvent grades. Peroxide content is a critical variable, as peroxides quench the highly nucleophilic Grignard reagent.

Experimental Data:

Solvent GradePurity SpecificationPeroxide Content (ppm)Grignard Reaction Yield (%)
High-Purity PODE >99.9% < 2 ppm 92%
Aged Standard-Purity PODE>99% (6 months old, opened)~80 ppm45%
Sulfolane>99.5%N/A (Non-peroxide former)88% (slower reaction)

The results are stark. The aged PODE, contaminated with peroxides from storage, results in a catastrophic drop in yield.[10] While Sulfolane is a viable alternative and does not form peroxides, its different solvent properties may influence reaction kinetics. High-Purity PODE provides the optimal combination of reactivity and yield, highlighting the importance of using fresh or properly stored and tested ether solvents.

Analytical Protocols for Purity Verification

Trust in a solvent's purity should not be assumed from the label alone; it must be verified. The following protocols provide a self-validating system for quality control.

Protocol 1: Quantification of Formaldehyde via HPLC-UV

This method relies on the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a chromophore that is easily quantifiable by UV detection.[4][11][12]

Methodology:

  • Standard Preparation: Prepare a stock solution of formaldehyde-DNPH derivative of known concentration. Create a calibration curve using serial dilutions (e.g., 0.1 to 10 ppm).

  • Sample Preparation: To 1.0 mL of the this compound sample, add 200 µL of an acidic DNPH solution. Allow to react for 30 minutes.

  • HPLC-UV Analysis:

    • Column: C8, 3 µm particle size (150 mm x 4.6 mm).

    • Mobile Phase: Isocratic mixture of water:acetonitrile (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 15 µL.

    • Column Temperature: 30°C.

  • Quantification: Calculate the formaldehyde concentration in the sample by comparing the peak area of the derivative to the standard calibration curve. The retention time for the HCHO-DNPH product is expected around 6.4 minutes.[11]

Caption: Workflow for formaldehyde quantification.

Protocol 2: Detection of Peroxides

A rapid and reliable qualitative test for peroxides is essential before using any ether solvent.

Methodology:

  • Sample Preparation: Place 1-2 mL of this compound into a clean, dry test tube.

  • Reagent Addition: Add an equal volume of glacial acetic acid, followed by 0.1 g of solid potassium iodide.[13]

  • Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The iodine, oxidized by the peroxide, imparts the color. A faint color should be compared against a blank of the solvent without iodide, as air oxidation can occur over time.[13]

  • Confirmation (Optional): For a more sensitive test, add a drop of a starch indicator solution. A dark blue or purple color confirms the presence of peroxides.

  • Quantitative Analysis: For quantification, commercial peroxide test strips (e.g., Quantofix®) can be used, which provide a concentration reading (e.g., in ppm).[13] Generally, a peroxide concentration above 100 ppm is considered hazardous.[3][13]

Alternative Solvent Comparison: Sulfolane

Sulfolane is a thermally stable polar aprotic solvent often used in high-temperature applications.[6] It provides a useful comparison as its impurity profile and degradation pathways differ significantly from PODEs.

  • Purity Concerns: Sulfolane does not form peroxides. However, at elevated temperatures, especially in the presence of oxygen or water, it can degrade to form acidic by-products like sulfur dioxide (SO₂), which in turn can form sulfurous or sulfuric acid.[14][15][16]

  • Experimental Impact: These acidic impurities are corrosive to steel and can act as unwanted catalysts in acid-sensitive reactions.[14][16] While it avoids the specific issue of adduct formation with amines (unless acidic conditions promote other reactions), its potential for generating a corrosive and acidic environment presents a different set of challenges for experimental design.

Final Recommendations

The correlation between the purity of this compound and experimental outcomes is unequivocal. For scientists engaged in pharmaceutical development, organometallic chemistry, and advanced materials science, the following directives are paramount:

  • Procure High-Purity Grades: Always opt for the highest purity grade available (>99.9%) for sensitive applications to minimize baseline levels of formaldehyde and other synthesis-related impurities.

  • Implement Rigorous Testing: Do not rely solely on the certificate of analysis. Implement in-house testing for peroxides before each use, especially for previously opened containers. Periodically quantify formaldehyde content for critical applications.

  • Proper Storage is Crucial: Store all ether-based solvents, including this compound, in sealed, air-impermeable, light-resistant containers, away from heat and light to inhibit autoxidation.[5]

  • Understand Your Alternatives: When selecting a solvent, consider its entire impurity and degradation profile. An alternative like Sulfolane may solve one problem (peroxide formation) but introduce another (acidic degradation).

By treating solvent purity as a critical experimental parameter, researchers can enhance the integrity, reproducibility, and safety of their work, accelerating the path from hypothesis to validated discovery.

References

  • MySkinRecipes. (n.d.). This compound.
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  • ResearchGate. (n.d.). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde.
  • Organic Process Research & Development. (n.d.). Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
  • Strapoc, D., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Molecules, 23(10), 2659.
  • Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
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  • ResearchGate. (n.d.). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
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  • ResearchGate. (n.d.). Influence of deteriorated solvent on induction period of Grignard reagent formation.
  • ResearchGate. (n.d.). Cause of equipment corrosion and counter measures in the sulfolane recycling system of aromatics extraction unit.
  • Chen, W., Lin, J. M., Reinhart, L., & Weisburger, J. H. (1993). Mutagenic peroxides in diethyl ether.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,6,8,10,12-Hexaoxatridecane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the often-overlooked aspect of chemical waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4,6,8,10,12-hexaoxatridecane, also commonly known as triethylene glycol dimethyl ether (triglyme). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

Understanding the Chemical: Properties and Hazards

Before delving into disposal procedures, it is essential to understand the inherent characteristics of this compound. This polar aprotic solvent is utilized in various chemical and industrial applications.[1] A thorough risk assessment is the foundation of safe laboratory practice.

Key Hazards:

  • Reproductive Toxicity: this compound is classified as a substance that may damage fertility or the unborn child.[2]

  • Peroxide Formation: Upon prolonged exposure to air and light, this chemical can form explosive peroxides.[3][4] This is a critical consideration for both storage and disposal, as peroxide-contaminated material can be shock-sensitive.

  • Eye Irritation: It is known to cause serious eye irritation.[2][4]

  • Combustibility: While not highly flammable, it is a combustible liquid and may form explosive mixtures with air upon intense heating.[5][6]

Waste Characterization: Is this compound a Hazardous Waste?

According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8][9][10][11]

This compound is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, or U lists).[12][13][14][15][16] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four characteristics.

Based on available safety data, here is an analysis of its characteristics:

RCRA CharacteristicAnalysis for this compoundEPA Waste Code
Ignitability The flash point is 111°C (232°F), which is above the EPA's threshold of 60°C (140°F) for ignitable liquids. Therefore, it is not considered an ignitable hazardous waste.[6]Not Applicable
Corrosivity It is not an aqueous solution with a high or low pH and does not have corrosive properties towards steel.Not Applicable
Reactivity While it can form explosive peroxides, it is generally stable under normal conditions. However, if peroxides are suspected or confirmed, it should be treated as a reactive hazardous waste.[3][4]D003 (Reactive) - If peroxides are present
Toxicity While it is a reproductive toxin, it does not typically contain the specific contaminants at concentrations that would cause it to fail the Toxicity Characteristic Leaching Procedure (TCLP).Not Applicable

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated peroxide_check Check for Peroxides (visual inspection, test strips) start->peroxide_check peroxide_present Peroxides Detected or Suspected peroxide_check->peroxide_present Yes no_peroxide No Peroxides Detected peroxide_check->no_peroxide No contact_ehs_reactive Contact EHS Immediately! Handle as Reactive Waste (D003) peroxide_present->contact_ehs_reactive collect_waste Collect in a Designated, Labeled, Compatible Container no_peroxide->collect_waste ehs_pickup Arrange for Hazardous Waste Pickup with Institutional EHS contact_ehs_reactive->ehs_pickup collect_waste->ehs_pickup disposal_facility Transport to a Licensed Hazardous Waste Disposal Facility ehs_pickup->disposal_facility end Proper Disposal Complete disposal_facility->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol is designed to be a general guideline. Always consult and adhere to your institution's specific Chemical Hygiene Plan and waste disposal procedures. [17][18][19]

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6]

2. Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible container for liquid waste. Glass containers are suitable.[5] Do not use aluminum or galvanized containers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Peroxide Detection and Management:

  • Visual Inspection: Before disposal, visually inspect the chemical container for signs of peroxide formation, which can include crystallization, discoloration, or the formation of a viscous layer.

  • Testing: If the chemical has been stored for an extended period or exposed to air, test for peroxides using commercially available test strips.

  • If Peroxides are Present: DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. Immediately contact your institution's EHS department for guidance on handling reactive waste.

4. Storage Pending Disposal:

  • Location: Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20]

  • Incompatible Materials: Keep the waste segregated from strong oxidizing agents and strong acids.[3][4]

  • Container Integrity: Ensure the waste container is tightly sealed to prevent evaporation and minimize exposure to air.

5. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

Spill Response

In the event of a spill, follow these immediate actions:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[5]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Lion Technology Inc. (2022). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

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Navigating the Safe Handling of 2,4,6,8,10,12-Hexaoxatridecane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2,4,6,8,10,12-Hexaoxatridecane, a polyoxymethylene compound. By understanding its properties and potential hazards, you can implement robust safety protocols that protect both personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound, with CAS number 13352-76-6, is a polyoxymethylene.[1][2] While solid polyoxymethylene (POM) is generally considered stable, it is crucial to recognize that it can degrade and release formaldehyde gas, a toxic and carcinogenic substance.[3][4] Therefore, all handling procedures must be designed with the potential for formaldehyde exposure in mind.

Key Hazards Associated with this compound and its Potential Byproducts:

HazardDescriptionSource
Inhalation Inhalation of dust or decomposition fumes can irritate the respiratory tract.[5] Formaldehyde gas is fatal if inhaled.[6][5][6]
Skin Contact May cause skin irritation.[7] Formaldehyde can cause severe skin burns and allergies.[4][6][4][6][7]
Eye Contact May cause eye irritation.[7] Formaldehyde can cause serious eye damage.[6][6][7]
Ingestion May be harmful if swallowed.[7][7]
Flammability While the solid may not be readily flammable, formaldehyde gas is combustible.[4][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.

Body PartRecommended PPERationale
Respiratory - For solids: Use a NIOSH-approved respirator with a high-efficiency particulate filter if dust is generated.[8] - For liquids or when heating: Work in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with cartridges appropriate for formaldehyde and organic vapors is required.[9]To prevent inhalation of airborne particles and toxic formaldehyde gas.
Eye and Face - Chemical splash goggles are mandatory.[10] - A full-face shield should be worn over goggles when there is a risk of splashing.[4]To protect against dust, splashes, and vapors that can cause serious eye damage.
Hands - Wear chemical-resistant gloves.[8] Suitable materials for formaldehyde include butyl rubber, nitrile rubber, and Viton®.[4][6] - For spills, consider double gloving with thicker nitrile or butyl gloves (minimum 10 mil thickness).[11]To prevent skin contact and absorption of the chemical and its potential byproducts.
Body - A lab coat or chemical-resistant apron is required.[10] - For larger quantities or in case of a spill, impervious clothing or a disposable body suit should be worn.[4][9]To protect the skin from contact with the chemical.
Feet - Closed-toe shoes are mandatory in a laboratory setting. - Shoe covers may be necessary when cleaning up spills.[11]To protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound

prep Preparation & PPE Donning handling Chemical Handling in Fume Hood prep->handling Proceed with caution decon Decontamination of Work Area & Equipment handling->decon After completion disposal Waste Segregation & Disposal decon->disposal Segregate waste removal PPE Doffing & Personal Hygiene disposal->removal Final step

Caption: Standard workflow for safely handling this compound.

1. Preparation and PPE Donning:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[8]

  • Assemble all necessary equipment and materials before handling the chemical.

  • Don the appropriate PPE as outlined in the table above.

2. Chemical Handling:

  • Handle the chemical in a manner that minimizes the generation of dust or aerosols.

  • If heating the substance, do so slowly and in a well-ventilated area to prevent the rapid release of formaldehyde gas.[5]

  • Keep containers tightly closed when not in use.[12]

3. Decontamination:

  • Thoroughly clean the work surface and any equipment used with a suitable decontaminating agent.

  • For formaldehyde, a solution of sodium bisulfite can be used for neutralization.

4. Waste Disposal:

  • All waste materials, including contaminated PPE, must be disposed of as hazardous waste.[13]

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. PPE Doffing and Personal Hygiene:

  • Remove PPE in the designated area, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical.[9]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical final step.

Spill Response Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by trained personnel on-site. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including respiratory protection.[11]

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material like sand or diatomaceous earth to contain the spill.[14]

    • For solid spills, gently cover with a wetting agent to avoid raising dust before sweeping.[11]

  • Decontamination: Clean the spill area thoroughly.[11]

  • Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[11]

Waste Segregation and Disposal Workflow:

spill Spill or Contaminated Material contain Contain & Absorb spill->contain collect Collect in Labeled Container contain->collect store Store in Hazardous Waste Area collect->store dispose Dispose via Certified Vendor store->dispose

Caption: Step-by-step process for the disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a cornerstone of laboratory safety and scientific integrity. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established handling and disposal protocols, researchers can mitigate risks and ensure a safe environment for groundbreaking work. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.